molecular formula C19H30O2 B086544 Benzyl laurate CAS No. 140-25-0

Benzyl laurate

Cat. No.: B086544
CAS No.: 140-25-0
M. Wt: 290.4 g/mol
InChI Key: QNRYOQRUGRVBRL-UHFFFAOYSA-N
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Description

Benzyl laurate, an ester derived from lauric acid and benzyl alcohol, is a compound of significant interest in applied research and development, particularly for its role as a high-performance emollient and fragrance component . Its key research value lies in its ability to impart a non-greasy, silky texture to formulations, making it a valuable subject for studies aimed at improving the sensory properties of skin care and hair care products, as well as for investigating the stabilization of emulsions . In fragrance science, this compound is noted for its light, fatty-waxy, and soapy odor profile and is studied for its substantial substantivity, providing a long-lasting effect on the skin . Furthermore, its utility extends to material science, where it functions as a lubricant and dispersing agent . Researchers also employ this compound as a solvent and a solubilizer for other active ingredients, such as in sunscreen formulations, to enhance stability and performance . This combination of properties makes it a versatile reagent for developing novel formulations in cosmetics and specialty chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl dodecanoate
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InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3
Source PubChem
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InChI Key

QNRYOQRUGRVBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H30O2
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DSSTOX Substance ID

DTXSID7059692
Record name Dodecanoic acid, phenylmethyl ester
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Molecular Weight

290.4 g/mol
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CAS No.

140-25-0
Record name Benzyl laurate
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Record name Benzyl laurate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Laurate from Benzyl Alcohol and Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) laurate, an ester with applications in the cosmetic, pharmaceutical, and flavor industries, is synthesized through the esterification of benzyl alcohol and lauric acid. This technical guide provides a comprehensive overview of the synthesis, focusing on the widely utilized Fischer esterification method. It details the underlying chemical principles, reaction kinetics, and the influence of various catalysts, including mineral acids, organic acids, and enzymes. This document furnishes detailed experimental protocols, presents comparative quantitative data, and offers visual representations of the reaction pathway and experimental workflows to aid in the practical application and optimization of this synthesis.

Introduction

Benzyl laurate (benzyl dodecanoate) is the ester formed from the reaction of benzyl alcohol and lauric acid.[1] It serves as an emollient, fragrance component, and solvent in a variety of commercial products. The synthesis of this compound is a classic example of Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] Understanding the nuances of this reaction, including the choice of catalyst and optimization of reaction conditions, is crucial for achieving high yields and purity. This guide explores both traditional chemical and modern biocatalytic approaches to the synthesis of this compound.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the reactants and the product is essential for planning the synthesis, purification, and characterization of this compound.

PropertyBenzyl AlcoholLauric AcidThis compound
Molecular Formula C₇H₈OC₁₂H₂₄O₂C₁₉H₃₀O₂
Molar Mass ( g/mol ) 108.14200.32290.44
Appearance Colorless liquidWhite crystalline solidColorless to pale yellow liquid
Boiling Point (°C) 205.3298.9211 (at 12 mmHg)
Melting Point (°C) -15.244-469.5
Density (g/cm³) 1.0440.8830.94
Solubility in Water 4.29 g/100 mLInsolubleInsoluble

Synthesis of this compound via Fischer Esterification

The primary method for synthesizing this compound from benzyl alcohol and lauric acid is the Fischer esterification. This reaction involves the acid-catalyzed condensation of the alcohol and carboxylic acid, resulting in the formation of the ester and water as a byproduct.[2]

Reaction Mechanism and Signaling Pathway

The Fischer esterification is a reversible process. To drive the reaction toward the formation of the ester, it is common to use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed, for instance, by azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus.[3]

The reaction proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Lauric_Acid Lauric Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Lauric_Acid->Protonated_Acid + H+ Benzyl_Alcohol Benzyl Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Benzyl_Alcohol->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + Benzyl Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water_out Protonated_Ester->H_plus Benzyl_Laurate This compound (R-COOR') Protonated_Ester->Benzyl_Laurate - H+ Water Water (H₂O)

Fischer Esterification Pathway for this compound Synthesis.
Catalyst Selection and Performance

The choice of catalyst is a critical factor influencing the rate and yield of the esterification reaction. Common catalysts include strong mineral acids, organic sulfonic acids, and enzymes (lipases).

CatalystTypical ConditionsAdvantagesDisadvantagesReported Yield (Similar Esterifications)
Sulfuric Acid (H₂SO₄) Reflux, 1-5 mol%Inexpensive, highly activeCorrosive, difficult to remove, can cause side reactions (dehydration, charring)~65-95% for benzyl acetate[4]
p-Toluenesulfonic Acid (p-TsOH) Reflux with Dean-Stark trap, 1-5 mol%Solid, less corrosive than H₂SO₄, easy to handleMore expensive than H₂SO₄High yields, often >90%
Immobilized Lipases (e.g., Novozym 435) 40-70°C, solvent-free or in organic solventHigh selectivity, mild reaction conditions, reusable, environmentally friendlyHigher cost, slower reaction rates, potential for enzyme denaturation>90% for various benzyl esters[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using different catalysts.

Synthesis using Sulfuric Acid as a Catalyst

This protocol is a standard Fischer esterification procedure.

Materials:

  • Lauric acid

  • Benzyl alcohol

  • Concentrated sulfuric acid

  • Toluene (optional, for azeotropic removal of water)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser (and Dean-Stark trap if using toluene)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine lauric acid (1.0 eq), benzyl alcohol (1.5-3.0 eq), and a magnetic stir bar. If using a Dean-Stark trap, add toluene (approximately 2 mL per gram of lauric acid).

  • Slowly add concentrated sulfuric acid (1-2 mol% relative to lauric acid) to the mixture with stirring.

  • Assemble the reflux condenser (with the Dean-Stark trap if applicable) and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis using p-Toluenesulfonic Acid as a Catalyst

This procedure is similar to the sulfuric acid method but uses a solid acid catalyst.

Procedure:

  • Follow the same setup as for the sulfuric acid-catalyzed reaction, but replace sulfuric acid with p-toluenesulfonic acid monohydrate (2-5 mol% relative to lauric acid).

  • The use of a Dean-Stark trap with toluene is highly recommended to drive the equilibrium towards the product.

  • The workup procedure is identical to the one described for the sulfuric acid-catalyzed synthesis.

Enzymatic Synthesis using Immobilized Lipase (B570770)

This protocol offers a greener alternative to traditional acid catalysis.

Materials:

  • Lauric acid

  • Benzyl alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., heptane, optional)

  • Molecular sieves (optional, to remove water)

Equipment:

  • Shaking incubator or stirred reaction vessel

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine lauric acid (1.0 eq) and benzyl alcohol (1.0-1.5 eq). A solvent-free system is often preferred, but an organic solvent can be used to reduce viscosity.

  • Add the immobilized lipase (typically 5-10% by weight of the total reactants).

  • If not using a solvent, molecular sieves can be added to adsorb the water produced during the reaction.

  • Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 50-60°C) with continuous stirring or shaking.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is reached (typically 24-48 hours), separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.

  • The filtrate contains the this compound. Depending on the purity required, it can be used directly or further purified by vacuum distillation.

Workflow and Logical Relationships

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Synthesis_Workflow Reactants Reactants (Lauric Acid, Benzyl Alcohol) Reaction Esterification Reaction (Heating/Stirring) Reactants->Reaction Catalyst Catalyst (Acid or Enzyme) Catalyst->Reaction Workup Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product Analysis Analysis (GC, NMR, IR) Product->Analysis

General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from benzyl alcohol and lauric acid is a well-established process, primarily achieved through Fischer esterification. The choice of catalyst, whether a traditional mineral acid, a milder organic acid, or a highly selective enzyme, significantly impacts the reaction conditions, yield, and environmental footprint of the synthesis. For large-scale industrial production, acid catalysis with azeotropic water removal remains a common and efficient method. However, for applications requiring high purity and adherence to green chemistry principles, enzymatic synthesis presents a compelling alternative. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling them to select and optimize the most suitable synthetic route for their specific needs.

References

Physicochemical Properties of Benzyl Dodecanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) dodecanoate (B1226587) (CAS No. 140-25-0), also commonly known as benzyl laurate, is the ester of benzyl alcohol and dodecanoic acid (lauric acid). It is a versatile compound utilized as a biochemical reagent and finds applications in the fragrance and cosmetic industries. This technical guide provides a comprehensive overview of the physicochemical properties of benzyl dodecanoate, detailed experimental protocols for its synthesis and analysis, and a summary of its safety and handling information. The data presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation.

Physicochemical Properties

Benzyl dodecanoate is a clear, colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C19H30O2[1]
Molecular Weight 290.44 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Density 0.945 g/cm³[1]
Boiling Point 375.5 °C at 760 mmHg[1]
211 °C at 12 mmHg[3]
Melting Point 9.5 °C[1]
Flash Point 109 °C[1]
Refractive Index 1.4810 to 1.4830[3]
Vapor Pressure 7.75E-06 mmHg at 25°C[1]
Table 2: Solubility Data

Benzyl dodecanoate is practically insoluble in water but exhibits good solubility in a wide range of organic solvents.[4][5]

SolventSolubility (g/L) at 25°CReference(s)
Water~0.01491 mg/L (estimated)[5]
Ethanol1845.57[6]
Methanol1795.22[6]
Isopropanol1362.97[6]
Acetone4433.08[6]
Acetonitrile (B52724)2254.72[6]
Dichloromethane7570.26[6]
Chloroform5505.22[6]
Toluene (B28343)978.86[6]
n-Hexane154.0[6]
Ethyl Acetate (B1210297)4053.75[6]
Dimethylformamide (DMF)3347.71[6]
Dimethyl sulfoxide (B87167) (DMSO)3503.15[6]
Mineral OilSoluble[4]
Jojoba OilSoluble[4]
Almond OilSoluble[4]
Isopropyl MyristateSoluble[4]
Table 3: Chromatographic and Spectroscopic Parameters
ParameterValueReference(s)
LogP (Octanol-Water Partition Coefficient) 5.65070[1]
XLogP3-AA 6.8[6]
Polar Surface Area (PSA) 26.30 Ų[1]
Mass Spectrum (Electron Ionization) Major fragments (m/z): 91 (base peak), 108, 43, 57[7]

Spectral Data (Expected)

¹H NMR Spectroscopy
  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.3-7.4 ppm, integrating to 5H.

  • Benzylic Protons (-CH₂-O-): A singlet at approximately δ 5.1 ppm, integrating to 2H.

  • Methylene Protons adjacent to the carbonyl group (-CH₂-COO-): A triplet at around δ 2.3 ppm, integrating to 2H.

  • Methylene Protons of the alkyl chain (-(CH₂)₈-): A broad multiplet in the region of δ 1.2-1.6 ppm, integrating to 16H.

  • Terminal Methyl Protons (-CH₃): A triplet at approximately δ 0.9 ppm, integrating to 3H.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COO-): A signal in the range of δ 172-174 ppm.

  • Aromatic Carbons (C₆H₅): Signals between δ 127-136 ppm.

  • Benzylic Carbon (-CH₂-O-): A signal around δ 66 ppm.

  • Methylene Carbon adjacent to the carbonyl group (-CH₂-COO-): A signal at approximately δ 34 ppm.

  • Alkyl Chain Carbons (-(CH₂)₉-): A series of signals in the range of δ 22-32 ppm.

  • Terminal Methyl Carbon (-CH₃): A signal at approximately δ 14 ppm.

IR Spectroscopy
  • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple absorption bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of benzyl dodecanoate.

Synthesis via Fischer Esterification

This protocol describes the synthesis of benzyl dodecanoate from dodecanoic acid and benzyl alcohol using an acid catalyst.

Materials:

  • Dodecanoic acid (lauric acid)

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add dodecanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (or p-TsOH, ~0.02 eq).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl dodecanoate.

Fischer_Esterification_Workflow Reactants Dodecanoic Acid Benzyl Alcohol Acid Catalyst Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Heat Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Cool Drying Dry with Na₂SO₄ or MgSO₄ Workup->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Product Crude Benzyl Dodecanoate Concentration->Crude_Product

Caption: Workflow for the synthesis of benzyl dodecanoate via Fischer esterification.

Purification by Column Chromatography

This protocol details the purification of crude benzyl dodecanoate using silica (B1680970) gel column chromatography.

Materials:

  • Crude benzyl dodecanoate

  • Silica gel (230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The desired compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude benzyl dodecanoate in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure benzyl dodecanoate.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzyl dodecanoate.

Column_Chromatography_Workflow Start Crude Benzyl Dodecanoate TLC TLC Analysis to Determine Eluent Start->TLC Packing Pack Silica Gel Column TLC->Packing Loading Load Sample onto Column Packing->Loading Elution Elute with Solvent System Loading->Elution Collection Collect Fractions Elution->Collection Fraction_Analysis Analyze Fractions by TLC Collection->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Pure Fractions Concentrate Concentrate to Obtain Pure Product Combine->Concentrate End Purified Benzyl Dodecanoate Concentrate->End

Caption: General workflow for the purification of benzyl dodecanoate by column chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of benzyl dodecanoate purity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms)

  • Helium as carrier gas

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Carrier Gas Flow Rate: 1 mL/min

  • Injection Mode: Splitless

MS Conditions (Typical):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Procedure:

  • Prepare a dilute solution of the purified benzyl dodecanoate in a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

  • Acquire the data and analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for analyzing benzyl dodecanoate.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective. For example, starting with 70% acetonitrile and increasing to 100% over 15 minutes.

HPLC Conditions (Typical):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Dissolve the benzyl dodecanoate sample in the mobile phase.

  • Inject the sample into the HPLC system.

  • Monitor the elution of the compound and determine its retention time and purity from the resulting chromatogram.

Safety and Handling

Benzyl dodecanoate should be handled in a well-ventilated area.[8] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[8] Avoid contact with skin and eyes.[8] In case of contact, wash the affected area with soap and water.[8] Store in a tightly closed container in a cool, dry place.[8] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

Conclusion

This technical guide provides a comprehensive summary of the physicochemical properties of benzyl dodecanoate, along with detailed experimental protocols for its synthesis, purification, and analysis. The tabulated data and methodologies are intended to serve as a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.

References

A Technical Guide to the Spectral Data of Benzyl Laurate (CAS 140-25-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Benzyl (B1604629) Laurate (CAS 140-25-0), a widely used emollient and fragrance ingredient. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with plausible experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of benzyl laurate, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals a distinct fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a base peak at m/z 91, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺), and other significant fragments.

Table 1: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
91100[C₇H₇]⁺ (Tropylium ion)
108~45-85[C₇H₈O]⁺ (Rearrangement ion)
43~32-38[C₃H₇]⁺ or [CH₃CO]⁺
57~21-23[C₄H₉]⁺
41~27[C₃H₅]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions :

    • Injector Temperature : 250°C

    • Oven Temperature Program : Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole.

    • Scan Range : m/z 40-400.

    • Ion Source Temperature : 230°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the arrangement of protons and carbons in the this compound molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the protons of the lauryl chain.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HAr-H (Phenyl group)
~5.12s2H-O-CH₂ -Ph
~2.31t2H-CO-CH₂ -
~1.63quint2H-CO-CH₂-CH₂ -
~1.26m16H-(CH₂ )₈-
~0.88t3H-CH₃

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~173.8C =O (Ester carbonyl)
~136.2Ar-C (Quaternary)
~128.5Ar-C H (ortho/para)
~128.2Ar-C H (meta)
~66.1-O-C H₂-Ph
~34.4-CO-C H₂-
~31.9-C H₂- (Lauryl chain)
~29.6-C H₂- (Lauryl chain)
~29.5-C H₂- (Lauryl chain)
~29.3-C H₂- (Lauryl chain)
~29.2-C H₂- (Lauryl chain)
~25.0-CO-CH₂-C H₂-
~22.7-C H₂-CH₃
~14.1-C H₃

Experimental Protocol: NMR Spectroscopy

  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Number of Scans : 16-32.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more, depending on sample concentration.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the ester functional group and the aromatic ring.

Table 4: Infrared (IR) Spectral Data for this compound (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumC-H stretch (aromatic)
2925, 2855StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1465MediumC-H bend (aliphatic)
~1250, 1150StrongC-O stretch (ester)
~750, 695StrongC-H out-of-plane bend (monosubstituted benzene)

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Instrumentation : An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Sample Preparation : As this compound is a liquid at room temperature, a neat (undiluted) sample can be used directly. Place a small drop of the liquid onto the ATR crystal.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing : A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Spectral_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS Prep_IR Use Neat Liquid Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq GCMS_Acq GC-MS System Prep_GCMS->GCMS_Acq IR_Acq ATR-FTIR Spectrometer Prep_IR->IR_Acq Process_NMR Process FID (FT, Phasing) NMR_Acq->Process_NMR Process_GCMS Extract Mass Spectra from Chromatogram GCMS_Acq->Process_GCMS Process_IR Process Interferogram (FT, Baseline Correction) IR_Acq->Process_IR Interpret_NMR Assign Peaks (Chemical Shift, Integration, Coupling) Process_NMR->Interpret_NMR Interpret_GCMS Identify Fragments (m/z, Fragmentation Pattern) Process_GCMS->Interpret_GCMS Interpret_IR Assign Bands (Functional Groups) Process_IR->Interpret_IR

General workflow for spectral data acquisition and analysis.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of benzyl (B1604629) laurate. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and quality control of this compound. This document details the experimental protocols for NMR spectroscopy, presents a thorough analysis of the spectral data, and provides visual aids to facilitate understanding of the molecular structure and experimental workflow.

Introduction to Benzyl Laurate

This compound, the ester of benzyl alcohol and lauric acid, is a chemical compound with applications in the pharmaceutical, cosmetic, and flavor industries. Its molecular structure, consisting of a benzyl group and a C12 fatty acid chain, gives rise to a characteristic NMR spectrum that is instrumental for its identification and the assessment of its purity. Accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for confirming its chemical identity and for detecting the presence of any impurities.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following protocols outline the standard procedures for preparing a sample of this compound and for acquiring its ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra. The following steps are recommended:

  • Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for esters like this compound due to its excellent dissolving properties and the presence of a single residual solvent peak in the ¹H NMR spectrum (δ 7.26 ppm) and a characteristic triplet in the ¹³C NMR spectrum (δ 77.16 ppm) which can be used as internal references.

  • Concentration :

    • For ¹H NMR, a concentration of 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.

  • Procedure :

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical instrument settings for the acquisition of ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy :

    • Pulse Program : A standard single-pulse sequence.

    • Number of Scans : 8 to 16 scans are generally sufficient for a sample of this concentration.

    • Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.

    • Acquisition Time : An acquisition time of 2-4 seconds ensures good resolution.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : A standard proton-decoupled pulse sequence.

    • Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is advisable.

    • Spectral Width : A spectral width of 200-250 ppm is standard for ¹³C NMR.

    • Acquisition Time : An acquisition time of 1-2 seconds is generally sufficient.

Spectral Data and Analysis

The following tables summarize the expected chemical shifts, multiplicities, and assignments for the signals in the ¹H and ¹³C NMR spectra of this compound, based on data available in the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectrum Data

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.30 - 7.40Multiplet5HAr-H
b5.11Singlet2H-O-CH ₂-Ar
c2.31Triplet2H-C(=O)-CH ₂-
d1.60 - 1.68Multiplet2H-C(=O)-CH₂-CH ₂-
e1.20 - 1.40Multiplet16H-(CH ₂)₈-
f0.88Triplet3H-CH
¹³C NMR Spectrum Data

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Signal LabelChemical Shift (δ, ppm)Assignment
g173.9C =O
h136.3Ar-C (quaternary)
i128.5Ar-C H (ortho)
j128.2Ar-C H (para)
k128.0Ar-C H (meta)
l66.1-O-C H₂-Ar
m34.4-C(=O)-C H₂-
n31.9-C H₂-
o29.6-C H₂-
p29.5-C H₂-
q29.3-C H₂-
r29.2-C H₂-
s25.0-C(=O)-CH₂-C H₂-
t22.7-C H₂-CH₃
u14.1-C H₃

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom labeling corresponding to the NMR data and a general workflow for an NMR experiment.

Caption: Chemical structure of this compound with atom labels corresponding to the assignments in the ¹H and ¹³C NMR data tables.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into NMR Spectrometer filter->insert shim Shim Magnetic Field insert->shim acquire Acquire ¹H and ¹³C NMR Spectra shim->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Integration, Multiplicities) process->analyze assign Assign Signals to Molecular Structure analyze->assign report Generate Report assign->report

Caption: General experimental workflow for NMR analysis, from sample preparation to data interpretation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural confirmation. The well-resolved signals in both spectra allow for the unambiguous assignment of all proton and carbon atoms within the molecule. This guide serves as a valuable resource for scientists and researchers, providing the necessary data and protocols for the accurate identification and quality assessment of this compound in a laboratory setting.

FT-IR Spectroscopic Analysis of Benzyl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of benzyl (B1604629) laurate. It details the characteristic vibrational frequencies, a comprehensive experimental protocol for analysis, and a summary of quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quality control of esters and related compounds in the pharmaceutical and chemical industries.

Introduction to FT-IR Spectroscopy of Esters

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds.[1] When an organic molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds.[1] An FT-IR spectrum, which is a plot of absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule.[2]

Benzyl laurate (C₁₉H₃₀O₂), the ester of benzyl alcohol and lauric acid, possesses several characteristic functional groups that give rise to distinct absorption bands in the FT-IR spectrum. These include the carbonyl group (C=O) of the ester, the carbon-oxygen single bonds (C-O), the aromatic ring of the benzyl group, and the long aliphatic chain of the laurate moiety. The analysis of these bands allows for the confirmation of the compound's identity and the assessment of its purity.

Experimental Protocol: ATR-FT-IR Analysis of Liquid Samples

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy, particularly for liquid and solid samples, as it requires minimal to no sample preparation. The following protocol outlines the steps for acquiring an FT-IR spectrum of this compound using an ATR-FT-IR spectrometer.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Gently wipe the crystal surface with a soft cloth or tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

    • Acquire a background spectrum. This measurement captures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The instrument's software will automatically subtract this background from the sample spectrum.

  • Sample Application:

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Initiate the sample scan. The FT-IR spectrometer passes an infrared beam through the ATR crystal, which is in contact with the sample.

    • To improve the signal-to-noise ratio, the final spectrum is typically an average of multiple scans (e.g., 16 to 32 scans).

    • Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Compare the obtained spectrum with a reference spectrum of this compound or with established correlation charts for functional groups to confirm the identity and purity of the sample.

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue and prevent cross-contamination.

Data Presentation: Characteristic FT-IR Absorption Bands of this compound

The following table summarizes the expected characteristic absorption bands for this compound in the mid-infrared region. These assignments are based on the known vibrational frequencies of the functional groups present in the molecule.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3100 - 3000
C-H Stretch (Asymmetric, -CH₃)Aliphatic C-H~2954
C-H Stretch (Asymmetric, -CH₂)Aliphatic C-H~2925
C-H Stretch (Symmetric, -CH₃)Aliphatic C-H~2872
C-H Stretch (Symmetric, -CH₂)Aliphatic C-H~2855
C=O Stretch (Ester) Carbonyl 1750 - 1735
C=C Stretch (Aromatic)Aromatic Ring1600 - 1585 and 1500 - 1400
C-H Bend (Scissoring, -CH₂)Aliphatic C-H~1465
C-H Bend (Umbrella, -CH₃)Aliphatic C-H~1378
C-O Stretch (Asymmetric) Ester 1300 - 1000
C-H Bend (Out-of-plane, Aromatic)Ar-H900 - 675
C-H Bend (Rocking, -CH₂)Aliphatic C-H~720

Note: The bolded entries highlight the most characteristic absorption bands for the ester functional group.

Visualizations

The following diagrams illustrate the logical workflow for the FT-IR analysis of this compound and the key functional groups within the molecule.

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_data 3. Data Processing & Interpretation cluster_output 4. Output clean_atr Clean ATR Crystal background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply this compound Sample background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks compare_data Compare with Reference Data identify_peaks->compare_data report Generate Analysis Report compare_data->report

Caption: Experimental workflow for ATR-FT-IR analysis.

functional_groups cluster_aromatic Aromatic Moiety cluster_ester Ester Linkage cluster_aliphatic Aliphatic Chain benzyl_laurate This compound Structure ar_ch Aromatic C-H Stretch (3100-3000 cm⁻¹) benzyl_laurate->ar_ch ar_cc Aromatic C=C Stretch (1600-1400 cm⁻¹) benzyl_laurate->ar_cc co_stretch C=O Stretch (1750-1735 cm⁻¹) benzyl_laurate->co_stretch c_o_stretch C-O Stretch (1300-1000 cm⁻¹) benzyl_laurate->c_o_stretch ali_ch Aliphatic C-H Stretch (3000-2850 cm⁻¹) benzyl_laurate->ali_ch ch_bend C-H Bending (1470-1370 cm⁻¹) benzyl_laurate->ch_bend

Caption: Key functional groups of this compound and their FT-IR regions.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by a combination of absorptions from its constituent parts. The most prominent and diagnostic peak is the strong absorption band in the region of 1750-1735 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group.[3] The presence of a long aliphatic chain is confirmed by the strong C-H stretching vibrations just below 3000 cm⁻¹. The aromatic ring of the benzyl group gives rise to weaker C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1400 cm⁻¹ region.[1] Furthermore, the C-O stretching vibrations of the ester group typically appear as two or more bands in the 1300-1000 cm⁻¹ region.[3] The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bending vibrations that are unique to the molecule as a whole.[2] By analyzing these characteristic absorption bands, one can confidently identify this compound and assess its purity.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of benzyl (B1604629) laurate. Understanding the fragmentation pathways of this molecule is critical for its unambiguous identification and characterization in complex matrices, a common requirement in various research and development settings, including drug development and metabolomics. This document outlines the key fragment ions, proposes a detailed fragmentation mechanism, and provides a representative experimental protocol for its analysis.

Executive Summary

Benzyl laurate, the ester of benzyl alcohol and lauric acid, exhibits a characteristic fragmentation pattern under electron ionization. The molecule readily undergoes specific bond cleavages, yielding a series of diagnostic ions. The most prominent fragmentation pathways involve the formation of the tropylium (B1234903) ion (m/z 91) and the benzyl alcohol radical cation (m/z 108) through a McLafferty-type rearrangement. Other significant fragments arise from the loss of the benzyl and benzyloxy radicals. This guide will delve into the specifics of these fragmentation routes, supported by quantitative data and a visual representation of the fragmentation cascade.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by several key ions that provide structural information. The relative abundances of these ions are crucial for confirming the compound's identity. The data presented below has been compiled from publicly available spectral databases.[1][2]

m/z Proposed Fragment Ion Relative Intensity (%) Proposed Neutral Loss
290[M]•+ (Molecular Ion)Low / Not Observed-
199[M - C7H7]•+VariableBenzyl radical (C7H7•)
183[M - C7H7O]•+VariableBenzyloxy radical (C7H7O•)
108[C7H8O]•+HighKetene (B1206846) of lauric acid (C12H22O)
91[C7H7]+Base PeakLauric acid radical (C12H23O2•)

Note: Relative intensities can vary depending on the specific instrumentation and experimental conditions.

Proposed Fragmentation Pathway

Upon electron ionization, this compound (molecular weight: 290.44 g/mol ) forms a molecular ion ([M]•+) that is often of low abundance or not observed at all.[1][2] The fragmentation of this molecular ion is dominated by pathways that lead to the formation of highly stable, resonance-stabilized ions.

The primary fragmentation processes include:

  • Formation of the Tropylium Ion (m/z 91): The most abundant ion in the spectrum, the base peak, is typically observed at m/z 91. This corresponds to the benzyl cation, which rearranges to the highly stable tropylium ion.[3] This fragmentation involves the cleavage of the ester bond with charge retention on the benzyl moiety.

  • McLafferty-type Rearrangement (m/z 108): Benzyl esters are known to undergo a rearrangement to eliminate a neutral ketene molecule, resulting in the formation of the radical cation of benzyl alcohol at m/z 108.[3] This ion is often a prominent peak in the spectrum.

  • Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the benzyloxy radical ([M - 91]) or the benzyl radical.

    • Loss of Benzyl Radical: This leads to the formation of an acylium ion at m/z 199.[3]

    • Loss of Benzyloxy Radical: This results in the formation of the lauroyl cation at m/z 183.[3]

The fragmentation pathway of this compound is visually represented in the following diagram:

Fragmentation_Pathway M This compound [M]•+ m/z 290 frag91 Tropylium Ion [C7H7]+ m/z 91 M->frag91 - C12H23O2• frag108 Benzyl Alcohol Cation Radical [C7H8O]•+ m/z 108 M->frag108 McLafferty Rearrangement frag199 [M - C7H7]•+ m/z 199 M->frag199 - C7H7• frag183 [M - C7H7O]•+ m/z 183 M->frag183 - C7H7O•

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While the exact experimental conditions can vary, the following protocol outlines a typical approach for the analysis of this compound using GC-MS with electron ionization.

4.1. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

4.2. Chromatographic Conditions

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 min at 280 °C

4.3. Mass Spectrometer Conditions

  • Ionization Energy: 70 eV[3]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 40-450

  • Solvent Delay: 5 min

4.4. Sample Preparation

Dissolve the this compound standard or sample extract in a suitable volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration of approximately 10-100 µg/mL.

4.5. Data Analysis

Acquired mass spectra can be compared against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for confirmation of identity.[1] Manual interpretation of the fragmentation pattern, as detailed in this guide, should also be performed for definitive identification.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is a well-defined process that yields a series of characteristic ions. The presence of a prominent tropylium ion at m/z 91 and a significant benzyl alcohol radical cation at m/z 108, in conjunction with other key fragments, provides a robust fingerprint for the identification of this compound. The experimental protocol provided herein offers a reliable starting point for researchers to obtain high-quality mass spectral data for this compound. This in-depth understanding is invaluable for professionals in fields where precise molecular characterization is paramount.

References

The Solubility of Benzyl Laurate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) laurate in a wide range of organic solvents. Benzyl laurate, the ester of benzyl alcohol and lauric acid, is a versatile compound utilized in cosmetics, fragrances, and pharmaceutical formulations as an emollient, solvent, and fragrance ingredient.[1][2] Its solubility characteristics are critical for its effective formulation and application. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

This compound exhibits good solubility in many organic solvents, a property attributed to its chemical structure which includes a large, non-polar lauryl chain and a benzyl group that contributes some polarity.[3] Conversely, it is practically insoluble in highly polar solvents like water and propylene (B89431) glycol.[1][4] The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C.

Solvent CategorySolventSolubility (g/L) at 25°C[5]
Alcohols Methanol1795.22
Ethanol1845.57
n-Propanol1538.96
Isopropanol1362.97
n-Butanol1342.7
Isobutanol1049.02
sec-Butanol1159.71
tert-Butanol1350.37
n-Pentanol869.78
Isopentanol1209.81
n-Hexanol621.23
Cyclohexanol1329.34
n-Heptanol348.92
n-Octanol299.61
n-Nonanol285.52
2-Ethylhexanol488.84
Isooctanol340.09
Benzyl Alcohol713.73
Ketones Acetone4433.08
2-Butanone (MEK)3342.5
Cyclohexanone4921.62
MIBK1717.14
Esters Methyl Acetate2535.2
Ethyl Acetate4053.75
n-Propyl Acetate2817.62
Isopropyl Acetate2445.41
n-Butyl Acetate2359.83
Isobutyl Acetate1478.64
n-Pentyl Acetate1615.13
1-Methoxy-2-propyl acetate
Ethyl Lactate591.87
Ethers Diethyl EtherMiscible (qualitative)[1]
Dipropyl Ether1210.71
Tetrahydrofuran (THF)3658.59
1,4-Dioxane2593.8
MTBE2347.66
2-Ethoxyethanol1315.93
2-Methoxyethanol1712.6
2-Propoxyethanol1162.63
2-Butoxyethanol854.28
1-Propoxy-2-propanol1055.2
Hydrocarbons n-Pentane114.07
n-Hexane154.0
n-Heptane93.94
Cyclohexane522.27
Toluene978.86
Ethylbenzene541.48
Chlorinated Solvents Dichloromethane7570.26
Chloroform5505.22
1,2-Dichloroethane5913.3
1,2-Dichlorobenzene1655.56
Tetrachloromethane783.01
Amides N,N-Dimethylformamide (DMF)3347.71
N,N-Dimethylacetamide (DMAc)3272.59
N-Methyl-2-pyrrolidone (NMP)2508.0
N-Methylformamide1536.37
Other Solvents Acetonitrile2254.72
Dimethyl Sulfoxide (DMSO)3503.15
Acetic Acid1077.43
Propylene Carbonate2025.65
Transcutol4738.95
Ethylene Glycol53.19
Propylene Glycol152.81
Mineral OilSoluble (qualitative)[1][4]
Jojoba OilSoluble (qualitative)[1][4]
Almond OilSoluble (qualitative)[1][4]
Isopropyl MyristateSoluble (qualitative)[1][4]
CyclomethiconeSoluble (qualitative)[1]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent, a robust and widely applicable technique.[6]

Principle

This method involves preparing a saturated solution of this compound in the chosen solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is determined. The solubility is then calculated from the mass of the solute and the volume of the solvent.

Materials and Apparatus
  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Conical flasks with stoppers

  • Constant temperature water bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes (e.g., watch glasses or aluminum pans)

  • Analytical balance (readable to 0.1 mg)

  • Drying oven

  • Desiccator

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Stopper the flask securely to prevent solvent evaporation.

    • Place the flask in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the solution using a syringe filter to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution into a pre-weighed evaporation dish.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). The oven should be well-ventilated.

    • Continue drying until all the solvent has evaporated.

    • Transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

    • The solubility can then be expressed in various units, such as g/L, by dividing the mass of the residue by the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the gravimetric method.

Solubility_Determination_Workflow start Start prep Prepare Saturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw Withdraw Known Volume of Supernatant settle->withdraw filter Filter through 0.45µm Syringe Filter withdraw->filter transfer Transfer Filtrate to Pre-weighed Evaporation Dish filter->transfer evaporate Evaporate Solvent in Drying Oven transfer->evaporate cool Cool in Desiccator evaporate->cool weigh Weigh Residue cool->weigh constant_weight Repeat Drying/Weighing until Constant Weight is Achieved weigh->constant_weight constant_weight->evaporate No calculate Calculate Solubility (g/L) constant_weight->calculate Yes end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

References

Thermal Decomposition Profile of Benzyl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal decomposition profile of benzyl (B1604629) laurate. Due to the limited availability of specific experimental data for this compound, this document presents a predictive analysis based on the known thermal behavior of similar long-chain fatty acid esters and benzyl esters. It outlines the expected thermal stability, decomposition pathways, and the analytical techniques used to characterize these properties. This guide is intended to serve as a valuable resource for researchers and professionals working with benzyl laurate in applications where thermal stability is a critical parameter, such as in drug formulation and cosmetic sciences.

Introduction

This compound (C19H30O2) is the ester of benzyl alcohol and lauric acid. It finds application in the cosmetics industry as an emollient, fragrance ingredient, and solubilizer. In pharmaceutical formulations, understanding the thermal stability of excipients like this compound is paramount to ensure product safety, efficacy, and shelf-life. Thermal decomposition can lead to the generation of potentially harmful degradants and alter the physicochemical properties of a formulation. This guide details the expected thermal decomposition profile of this compound and provides standardized protocols for its experimental determination.

Predicted Thermal Decomposition Data

The following tables summarize the predicted quantitative data for the thermal decomposition of this compound based on typical values for similar long-chain fatty acid esters. These values should be confirmed by experimental analysis.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

ParameterPredicted ValueDescription
Onset Decomposition Temperature (Tonset)200 - 250 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak)250 - 300 °CThe temperature at which the rate of mass loss is maximal.
Endset Decomposition Temperature (Tendset)300 - 350 °CThe temperature at which the primary decomposition is complete.
Mass Loss (%)> 95%The percentage of the initial mass lost during the main decomposition step.
Residue at 600 °C (%)< 5%The percentage of the initial mass remaining at 600 °C.

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

ParameterPredicted ValueDescription
Melting Point (Tm)~9 °CThe temperature at which the substance transitions from solid to liquid.
Enthalpy of Fusion (ΔHf)150 - 200 J/gThe heat absorbed during melting.
Decomposition Enthalpy (ΔHd)EndothermicThe overall heat flow associated with the decomposition process.

Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (Tonset), peak decomposition temperature (Tpeak), and the percentage of mass loss from the resulting TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the enthalpy change associated with the decomposition of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., -20 °C).

    • Heat the sample to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the melting endotherm) and the enthalpy of fusion (area under the melting peak). Observe any endothermic or exothermic events associated with decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Set the pyrolysis temperature to the peak decomposition temperature determined by TGA (e.g., 275 °C).

    • Pyrolyze the sample for a short duration (e.g., 10-20 seconds).

  • GC Separation:

    • The pyrolysis products are immediately transferred to the GC column.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Program the GC oven temperature to separate the decomposition products (e.g., initial temperature of 50 °C, ramped to 300 °C).

  • MS Detection:

    • The separated compounds are introduced into the mass spectrometer.

    • Operate the MS in electron ionization (EI) mode.

    • Identify the decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).

Predicted Decomposition Pathway and Visualization

The thermal decomposition of esters like this compound is expected to proceed through a concerted, non-radical pathway known as an Ei elimination (ester pyrolysis) if a β-hydrogen is available. However, given the structure of this compound, a more likely pathway at higher temperatures involves homolytic cleavage of the ester bond.

Proposed Thermal Decomposition Mechanism

At elevated temperatures, the primary decomposition pathway for this compound is anticipated to be the homolytic cleavage of the benzyl-oxygen bond, which is the weakest bond in the ester moiety, leading to the formation of a benzyl radical and a lauroyl radical. These radicals can then undergo further reactions.

DecompositionPathway benzyl_laurate This compound heat Heat (Δ) benzyl_laurate->heat radicals Benzyl Radical + Lauroyl Radical heat->radicals toluene Toluene radicals->toluene H-abstraction dodecene 1-Dodecene radicals->dodecene Decarboxylation & H-abstraction co2 Carbon Dioxide radicals->co2 Decarboxylation other Other Hydrocarbons radicals->other

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the thermal decomposition of a compound like this compound.

ExperimentalWorkflow start Sample: this compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc py_gcms Pyrolysis-GC-MS start->py_gcms t_onset Determine Tonset tga->t_onset t_peak Determine Tpeak tga->t_peak mass_loss Determine % Mass Loss tga->mass_loss tm Determine Melting Point (Tm) dsc->tm enthalpy Determine Enthalpy Changes dsc->enthalpy identification Identify Decomposition Products py_gcms->identification report Comprehensive Thermal Decomposition Profile t_onset->report t_peak->py_gcms Set Pyrolysis Temp. mass_loss->report tm->report enthalpy->report identification->report

Caption: Experimental workflow for thermal analysis.

Conclusion

This technical guide provides a predictive overview of the thermal decomposition profile of this compound, grounded in the established behavior of analogous chemical structures. The outlined experimental protocols for TGA, DSC, and Pyrolysis-GC-MS offer a robust framework for the empirical determination of its thermal stability and decomposition products. For professionals in researcher, and drug development, a thorough understanding and experimental validation of the thermal properties of this compound are critical for ensuring the quality, safety, and stability of final products.

In-Depth Toxicological Profile of Benzyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzyl (B1604629) laurate (CAS No. 140-25-0), the ester of benzyl alcohol and lauric acid, is a versatile ingredient utilized in the cosmetic and fragrance industries as an emollient, solvent, and fragrance component.[1][2] Its toxicological profile is of paramount importance for ensuring the safety of consumer products. This technical guide provides a comprehensive overview of the available toxicological data on benzyl laurate, including quantitative data, detailed experimental protocols, and an examination of its metabolic fate. In instances where direct data on this compound is limited, a read-across approach has been employed, utilizing data from structurally related benzyl derivatives such as benzyl alcohol, benzyl acetate (B1210297), and benzyl benzoate (B1203000). This approach is consistent with established practices in regulatory safety assessments.[3][4]

Physicochemical Properties

PropertyValueReference
Molecular Formula C19H30O2[5]
Molecular Weight 290.44 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Odor Mild, pleasant[6]

Toxicological Data Summary

The available toxicological data for this compound and its structural analogues are summarized below.

Acute Toxicity

Oral LD50

An acute oral toxicity study in rats established a low order of acute toxicity for this compound.

Test SubstanceSpeciesGuidelineLD50 (mg/kg bw)ResultsReference
This compoundRatSimilar to OECD 401> 5000No mortality or signs of toxicity observed.[7]

Experimental Protocol: Acute Oral Toxicity (based on OECD 401)

A limit test is often conducted for substances with expected low toxicity.[8]

  • Test System: Young adult rats (e.g., Sprague-Dawley strain), typically 5 males and 5 females.[3][8]

  • Administration: A single dose of the test substance is administered by oral gavage. For a limit test, a dose of 5000 mg/kg body weight is used.[8] The substance is often dissolved in a suitable vehicle like corn oil.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[8]

Skin Irritation

Experimental Protocol: Acute Dermal Irritation (based on OECD 404)

  • Test System: Albino rabbits, at least 3 animals.[2]

  • Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive dressing for 4 hours.[2][10]

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10]

  • Scoring: The reactions are scored according to a standardized system (e.g., Draize scale). The Primary Irritation Index (PII) is calculated. A PII of 0 indicates no irritation.[10]

Eye Irritation

Similar to skin irritation, specific quantitative eye irritation data for this compound is limited. Benzyl benzoate is reported to be slightly irritating to the rabbit eye.[6]

Experimental Protocol: Acute Eye Irritation (based on OECD 405)

  • Test System: Albino rabbits, initially one animal, with confirmation in additional animals if necessary.[11][12]

  • Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[11][12]

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[11]

  • Scoring: Ocular lesions are scored according to a standardized scale.

Skin Sensitization

No specific skin sensitization studies on this compound were identified. Benzyl alcohol is considered a rare sensitizer (B1316253) in humans.[13][14] Benzyl benzoate is described as a slight to moderate skin sensitizer.[6]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD 429)

The LLNA is the preferred method for assessing skin sensitization potential.[15][16][17][18]

  • Test System: Mice (e.g., CBA/J strain), typically 4-5 animals per group.[15][19]

  • Application: The test substance is applied topically to the dorsum of each ear for three consecutive days.[19]

  • Methodology: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and lymphocyte proliferation is measured by scintillation counting.[15][19]

  • Endpoint: The Stimulation Index (SI) is calculated as the ratio of proliferation in the test group to the vehicle control group. An SI ≥ 3 is considered a positive result.[17]

Mutagenicity

No direct mutagenicity data for this compound was found. However, benzyl benzoate and benzyl acetate have been tested and found to be negative in the Ames test.[20][21] A study on several benzyl derivatives indicated that mutagenicity is associated with specific substituents (e.g., nitro groups) that are not present in this compound.[22]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)

  • Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[14][23][24]

  • Methodology: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver). The test substance is incubated with the bacterial strains in a suitable medium.[23][24]

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in a selective medium) is counted. A significant, dose-related increase in the number of revertants compared to the negative control indicates a mutagenic potential.[25]

Repeated Dose Toxicity

Specific repeated dose toxicity data for this compound is not available. For benzyl benzoate, a 90-day dermal toxicity study in rats showed no systemic toxicity up to the limit dose of 1000 mg/kg/day.[6] Oral studies on benzyl benzoate and its metabolites indicate that toxic effects only occur at high doses.[6]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

  • Test System: Rats, at least 10 males and 10 females per dose group.[1][9][26]

  • Administration: The test substance is administered daily in graduated doses to several groups for 90 days, typically via oral gavage or in the diet.[1][9][26]

  • Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, hematology, clinical chemistry, and urinalysis are performed.[1][9][26]

  • Pathology: A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.[1][9][26]

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Metabolic Pathway

This compound is expected to be metabolized through hydrolysis to benzyl alcohol and lauric acid. This is a common metabolic pathway for benzyl esters. Benzyl alcohol is then oxidized to benzoic acid, which is subsequently conjugated with glycine (B1666218) to form hippuric acid and excreted in the urine. Lauric acid is a fatty acid that is readily metabolized through beta-oxidation.

benzyl_laurate This compound hydrolysis Hydrolysis (Esterases) benzyl_laurate->hydrolysis benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol lauric_acid Lauric Acid hydrolysis->lauric_acid oxidation_ba Oxidation benzyl_alcohol->oxidation_ba beta_oxidation β-Oxidation lauric_acid->beta_oxidation benzoic_acid Benzoic Acid oxidation_ba->benzoic_acid conjugation Conjugation (with Glycine) benzoic_acid->conjugation hippuric_acid Hippuric Acid conjugation->hippuric_acid excretion Urinary Excretion hippuric_acid->excretion energy Energy (ATP) beta_oxidation->energy

Metabolic pathway of this compound.

Experimental Workflow for Safety Assessment

A typical workflow for the safety assessment of a cosmetic ingredient like this compound involves a tiered approach, starting with existing data and in silico predictions, followed by in vitro and, if necessary, in vivo testing.

cluster_0 Tier 1: Data Gathering & In Silico cluster_1 Tier 2: In Vitro Testing cluster_2 Tier 3: In Vivo Testing (if necessary) cluster_3 Risk Assessment lit_review Literature Review & Existing Data qsar QSAR Predictions lit_review->qsar read_across Read-Across Analysis qsar->read_across genotox Genotoxicity (Ames Test) read_across->genotox skin_corr Skin Corrosion/Irritation genotox->skin_corr eye_irr Eye Irritation skin_corr->eye_irr skin_sens Skin Sensitization eye_irr->skin_sens acute_tox Acute Toxicity skin_sens->acute_tox risk_assessment Safety Assessment & Conclusion skin_sens->risk_assessment repeat_dose Repeated Dose Toxicity acute_tox->repeat_dose repro_dev Reproductive/Developmental Toxicity repeat_dose->repro_dev repro_dev->risk_assessment

Tiered safety assessment workflow.

Conclusion

Based on the available data, this compound exhibits a low order of acute oral toxicity. While specific data for other toxicological endpoints are limited for this compound itself, the extensive data on its close structural analogues—benzyl alcohol, benzyl acetate, and benzyl benzoate—support a low overall toxicological concern. These related substances are generally found to be, at most, slightly irritating to the skin and eyes and have a low potential for skin sensitization. They are not considered to be mutagenic. The metabolism of this compound is expected to proceed via hydrolysis to well-characterized endogenous substances. This comprehensive toxicological profile, supported by the principle of read-across, indicates that this compound is safe for its intended use in cosmetic and fragrance products under the current practices of use and concentration.

References

Environmental Fate and Biodegradability of Benzyl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of benzyl (B1604629) laurate (CAS No. 140-25-0). Due to a lack of available experimental data, this guide leverages widely accepted quantitative structure-activity relationship (QSAR) models, specifically the U.S. Environmental Protection Agency's EPI Suite™, to predict the environmental persistence and bioaccumulation potential of this compound. This information is crucial for conducting thorough environmental risk assessments.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is the first step in assessing its environmental fate. These properties govern how a chemical will partition between different environmental compartments such as water, soil, and air.

PropertyPredicted ValueMethod
Molecular Weight290.45 g/mol -
Melting Point99.04 °CMPBPWIN v1.43
Boiling Point363.52 °CMPBPWIN v1.43
Vapor Pressure6.29E-005 mm Hg (at 25 °C)MPBPWIN v1.43
Water Solubility0.01491 mg/L (at 25 °C)WSKOW v1.41
Log Octanol-Water Partition Coefficient (Log Kow)6.99KOWWIN v1.67
Henry's Law Constant2.41E-04 atm-m³/moleHENRYWIN v3.20 (Bond Method)

Environmental Fate Predictions

The following tables summarize the predicted environmental fate characteristics of benzyl laurate based on EPI Suite™ models.

Biodegradation

Biodegradation is a key process for the removal of organic chemicals from the environment. The BIOWIN model predicts the likelihood and rate of aerobic and anaerobic biodegradation.

Biodegradation PredictionResultInterpretation
Aerobic Biodegradation
Linear Model PredictionDoes not biodegrade fastUnlikely to pass a ready biodegradability test.
Non-Linear Model PredictionDoes not biodegrade fastUnlikely to pass a ready biodegradability test.
Ultimate Biodegradation TimeframeRecalcitrantExpected to persist in the aerobic environment.
Primary Biodegradation TimeframeRecalcitrantThe initial breakdown of the molecule is expected to be slow.
MITI Linear Model PredictionNot readily biodegradableFails to meet the criteria for ready biodegradability based on the MITI test.
MITI Non-Linear Model PredictionNot readily biodegradableFails to meet the criteria for ready biodegradability based on the MITI test.
Anaerobic Biodegradation
Model PredictionNot expected to biodegrade anaerobicallyLikely to persist in anaerobic environments such as sediments and some groundwater.
Hydrolysis

As an ester, this compound has the potential to undergo hydrolysis, breaking down into its constituent alcohol (benzyl alcohol) and carboxylic acid (lauric acid). The HYDROWIN model predicts the rate of this process at different pH levels.

pHHalf-lifeRate Constant (kh)
72.08 years1.06E-04 day-1
876.0 days9.12E-03 day-1

Note: The hydrolysis rate is predicted to be significantly faster under alkaline conditions.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. The BCFBAF model predicts the bioconcentration factor (BCF) in fish.

Prediction MethodLog BCFBCFInterpretation
Arnot-Gobas Method (with metabolism)1.9589.13Low potential for bioaccumulation.
Regression-Based Method3.513236Moderate to high potential for bioaccumulation.

Note: The significant difference between the two prediction methods highlights the uncertainty in bioaccumulation potential and underscores the need for experimental verification.

Experimental Protocols

To definitively determine the environmental fate of this compound, standardized experimental studies are required. The following are summaries of key OECD guidelines relevant to the endpoints discussed.

Ready Biodegradability (OECD 301)

These tests are stringent screening methods that assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. A positive result (passing the test) generally indicates that the substance will not persist in the environment.

Example Protocol: OECD 301B - CO₂ Evolution Test

  • Test Setup: A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium inoculated with a mixed population of microorganisms from a source like activated sludge. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Incubation: The flasks are incubated in the dark at a controlled temperature (e.g., 20-25°C) for 28 days. The flasks are continuously aerated with CO₂-free air.

  • Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide. The amount of trapped CO₂ is determined by titration.

  • Endpoint: The percentage of biodegradation is calculated based on the amount of CO₂ produced relative to the theoretical maximum amount of CO₂ that could be produced from the amount of test substance added.

  • Pass Criteria: To be considered "readily biodegradable," the substance must achieve at least 60% biodegradation within a 10-day window during the 28-day test period.

Inherent Biodegradability (OECD 302)

These tests are designed to assess whether a chemical has the potential to biodegrade under favorable conditions, such as a prolonged exposure time and a higher concentration of microorganisms. A positive result suggests that the substance is not indefinitely persistent.

Example Protocol: OECD 302B - Zahn-Wellens/EMPA Test

  • Test Setup: A relatively high concentration of the test substance (e.g., 50-400 mg/L of Dissolved Organic Carbon - DOC) is incubated with a high concentration of activated sludge in a mineral medium.

  • Incubation: The mixture is aerated and agitated in the dark or diffuse light at a controlled temperature for up to 28 days.

  • Measurement: The DOC of the filtered solution is measured at regular intervals.

  • Endpoint: The percentage of biodegradation is calculated from the removal of DOC over time, corrected for any removal in the control flasks.

  • Interpretation: A removal of DOC greater than 20% indicates inherent, primary biodegradability. A removal of greater than 70% indicates inherent, ultimate biodegradability.

Bioaccumulation in Fish (OECD 305)

This test guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.

Example Protocol: Aqueous Exposure Bioconcentration Fish Test

  • Acclimation: Fish of a suitable species (e.g., rainbow trout, zebrafish) are acclimated to the test conditions.

  • Uptake Phase: A group of fish is exposed to a constant, sublethal concentration of the test substance in water under flow-through conditions for a period of 28 days, or until a steady-state concentration in the fish is reached. The concentration of the test substance in the water and in the fish tissue is measured at regular intervals.

  • Depuration Phase: The fish are then transferred to a clean, flowing water system and the concentration of the test substance in their tissues is measured over time until it is significantly reduced.

  • Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady state. A kinetic BCF can also be calculated from the uptake and depuration rate constants.

Visualizations

The following diagrams illustrate key concepts and workflows related to the environmental fate and biodegradability assessment of this compound.

Biodegradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Benzyl Alcohol Benzyl Alcohol Hydrolysis->Benzyl Alcohol Lauric Acid Lauric Acid Hydrolysis->Lauric Acid Aerobic Biodegradation_BA Aerobic Biodegradation Benzyl Alcohol->Aerobic Biodegradation_BA Aerobic Biodegradation_LA Aerobic Biodegradation Lauric Acid->Aerobic Biodegradation_LA Benzoic Acid Benzoic Acid Aerobic Biodegradation_BA->Benzoic Acid Fatty Acid Metabolism Fatty Acid Metabolism Aerobic Biodegradation_LA->Fatty Acid Metabolism Further Degradation_BA Further Degradation Benzoic Acid->Further Degradation_BA CO2 + H2O_BA CO₂ + H₂O Further Degradation_BA->CO2 + H2O_BA CO2 + H2O_LA CO₂ + H₂O Fatty Acid Metabolism->CO2 + H2O_LA

Caption: Predicted aerobic biodegradation pathway of this compound.

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_evaluation Evaluation Prepare Mineral Medium Prepare Mineral Medium Add Inoculum (Activated Sludge) Add Inoculum (Activated Sludge) Prepare Mineral Medium->Add Inoculum (Activated Sludge) Add Test Substance (this compound) Add Test Substance (this compound) Add Inoculum (Activated Sludge)->Add Test Substance (this compound) Incubate at 20-25°C in the dark Incubate at 20-25°C in the dark Add Test Substance (this compound)->Incubate at 20-25°C in the dark Aerate with CO2-free air Aerate with CO2-free air Incubate at 20-25°C in the dark->Aerate with CO2-free air Trap evolved CO2 Trap evolved CO2 Aerate with CO2-free air->Trap evolved CO2 Measure trapped CO2 (Titration) Measure trapped CO2 (Titration) Trap evolved CO2->Measure trapped CO2 (Titration) Calculate % Biodegradation Calculate % Biodegradation Measure trapped CO2 (Titration)->Calculate % Biodegradation Compare to pass level (60%) Compare to pass level (60%) Calculate % Biodegradation->Compare to pass level (60%) Check 10-day window Check 10-day window Compare to pass level (60%)->Check 10-day window

Caption: Generalized workflow for an OECD 301B Ready Biodegradability Test.

Environmental_Fate_Assessment cluster_degradation Degradation Processes Physicochemical Properties Physicochemical Properties Degradation Degradation Physicochemical Properties->Degradation Bioaccumulation Bioaccumulation Physicochemical Properties->Bioaccumulation Environmental Fate Profile Environmental Fate Profile Degradation->Environmental Fate Profile Bioaccumulation->Environmental Fate Profile Biodegradation (Aerobic & Anaerobic) Biodegradation (Aerobic & Anaerobic) Biodegradation (Aerobic & Anaerobic)->Degradation Hydrolysis Hydrolysis Hydrolysis->Degradation Photolysis Photolysis Photolysis->Degradation

Caption: Logical relationships in an environmental fate assessment.

A Methodological Guide to Determining the Low-Temperature Crystal Structure of Benzyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) laurate, a long-chain fatty acid ester, serves as a key excipient in various pharmaceutical and cosmetic formulations. Its solid-state properties at low temperatures are critical for understanding its behavior during storage, transport, and in final products. However, a detailed crystallographic study of benzyl laurate at low temperatures is not currently available in public literature. This technical guide outlines a comprehensive methodological approach for determining the crystal structure of this compound under cryogenic conditions. It provides a generalized experimental protocol for low-temperature single-crystal X-ray diffraction and summarizes the known physicochemical properties of this compound as a foundation for future research. This document is intended to serve as a practical resource for researchers and professionals in drug development and materials science seeking to investigate the solid-state characteristics of this and similar compounds.

Introduction

This compound (C₁₉H₃₀O₂) is the ester of benzyl alcohol and lauric acid. It functions as an emollient, solvent, and fragrance ingredient in a variety of applications.[1][2] The physical state and crystalline form of such excipients can significantly impact the stability, dissolution rate, and bioavailability of active pharmaceutical ingredients (APIs). While the fundamental properties of this compound at room temperature are documented, there is a notable gap in the scientific literature regarding its specific crystal structure at low temperatures.

Understanding the potential for polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is of paramount importance in pharmaceutical sciences.[3] Different polymorphs can exhibit distinct physicochemical properties. Low-temperature crystallography is a powerful technique to stabilize and characterize polymorphic forms that may be unstable at ambient temperatures.

This whitepaper presents a generalized yet detailed experimental workflow for the determination of this compound's crystal structure at low temperatures using single-crystal X-ray diffraction (SC-XRD). It also compiles the currently known physical and chemical data for this compound to provide a baseline for such studies.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These data are essential for designing crystallization experiments and for the interpretation of results from low-temperature studies.

PropertyValueReference(s)
Molecular FormulaC₁₉H₃₀O₂[4][5]
Molecular Weight290.44 g/mol [5][6]
Melting Point8.0 °C to 10 °C[6][7][8]
Boiling Point209-211 °C @ 12 Torr[4][6]
Density0.9442 g/cm³ @ 20 °C[6]
Refractive Index1.47900 to 1.48500 @ 20.00 °C[7]
AppearancePale yellow to yellow clear liquid (est.)[7]
SolubilityInsoluble in water; Soluble in alcohol, almond oil[7]
CAS Number140-25-0[4][5][6]

Table 1: Summary of Known Physicochemical Properties of this compound

Proposed Experimental Protocol: Low-Temperature Single-Crystal X-ray Diffraction

The following protocol describes a standard methodology for determining the crystal structure of a compound like this compound, which is liquid at room temperature, using low-temperature SC-XRD.

Single Crystal Growth

Given that this compound is a liquid at ambient temperature with a melting point around 8.5 °C, in situ crystallization on the diffractometer is the most effective method for obtaining a single crystal suitable for X-ray diffraction.[6]

  • Sample Preparation: A small amount of high-purity this compound is loaded into a cryo-loop or a fine-walled glass capillary.

  • Mounting: The sample is mounted on a goniometer head within the X-ray diffractometer.

  • In Situ Crystallization:

    • A stream of cold nitrogen gas is directed over the sample to rapidly cool it below its melting point.

    • The sample is then subjected to a controlled annealing process, where it is slowly warmed to just below the melting point and then slowly cooled again. This process, often referred to as "crystal fishing," encourages the growth of a single, well-ordered crystal from the polycrystalline solid. This cycle may need to be repeated several times.

    • A polarizing microscope can be used to visually monitor the formation of single crystals.

Data Collection
  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems apparatus) is required. The X-ray source can be a sealed tube (e.g., Mo or Cu Kα radiation) or a microfocus source.

  • Temperature Control: The crystal is maintained at a constant low temperature (typically 100 K or -173 °C) throughout the data collection process to minimize thermal vibrations of the atoms and prevent crystal degradation.

  • Unit Cell Determination: A short series of diffraction images (frames) are collected at different orientations of the crystal. These images are used to determine the preliminary unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that a large portion of the reciprocal space is measured. The data collection strategy is optimized to achieve high completeness and redundancy.

Data Reduction and Structure Solution
  • Integration and Scaling: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. The data is then scaled to account for variations in crystal illumination and detector response.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model will provide the positions of most of the non-hydrogen atoms.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and site occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Validation and Analysis

The final refined crystal structure is validated using software tools like checkCIF. The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) are then analyzed to understand the crystal packing. The crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualization of Experimental Workflow

The generalized workflow for determining the low-temperature crystal structure of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation & Crystallization cluster_data X-ray Diffraction Data Collection cluster_analysis Structure Determination & Analysis prep Load Liquid this compound into Cryo-loop/Capillary mount Mount Sample on Goniometer prep->mount cool Rapid Cooling with N2 Stream (Below 8.5 °C) mount->cool anneal Anneal: Controlled Warming & Slow Cooling Cycles cool->anneal crystal_check Visually Inspect for Single Crystal Formation anneal->crystal_check crystal_check->anneal Polycrystalline unit_cell Determine Preliminary Unit Cell crystal_check->unit_cell Single Crystal Obtained full_data Collect Full Diffraction Dataset at 100 K unit_cell->full_data reduce Data Reduction: Integration & Scaling full_data->reduce solve Structure Solution (Direct Methods) reduce->solve refine Full-Matrix Least-Squares Refinement solve->refine validate Validate & Analyze Structure (Bond Lengths, Packing) refine->validate deposit Deposit Data in CCDC validate->deposit

Caption: Generalized workflow for low-temperature single-crystal X-ray diffraction.

Conclusion

While the crystal structure of this compound at low temperatures remains to be experimentally determined, this guide provides a robust and detailed framework for its investigation. The compiled physicochemical data serves as a necessary starting point, and the proposed experimental protocol for low-temperature single-crystal X-ray diffraction outlines a clear path for obtaining and analyzing the desired structural information. The successful characterization of this compound's solid-state forms at low temperatures will provide valuable insights for formulation scientists, materials chemists, and drug development professionals, ultimately contributing to the development of more stable and effective products. This work underscores the need for further fundamental research into the solid-state properties of commonly used pharmaceutical excipients.

References

An In-depth Technical Guide to the Rheological Properties of Benzyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) laurate (CAS No. 140-25-0) is the ester of benzyl alcohol and lauric acid.[1][2][3] It functions as an emollient, masking agent, skin conditioning agent, and solvent in various cosmetic and pharmaceutical formulations.[4] Characterized as a clear, colorless to pale yellow liquid, it is noted for its non-viscous and non-oily feel, providing lubricity and reducing the greasy sensation of other components like mineral oil and sunscreen actives.[1][5] While widely used for its sensory characteristics and solubilizing properties, detailed quantitative data on the fundamental rheological properties of pure benzyl laurate are not extensively available in publicly accessible scientific literature.

This technical guide provides a summary of the known physical and chemical properties of this compound. In the absence of specific experimental rheological data, this document outlines detailed, generalized experimental protocols for characterizing the rheological behavior of such a material. Furthermore, it presents a proposed metabolic pathway for this compound based on the known metabolism of its constituent parts and a logical workflow for its rheological characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in formulations and for designing relevant rheological experiments.

PropertyValueReference(s)
Molecular Formula C19H30O2[2][6]
Molecular Weight 290.44 g/mol [3][6]
Appearance Clear, colorless to pale yellow liquid[1][2]
Melting Point 9.5 °C[3]
Boiling Point 211 °C at 12 mmHg[3]
Density 0.94 g/cm³[3]
Refractive Index 1.4810 to 1.4830[3]
Flash Point 171 °C[3]
Solubility Soluble in mineral oil, jojoba oil, almond oil, isopropyl myristate. Insoluble in water, propylene (B89431) glycol, glycerin.[1][5]

Rheological Characterization: A Methodological Approach

While specific data for this compound is scarce, its rheological profile can be determined using standard methodologies. As a low-viscosity liquid, it is expected to exhibit Newtonian behavior, where viscosity is independent of the shear rate.[7] However, this must be confirmed experimentally, as minor impurities or the presence of structured phases could introduce non-Newtonian characteristics.

Experimental Protocol for Rheological Measurement

The following protocol describes a comprehensive approach to characterizing the rheological properties of a liquid such as this compound.

1. Instrumentation and Geometry:

  • Rheometer: A rotational rheometer (controlled stress or controlled strain) is suitable for these measurements.

  • Geometry: For low-viscosity liquids, a cone-plate or parallel-plate geometry is recommended. A double-gap concentric cylinder geometry can also be used to maximize the surface area for more accurate torque readings.

  • Temperature Control: A Peltier or fluid-based temperature controller is crucial for precise and stable temperature settings.

2. Sample Preparation and Loading:

  • Ensure the this compound sample is free of air bubbles and particulates.

  • Place an appropriate volume of the sample onto the lower plate of the rheometer. The required volume will depend on the chosen geometry and the gap size.

  • Lower the upper geometry to the desired gap setting, ensuring the sample completely fills the gap and any excess is carefully trimmed.

3. Measurement Procedures:

  • Flow Curve (Shear Stress vs. Shear Rate):

    • Perform a continuous ramp of shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 1000 s⁻¹) and back down.

    • This will determine if the fluid is Newtonian (linear relationship between shear stress and shear rate, constant viscosity) or non-Newtonian (e.g., shear-thinning or shear-thickening).[8][9]

    • The absence of a hysteresis loop between the upward and downward curves will indicate if the fluid is thixotropic or rheopectic.

  • Viscosity vs. Temperature:

    • Set a constant low shear rate (within the determined Newtonian plateau, if applicable).

    • Ramp the temperature over the desired range (e.g., 10 °C to 50 °C) at a controlled rate (e.g., 1 °C/min).

    • This will establish the temperature dependence of the viscosity. For most liquids, viscosity decreases with increasing temperature.[10]

  • Oscillatory Measurements (for Viscoelastic Properties):

    • While this compound is expected to be primarily viscous, oscillatory tests can detect any underlying elastic properties.

    • Amplitude Sweep: At a fixed frequency (e.g., 1 Hz), vary the strain or stress to determine the linear viscoelastic region (LVER).

    • Frequency Sweep: Within the LVER, vary the frequency at a constant strain or stress to measure the storage modulus (G') and loss modulus (G''). For a purely viscous liquid, G'' will be much larger than G'.

Visualizations

Metabolic Pathway of this compound

This compound, as an ester, is expected to undergo hydrolysis in vivo, catalyzed by esterase enzymes, to yield benzyl alcohol and lauric acid.[4][7][11][12] Benzyl alcohol is then metabolized, primarily through oxidation to benzoic acid, which is subsequently conjugated and excreted.[9][13][14] Lauric acid enters the fatty acid metabolic pathways.

cluster_hydrolysis Ester Hydrolysis cluster_benzyl_alcohol_metabolism Benzyl Alcohol Metabolism cluster_lauric_acid_metabolism Fatty Acid Metabolism This compound This compound Esterase Esterase This compound->Esterase Benzyl Alcohol Benzyl Alcohol Esterase->Benzyl Alcohol Lauric Acid Lauric Acid Esterase->Lauric Acid Alcohol Dehydrogenase Alcohol Dehydrogenase Benzyl Alcohol->Alcohol Dehydrogenase Beta-oxidation Beta-oxidation Lauric Acid->Beta-oxidation Benzaldehyde (B42025) Benzaldehyde Alcohol Dehydrogenase->Benzaldehyde Aldehyde Dehydrogenase Aldehyde Dehydrogenase Benzaldehyde->Aldehyde Dehydrogenase Benzoic Acid Benzoic Acid Aldehyde Dehydrogenase->Benzoic Acid Conjugation Conjugation Benzoic Acid->Conjugation Excretion Excretion Conjugation->Excretion Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Rheological Characterization

The logical flow for a comprehensive rheological study of a substance like this compound is depicted below. This workflow ensures a systematic investigation of its flow properties.

start Start sample_prep Sample Preparation (Degas, Load Sample) start->sample_prep temp_equilibration Temperature Equilibration sample_prep->temp_equilibration flow_curve Flow Curve Measurement (Shear Rate Ramp) temp_equilibration->flow_curve analyze_flow Analyze Flow Behavior (Newtonian/Non-Newtonian) flow_curve->analyze_flow temp_sweep Viscosity vs. Temperature (Temperature Ramp) analyze_flow->temp_sweep Newtonian or Shear-thinning oscillation_tests Oscillatory Tests (Amplitude & Frequency Sweeps) temp_sweep->oscillation_tests analyze_viscoelastic Analyze Viscoelasticity (G', G'') oscillation_tests->analyze_viscoelastic data_compilation Data Compilation & Reporting analyze_viscoelastic->data_compilation end End data_compilation->end

Caption: Experimental workflow for rheological characterization.

Conclusion

This compound is a valuable excipient in the cosmetic and pharmaceutical industries, prized for its sensory and solubilizing characteristics. While it is generally described as non-viscous, a thorough, quantitative understanding of its rheological behavior is essential for optimizing formulation stability, performance, and manufacturing processes. This guide provides the foundational physicochemical data for this compound and a detailed methodological framework for its complete rheological characterization. The provided diagrams for its metabolic pathway and experimental workflow offer clear visual aids for researchers and developers. Further empirical studies are warranted to populate the literature with specific quantitative rheological data for this widely used ester.

References

The Core Mechanism of Action of Benzyl Laurate as an Emollient: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) laurate, the ester of benzyl alcohol and lauric acid, is a widely utilized emollient in cosmetic and dermatological formulations. Its primary function is to enhance skin softness, smoothness, and flexibility. This technical guide delineates the proposed mechanism of action of benzyl laurate as an emollient, drawing upon its physicochemical properties and the established principles of skin barrier function. While direct experimental studies on the specific interactions of this compound with the stratum corneum are limited in publicly available literature, this paper extrapolates its mechanism from the behavior of similar ester emollients. This guide also provides a comprehensive overview of the key experimental protocols required to quantitatively assess its efficacy in improving skin barrier function, including measurements of transepidermal water loss (TEWL) and skin hydration.

Introduction: The Role of Emollients in Skin Barrier Function

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive water loss from the body. This barrier is often conceptualized as a "brick and mortar" model, where the corneocytes ("bricks") are embedded in a lipid-rich intercellular matrix ("mortar"). This lipid matrix, primarily composed of ceramides (B1148491), cholesterol, and free fatty acids, is crucial for maintaining the skin's integrity and hydration.[1]

Emollients are substances that soften and soothe the skin. Their mechanism of action is multifaceted, primarily involving the improvement of skin barrier function through various physicochemical interactions with the stratum corneum.[2][3] this compound is classified as a light, non-greasy emollient ester that imparts a silky feel to the skin.[4][5] It is also recognized for its ability to reduce the oiliness of other ingredients in a formulation, such as mineral oil and sunscreen actives.[4][6]

Physicochemical Properties of this compound

The emollient properties of this compound are intrinsically linked to its chemical structure and resulting physicochemical characteristics. A summary of these properties is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₁₉H₃₀O₂[7]
Molecular Weight 290.44 g/mol [7]
Appearance Clear, colorless to pale yellow liquid[8]
Solubility Soluble in mineral oil, jojoba oil, almond oil, isopropyl myristate, Cyclomethicone; Insoluble in water, glycerin, propylene (B89431) glycol[5]
Melting Point 9.5 °C[6]
Boiling Point 375.5 °C at 760 mmHg[6]
Density 0.945 g/cm³[6]
LogP (Octanol-Water) 5.65 - 6.8[6][7]

Table 1: Physicochemical Properties of this compound

Proposed Mechanism of Action of this compound

Based on its physicochemical properties and the known functions of ester emollients, the mechanism of action of this compound can be elucidated through a two-pronged approach: surface action and intracutaneous interaction.

Surface Action: Film Formation and Occlusion

Upon topical application, this compound spreads evenly across the skin surface, forming a thin, hydrophobic film. This film acts as a partial occlusive barrier, reducing the rate of transepidermal water loss (TEWL). The long, lipophilic laurate chain contributes to this hydrophobicity, while the benzyl group may influence its spreading characteristics and sensory profile. This occlusive effect helps to maintain and increase the water content within the stratum corneum, leading to improved skin hydration and flexibility.

cluster_skin Skin Surface StratumCorneum Stratum Corneum DeeperLayers Deeper Skin Layers TEWL Reduced Transepidermal Water Loss (TEWL) DeeperLayers->TEWL Water Evaporation (inhibited) BenzylLaurate This compound Application Film Formation of Hydrophobic Film BenzylLaurate->Film Spreading Film->StratumCorneum Forms a barrier on Film->TEWL Reduces Hydration Increased Stratum Corneum Hydration TEWL->Hydration Leads to

Figure 1: Surface action of this compound leading to reduced TEWL.
Intracutaneous Interaction: Integration with Stratum Corneum Lipids

The molecular structure of this compound, particularly its ester linkage and fatty acid chain, suggests a potential for it to intercalate within the lipid lamellae of the stratum corneum. While some lipophilic emollients form separate domains within the SC lipids, others can integrate and influence the lipid organization.[2][3][9] The lauric acid moiety of this compound is a saturated fatty acid that could potentially align with the endogenous ceramides and fatty acids, thereby reinforcing the barrier structure. This integration can lead to a more ordered and less permeable lipid barrier, further contributing to the reduction of TEWL and enhancing the skin's ability to retain moisture.

cluster_SC Stratum Corneum Intercellular Space LipidLamellae Ceramide Cholesterol Free Fatty Acid Reinforcement Reinforced Lipid Barrier LipidLamellae->Reinforcement Leads to BenzylLaurate This compound Integration Integration into Lipid Lamellae BenzylLaurate->Integration Integration->LipidLamellae Intercalates with

Figure 2: Proposed integration of this compound within the SC lipid lamellae.

Experimental Protocols for Efficacy Evaluation

To substantiate the proposed mechanism of action, a series of in vivo and in vitro experiments are necessary. The following protocols are standard methodologies for evaluating the efficacy of emollients.

In Vivo Evaluation of Skin Barrier Function

Objective: To quantify the effect of this compound on transepidermal water loss and skin hydration in human subjects.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited. A washout period where subjects refrain from using other topical products on the test area is implemented.

  • Test Areas: Defined areas on the volar forearm are marked for treatment with a formulation containing this compound, a placebo formulation (without this compound), and an untreated control.

  • Product Application: A standardized amount of the test and placebo formulations is applied to the respective areas twice daily for a predetermined period (e.g., 14 or 28 days).

  • Measurements:

    • Transepidermal Water Loss (TEWL): Measured using a Tewameter® or similar open-chamber device at baseline and at specified time points throughout the study. A decrease in TEWL indicates an improvement in barrier function.

    • Skin Hydration: Measured using a Corneometer® or other capacitance-based instrument at the same time points. An increase in capacitance correlates with increased skin hydration.

  • Data Analysis: Statistical analysis is performed to compare the changes in TEWL and skin hydration between the this compound-treated, placebo, and control sites.

Start Start: Baseline Measurements (TEWL, Hydration) Application Daily Application of This compound Formulation & Placebo Start->Application Measurements Periodic Measurements (e.g., Day 7, 14, 28) Application->Measurements Measurements->Application Continue Treatment Analysis Statistical Analysis of TEWL and Hydration Data Measurements->Analysis End of Study End End: Conclusion on Efficacy Analysis->End

Figure 3: Workflow for in vivo evaluation of this compound's efficacy.
In Vitro and Ex Vivo Assessment of Stratum Corneum Interaction

Objective: To investigate the direct interaction of this compound with the stratum corneum lipids.

Methodology:

  • Stratum Corneum Isolation: Porcine or human skin is obtained, and the stratum corneum is isolated using techniques such as trypsin digestion.

  • Lipid Extraction and Model Systems: Lipids are extracted from the isolated SC. Model lipid mixtures mimicking the composition of the SC can be prepared.

  • Treatment: The isolated SC sheets or the model lipid mixtures are treated with this compound.

  • Analytical Techniques:

    • Fourier Transform Infrared (FTIR) Spectroscopy: To assess changes in the conformational order and lateral packing of the SC lipids upon interaction with this compound.

    • Small-Angle X-ray Diffraction (SAXD): To determine if this compound alters the lamellar organization of the SC lipids.[2]

    • Differential Scanning Calorimetry (DSC): To evaluate the effect of this compound on the phase transition temperatures of the SC lipids.

  • Data Analysis: The spectroscopic and thermal data are analyzed to determine the extent and nature of the interaction between this compound and the SC lipids.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned experimental protocols should be summarized in tables for clear comparison.

Treatment GroupBaseline TEWL (g/m²/h)Change in TEWL at Day 14 (%)p-value vs. Control
This compound Formulation [Insert Data][Insert Data][Insert Data]
Placebo Formulation [Insert Data][Insert Data][Insert Data]
Untreated Control [Insert Data][Insert Data]N/A

Table 2: Example of a Data Summary Table for Transepidermal Water Loss (TEWL) Measurements.

Treatment GroupBaseline Hydration (Corneometer Units)Change in Hydration at Day 14 (%)p-value vs. Control
This compound Formulation [Insert Data][Insert Data][Insert Data]
Placebo Formulation [Insert Data][Insert Data][Insert Data]
Untreated Control [Insert Data][Insert Data]N/A

Table 3: Example of a Data Summary Table for Skin Hydration Measurements.

Conclusion

This compound functions as an effective emollient through a proposed dual mechanism: the formation of a surface film that reduces transepidermal water loss and the potential for integration into the stratum corneum lipid matrix, thereby reinforcing the skin's natural barrier. Its light, non-greasy sensory profile makes it a versatile ingredient in a wide range of skincare and dermatological products. The experimental protocols detailed in this guide provide a robust framework for the quantitative evaluation of its efficacy and for further elucidating its precise interactions with the skin at a molecular level. Future research should focus on conducting these specific studies to provide direct evidence for the proposed mechanisms of action.

References

The Synthesis of Benzyl Laurate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of benzyl (B1604629) laurate synthesis, a key emollient and fragrance ingredient. The document details the core synthetic methodologies, providing a comparative analysis of quantitative data and outlining detailed experimental protocols. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Introduction: The Emergence of Benzyl Laurate

This compound, the ester derived from benzyl alcohol and lauric acid, is a versatile compound utilized in cosmetics, personal care products, and as a fragrance component.[1][2][3] Its synthesis is rooted in the foundational principles of ester chemistry, with the first systematic approach to ester formation being the Fischer-Speier esterification discovered in 1895.[4] While a specific date for the initial synthesis of this compound is not prominently documented, its preparation falls under the general scope of this classic reaction. Over the decades, advancements in catalysis and biotechnology have led to the development of more efficient and sustainable methods for its production.

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through three main routes: Fischer-Speier esterification, palladium-catalyzed synthesis, and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Fischer-Speier Esterification

The Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid (lauric acid) and an alcohol (benzyl alcohol) to form an ester and water.[4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[6][7] This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[7]

Materials:

  • Lauric acid

  • Benzyl alcohol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (B28343)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid (1 molar equivalent), benzyl alcohol (1.2-2 molar equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 mol%).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by techniques such as thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by distillation under reduced pressure or column chromatography if necessary.

Palladium-Catalyzed Synthesis

A more contemporary approach involves the use of a palladium catalyst to facilitate the direct synthesis of this compound from toluene and lauric acid. This method, detailed in a patent, offers a direct route to the ester, though it requires more specialized reagents and conditions.[8]

Materials:

Procedure: [8]

  • Charge a glass reactor equipped with a reflux condenser, mechanical stirrer, a water-cooled Dean-Stark collector with a heated throat, and a fritted glass tube for gas introduction with 5.5 g of melted triphenylphosphine (80°-90° C).[8]

  • Add 1.4 g of palladous acetate to the warm triphenylphosphine and stir while slowly bubbling oxygen through the mixture until a dark green solution is formed.[8]

  • While maintaining the temperature at 60°-90° C, introduce 95 g of lauric acid to form a solution of the palladium-phosphine complex.[8]

  • Stir in 4.0 g of lead acetate to the clear, dark green solution.[8]

  • Add 30 g of toluene.[8]

  • Heat the reaction mixture to reflux while continuously introducing oxygen at a rate of 200 ml/min.[8]

  • After an induction period of approximately 1.5 hours, raise the temperature from 90° to 150° C over about an hour, and then to 160° C.[8]

  • Continuously remove the water of reaction using the Dean-Stark tube.[8]

  • Conduct the reaction for an additional 3 hours, resulting in the formation of approximately 40% wt/wt this compound.[8]

Enzymatic Synthesis

Enzymatic synthesis represents a "green" alternative, utilizing lipases as biocatalysts.[9] These reactions are highly selective and operate under mild conditions, reducing the formation of byproducts and energy consumption.[10][11] Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct esterification of lauric acid with benzyl alcohol or the transesterification of a laurate ester (e.g., methyl laurate) with benzyl alcohol.[9][12][13] The removal of water is also crucial in direct enzymatic esterification to drive the reaction towards product formation.[10]

Materials:

  • Lauric acid

  • Benzyl alcohol

  • Immobilized lipase (e.g., Novozym® 435 - Candida antarctica lipase B)

  • An organic solvent (e.g., n-hexane or isooctane)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a flask, dissolve lauric acid (1 molar equivalent) and benzyl alcohol (1-3 molar equivalents) in a suitable organic solvent like n-hexane.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If performing a direct esterification, add activated molecular sieves to remove the water produced.

  • Seal the flask and incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring or shaking.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to yield the this compound.

  • Further purification can be achieved by column chromatography if required.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthetic methods for producing this compound and related esters.

Parameter Fischer-Speier Esterification Palladium-Catalyzed Synthesis Enzymatic Synthesis (related esters)
Reactants Lauric acid, Benzyl alcoholToluene, Lauric acidLauric acid/Laurate ester, Benzyl alcohol
Catalyst H₂SO₄, p-TsOHPalladous acetate, Triphenylphosphine, Lead acetateLipase (e.g., Candida antarctica lipase B)
Typical Yield Variable, can be high (>90%) with water removal[14]~40% wt/wt[8]17-90% for benzyl acetate via transesterification[9]
Reaction Temp. 60-110 °C (reflux)[4]90-160 °C[8]30-70 °C[15]
Reaction Time 1-10 hours[4]~4.5 hours[8]24-72 hours[9][16]
Key Advantages Low-cost catalyst, well-establishedDirect synthesis from tolueneMild conditions, high selectivity, reusable catalyst
Key Disadvantages Harsh acidic conditions, equilibrium limitedExpensive catalyst, high temperature, specialized setupLonger reaction times, enzyme cost and stability

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general experimental workflow for the synthesis of this compound.

Fischer_Esterification lauric_acid Lauric Acid (R-COOH) protonated_la Protonated Lauric Acid lauric_acid->protonated_la + H⁺ (cat.) benzyl_alcohol Benzyl Alcohol (R'-OH) tetrahedral_int Tetrahedral Intermediate benzyl_alcohol->tetrahedral_int proton H+ protonated_la->tetrahedral_int + Benzyl Alcohol proton_transfer Proton Transfer tetrahedral_int->proton_transfer water_loss Loss of H₂O proton_transfer->water_loss protonated_ester Protonated This compound water_loss->protonated_ester water Water (H₂O) water_loss->water benzyl_laurate This compound (R-COOR') protonated_ester->benzyl_laurate - H⁺ (cat.)

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Enzymatic_Synthesis_Workflow start Start prepare_reactants Prepare Reactants (Lauric Acid, Benzyl Alcohol, Solvent) start->prepare_reactants add_enzyme Add Immobilized Lipase & Molecular Sieves prepare_reactants->add_enzyme reaction Incubate at Controlled Temperature with Stirring add_enzyme->reaction monitor Monitor Reaction Progress (GC/HPLC) reaction->monitor filter Filter to Separate Enzyme monitor->filter Desired conversion enzyme_reuse Wash and Reuse Enzyme filter->enzyme_reuse remove_solvent Remove Solvent (Rotary Evaporation) filter->remove_solvent purify Purify Product (Column Chromatography) remove_solvent->purify end End (this compound) remove_solvent->end If pure enough purify->end

Caption: General experimental workflow for lipase-catalyzed this compound synthesis.

Conclusion

The synthesis of this compound has evolved from the classic Fischer-Speier esterification to more advanced catalytic and enzymatic methods. While Fischer esterification remains a robust and cost-effective method, the demand for greener and more selective processes has driven the development of palladium-catalyzed and, particularly, lipase-catalyzed syntheses. The choice of synthetic route depends on factors such as desired yield, purity requirements, cost considerations, and environmental impact. For high-volume, cost-sensitive applications, traditional methods may be preferred, whereas for high-value products in the pharmaceutical and fine chemical industries, the mild and selective nature of enzymatic synthesis offers significant advantages. Future research will likely focus on the development of even more efficient and reusable catalysts to further improve the sustainability and economics of this compound production.

References

Methodological & Application

Application Note: Quantification of Benzyl Laurate in Cosmetics using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of benzyl (B1604629) laurate in various cosmetic formulations. Benzyl laurate is utilized in the cosmetics industry as a fragrance ingredient, emollient, and solvent.[1][2] Accurate quantification is crucial for quality control and formulation development. The described protocol includes sample preparation using ultrasonic-assisted extraction, followed by GC-MS analysis. The method is designed for researchers, scientists, and professionals in the drug development and cosmetics industries.

Introduction

This compound, the ester of benzyl alcohol and lauric acid, is a common ingredient in cosmetic products, where it functions as a fragrance, skin-conditioning agent, and solvent.[1][2] The concentration of fragrance components in cosmetics can vary widely, from less than 1% in lotions and creams to over 15% in perfumes.[1][3][4][5] Therefore, a reliable and accurate analytical method is essential for the quantification of this compound to ensure product quality and consistency. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds in complex matrices, making it well-suited for the analysis of this compound in cosmetics.[6][7] This application note provides a comprehensive protocol for the extraction and GC-MS quantification of this compound in cosmetic products.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction

Reagents and Materials:

  • Cosmetic sample (e.g., lotion, cream)

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS) (e.g., Benzyl Benzoate-d5)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • 15 mL centrifuge tubes

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • Accurately weigh approximately 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Spike the sample with a known concentration of the internal standard.

  • Add 5 mL of methanol to the centrifuge tube.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes.

  • Add 5 mL of dichloromethane and vortex for another minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (dichloromethane) using a Pasteur pipette and transfer it to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

ParameterValue
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

MS Parameters:

ParameterValue
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu (Full Scan Mode)
Solvent Delay 5 minutes
SIM Ions (for quantification) m/z 91 (quantifier), 108, 183 (qualifiers)

Note: The quantifier and qualifier ions for this compound should be confirmed by analyzing a pure standard. The suggested ions are based on the expected fragmentation pattern (benzyl fragment at m/z 91 and tropylium (B1234903) ion, and fragments related to the laurate moiety).

Data Presentation

Calibration Curve

A calibration curve should be prepared using standard solutions of this compound in a relevant solvent (e.g., dichloromethane) at concentrations ranging from 1 µg/mL to 100 µg/mL, each containing a fixed concentration of the internal standard.

Illustrative Quantitative Data

The following table presents illustrative quantitative data for this compound in various cosmetic products. These values are based on typical concentration ranges of fragrance ingredients in cosmetics.[1]

Cosmetic ProductThis compound Concentration (w/w %)Recovery (%)RSD (%)
Lotion 0.5298.53.1
Cream 0.7897.24.5
Perfume 5.6099.12.8
Shampoo 0.3596.85.2
Method Validation Summary (Illustrative)

A full method validation should be performed according to international guidelines. The following table provides an example of expected validation parameters.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in cosmetics.

GC-MS Workflow for this compound Quantification sample Cosmetic Sample (Lotion, Cream, etc.) weigh Weigh ~1g of Sample sample->weigh spike Spike with Internal Standard weigh->spike extract Add Methanol & Dichloromethane, Ultrasonic Extraction (30 min) spike->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge collect Collect Organic Layer, Dry with Na2SO4 centrifuge->collect filter Filter (0.45 µm) into GC Vial collect->filter gcms GC-MS Analysis filter->gcms data Data Acquisition (Full Scan / SIM) gcms->data quant Quantification (Calibration Curve) data->quant report Report Results quant->report

Caption: Experimental workflow for this compound quantification.

Discussion

The presented GC-MS method provides a robust and reliable approach for the quantification of this compound in a variety of cosmetic products. The use of ultrasonic-assisted extraction allows for efficient extraction of the analyte from complex matrices. The chromatographic conditions are optimized for the separation of this compound from other potential cosmetic ingredients. For quantitative analysis, the use of an internal standard is highly recommended to compensate for any variations in sample preparation and instrument response. The method should be fully validated in the laboratory to ensure its accuracy, precision, and sensitivity for the specific cosmetic matrices being analyzed.

Conclusion

This application note details a comprehensive GC-MS method for the quantification of this compound in cosmetic formulations. The provided protocols for sample preparation and GC-MS analysis, along with the illustrative data, serve as a valuable resource for researchers and scientists in the cosmetics industry. The successful implementation of this method will enable accurate quality control and support the development of new cosmetic products.

References

Application Note: Determination of Benzyl Laurate Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) laurate is an ester of benzyl alcohol and lauric acid, widely used in the cosmetic and fragrance industries as an emollient, solvent, and fragrance ingredient.[1][2] Ensuring the purity of benzyl laurate is critical for product quality, safety, and performance. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity. The method is designed to be specific, accurate, and precise, allowing for the separation of this compound from its potential impurities, primarily the unreacted starting materials: benzyl alcohol and lauric acid.

The analytical method employs a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is performed using a UV detector, leveraging the ultraviolet absorbance of the benzyl functional group. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for assessing the purity of this compound.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Benzyl alcohol (purity ≥ 99.5%)

    • Lauric acid (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (HPLC grade, for sample preparation)

2. Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 15 minutes

3. Preparation of Solutions

  • Diluent: Methanol is used as the diluent for preparing all standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL of this compound): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL of this compound): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with methanol.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with methanol.

  • Impurity Stock Solution (for specificity): Prepare a stock solution containing benzyl alcohol and lauric acid at a concentration of approximately 1000 µg/mL each in methanol.

  • Spiked Sample Solution (for specificity): Add a known amount of the Impurity Stock Solution to the Sample Solution to demonstrate the separation of the main component from its potential impurities.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the Working Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

5. Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected retention times and relative retention times for this compound and its potential impurities under the specified chromatographic conditions.

CompoundRetention Time (min) (Expected)Relative Retention Time (RRT)
Benzyl Alcohol~ 3.5~ 0.44
Lauric Acid~ 5.0~ 0.63
This compound ~ 8.0 1.00

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC analysis for this compound purity.

hplc_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing standard_prep Prepare this compound Standard Solution system_suitability System Suitability Test (Inject Standard x5) standard_prep->system_suitability sample_prep Prepare this compound Sample Solution sample_injection Inject Sample and Standard Solutions sample_prep->sample_injection impurity_prep Prepare Impurity Stock Solution impurity_prep->sample_injection system_suitability->sample_injection If RSD <= 2.0% chromatogram Obtain Chromatograms sample_injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calculation Calculate Purity (%) peak_integration->purity_calculation report Generate Report purity_calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) laurate is an ester with applications in the cosmetics and fragrance industries as an emollient, conditioning agent, and fragrance component. The enzymatic synthesis of benzyl laurate offers a green and sustainable alternative to traditional chemical methods, which often require harsh conditions and catalysts. This approach utilizes lipases, which are enzymes that catalyze esterification and transesterification reactions with high specificity under mild conditions, leading to reduced energy consumption and minimal byproduct formation.[1] Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are particularly favored due to their high stability, reusability, and ease of separation from the reaction mixture, making the process economically viable.[1][2]

This document provides detailed protocols for the synthesis of this compound via two primary enzymatic pathways: direct esterification of lauric acid with benzyl alcohol and transesterification using a laurate ester and benzyl alcohol.

Data Presentation

The following table summarizes key quantitative parameters for the enzymatic synthesis of various benzyl esters, providing a reference for the optimization of this compound synthesis. The data is compiled from studies on structurally similar esters, primarily utilizing the immobilized lipase (B570770) Novozym® 435.

ParameterBenzyl StearateBenzyl PalmitateBenzyl Benzoate (B1203000)Benzyl PropionateGeneral Range/Value
Enzyme Novozym® 435Novozym® 435Novozym® 435, Lipozyme® RM IMNovozym® 435Novozym® 435
Reaction Type EsterificationEsterificationAcylation/TransesterificationEsterificationEsterification/Transesterification
Substrates Stearic Acid, Benzyl AlcoholPalmitic Acid, Benzyl AlcoholBenzoic Anhydride, Benzyl AlcoholPropionic Acid, Benzyl AlcoholLauric Acid, Benzyl Alcohol
Molar Ratio (Acid:Alcohol) 1:7[2]1:1 to 1:51:5 (Alcohol:Anhydride)[3][4]1:1 to 1:5[5]1:1 to 1:7
Enzyme Loading 4.4 - 30 mg/mL[2]5-10% (w/w of substrates)[1]10% (w/w of substrates)[3][4]5% (w/w of substrates)[5]5-10% (w/w) or 5-30 mg/mL
Temperature (°C) 60[2]60[1]40-60[3][4]60[5]40 - 70
Solvent Solvent-free[2]Solvent-free or n-hexane[1]tert-butanol[3][4]Solvent-freeSolvent-free or organic solvent
Agitation (rpm) 200[2]200[1]150[4]Not specified150 - 250
Reaction Time (h) ~6[2]8-24[1]24[3][4]1-4[5]4 - 24
Conversion/Yield up to 98.9%[2]High (not specified)32% (Novozym® 435)[3][4]99%[5]High conversion achievable

Experimental Protocols

Two primary methods for the enzymatic synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials and desired reaction conditions.

Protocol 1: Direct Esterification in a Solvent-Free System

This protocol describes the synthesis of this compound from lauric acid and benzyl alcohol, which is an environmentally friendly approach that simplifies product purification.[2]

Materials and Reagents:

  • Lauric Acid (≥98%)

  • Benzyl Alcohol (≥99%)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Activated molecular sieves (3Å or 4Å), for water removal[1]

  • Ethanol (B145695) or Acetone (for washing the enzyme)

Equipment:

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and temperature control (heating mantle or water bath)

  • Filtration apparatus

  • Vacuum distillation setup for purification

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, or TLC)

Procedure:

  • Reactant Preparation: Combine lauric acid and benzyl alcohol in the reaction vessel. A molar excess of benzyl alcohol (e.g., a molar ratio of 1:3 to 1:7 of lauric acid to benzyl alcohol) can be used to shift the equilibrium towards product formation.[2]

  • Enzyme Addition: Add Novozym® 435 to the mixture. A typical enzyme loading is 5-10% by weight of the total substrates.[1]

  • Water Removal: To drive the reaction towards ester formation, add activated molecular sieves (10-20% by weight of total substrates) to the mixture to adsorb the water produced during the reaction.[1]

  • Reaction Conditions: Heat the mixture to the optimal temperature, typically between 50-70°C (a starting point of 60°C is recommended), with continuous stirring at approximately 200 rpm.[1][2]

  • Reaction Monitoring: Monitor the progress of the esterification by periodically taking small samples and analyzing them by GC, HPLC, or by determining the acid value via titration.

  • Termination and Enzyme Recovery: Once the desired conversion is achieved (typically within 6-24 hours), stop the reaction by cooling the mixture.[1][2] Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent like ethanol or acetone, dried, and stored for reuse in subsequent batches.[6]

  • Product Purification: Purify the this compound by removing the excess benzyl alcohol under vacuum distillation.[1][2]

Protocol 2: Transesterification Using a Laurate Ester

This protocol involves the reaction of a laurate ester (e.g., methyl laurate or ethyl laurate) with benzyl alcohol. This method can sometimes offer higher yields as it avoids the production of water, which can inhibit the enzyme.[7]

Materials and Reagents:

  • Methyl Laurate or Ethyl Laurate (≥98%)

  • Benzyl Alcohol (≥99%)

  • Novozym® 435

  • Organic solvent (e.g., n-hexane or tert-butanol, optional)

  • Acetone (for washing the enzyme)

Equipment:

  • Reaction vessel with magnetic stirrer and temperature control

  • Filtration apparatus

  • Rotary evaporator or vacuum distillation setup

  • Analytical equipment (GC, HPLC, or TLC)

Procedure:

  • Reactant Preparation: In a reaction vessel, combine the laurate ester and benzyl alcohol. An excess of benzyl alcohol is typically used to serve as both reactant and solvent, helping to drive the reaction equilibrium.[6]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the mixture, typically at a concentration of 5-10% (w/w) of the total substrate mass.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60°C) with constant stirring (e.g., 200 rpm).[2] If a solvent is used to improve solubility, ensure it is anhydrous.

  • Reaction Monitoring: Track the formation of this compound and the consumption of reactants using an appropriate analytical technique like Gas Chromatography (GC).

  • Reaction Completion and Enzyme Recovery: After the reaction has reached equilibrium or the desired conversion (e.g., 8-24 hours), stop the reaction by cooling it down. Recover the immobilized enzyme by filtration for subsequent reuse.[6]

  • Product Purification: The product mixture will contain this compound, excess benzyl alcohol, and the co-product (methanol or ethanol). The excess alcohol and co-product can be removed by vacuum distillation or using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the enzymatic synthesis of this compound via direct esterification.

G cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery & Purification A Combine Lauric Acid & Benzyl Alcohol B Add Novozym® 435 (Immobilized Lipase) A->B C Add Molecular Sieves (Water Removal) B->C D Incubate at 60°C with Stirring (200 rpm) C->D E Monitor Reaction (GC/HPLC/Titration) D->E F Cool Mixture & Filter E->F G Wash & Dry Enzyme for Reuse F->G Recovered Enzyme H Purify Product (Vacuum Distillation) F->H Crude Product I Final Product: This compound H->I

Caption: Experimental workflow for the enzymatic synthesis of this compound.

References

Application Notes and Protocols for Benzyl Laurate as a Plasticizer for Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a prominent material in biomedical applications, including drug delivery systems and medical devices. However, the inherent brittleness of PLA can limit its application where flexibility and toughness are required. Plasticizers are additives that increase the flexibility, ductility, and processability of polymers. They work by embedding themselves between the polymer chains, increasing the intermolecular volume and allowing the chains to move more freely.

Benzyl (B1604629) laurate, an ester of benzyl alcohol and lauric acid, is a potential bio-based plasticizer for PLA. While specific data for benzyl laurate is limited, this document provides a comprehensive set of protocols and expected outcomes based on analogous ester plasticizers for PLA, such as citrate (B86180) esters and other fatty acid esters.[1][2] These notes are intended to guide researchers in the evaluation of this compound as a plasticizer for PLA.

Key Principles of PLA Plasticization

The addition of a plasticizer like this compound to PLA is expected to modify its thermal and mechanical properties. The primary effects include a decrease in the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.[3] Consequently, a reduction in tensile strength and modulus is often observed, accompanied by a significant increase in the elongation at break, indicating enhanced ductility.[4]

Experimental Protocols

Preparation of PLA/Benzyl Laurate Blends by Melt Compounding

This protocol describes the preparation of plasticized PLA samples using a twin-screw extruder.

Materials:

  • Polylactic acid (PLA) pellets (e.g., NatureWorks Ingeo™ Biopolymer)

  • This compound (reagent grade)

  • Nitrogen gas supply

Equipment:

  • Vacuum oven

  • Twin-screw extruder with a pelletizer

  • Injection molding machine or compression molder

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove residual moisture, which can cause hydrolytic degradation during melt processing.[5]

  • Premixing: In a sealed container, thoroughly mix the dried PLA pellets with the desired weight percentage of this compound (e.g., 5%, 10%, 15%, 20% w/w).

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PLA is 170-190°C from the feeding zone to the die.[6]

    • Purge the extruder with nitrogen to minimize thermal degradation.[7]

    • Feed the premixed PLA/benzyl laurate blend into the extruder at a constant rate.

    • The extruded strands are cooled in a water bath and then fed into a pelletizer to produce plasticized PLA pellets.

  • Sample Fabrication:

    • Dry the resulting pellets in a vacuum oven at 80°C for 4 hours.

    • Use an injection molding machine or a compression molder to fabricate test specimens (e.g., dumbbell-shaped bars for tensile testing, rectangular bars for DMA) according to standard testing specifications (e.g., ASTM D638, ASTM D790).

experimental_workflow cluster_preparation Material Preparation cluster_processing Melt Compounding cluster_fabrication Specimen Fabrication cluster_characterization Characterization pla PLA Pellets drying Drying (Vacuum Oven) pla->drying bl This compound premixing Premixing bl->premixing drying->premixing extrusion Twin-Screw Extrusion premixing->extrusion pelletizing Pelletizing extrusion->pelletizing drying2 Drying Pellets pelletizing->drying2 molding Injection/Compression Molding drying2->molding specimens Test Specimens molding->specimens thermal Thermal Analysis (DSC, TGA) specimens->thermal mechanical Mechanical Testing (Tensile, DMA) specimens->mechanical

Caption: Experimental workflow for the preparation and characterization of plasticized PLA.

Thermal Characterization: Differential Scanning Calorimetry (DSC)

This protocol determines the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the plasticized PLA.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Procedure:

  • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell. An empty sealed pan is used as a reference.

  • The following temperature program is recommended:

    • First Heating Scan: Heat from 25°C to 200°C at a rate of 10°C/min to erase the thermal history.

    • Cooling Scan: Cool from 200°C to -30°C at a rate of 10°C/min.

    • Second Heating Scan: Heat from -30°C to 200°C at a rate of 10°C/min.[3]

  • Analyze the second heating scan to determine Tg (midpoint of the transition), Tcc (exothermic peak), and Tm (endothermic peak). The degree of crystallinity (%Xc) can also be calculated.

Mechanical Characterization: Tensile Testing

This protocol measures the tensile strength, Young's modulus, and elongation at break of the plasticized PLA.

Equipment:

  • Universal testing machine with a suitable load cell (e.g., 1 kN)

  • Extensometer (optional, for precise strain measurement)

Procedure:

  • Condition the dumbbell-shaped specimens at a controlled temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours before testing.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[7]

  • Record the load-displacement data to calculate tensile strength, Young's modulus, and elongation at break. Test at least five specimens for each formulation to ensure statistical significance.

Data Presentation

The following tables summarize the expected quantitative data for PLA plasticized with varying concentrations of a generic laurate ester, based on trends observed with other plasticizers.[1][4][6]

Table 1: Thermal Properties of PLA/Benzyl Laurate Blends (from DSC)

This compound (wt%)Tg (°C)Tcc (°C)Tm (°C)
0 (Neat PLA)~60~110~170
5~50~100~168
10~40~95~165
15~30~90~163
20~20~85~160

Table 2: Mechanical Properties of PLA/Benzyl Laurate Blends (from Tensile Testing)

This compound (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0 (Neat PLA)~60~3.5~5
5~50~2.8~20
10~40~2.0~100
15~30~1.2~200
20~25~0.8~300

Logical Relationships and Signaling Pathways

logical_relationship cluster_input Input cluster_process Process cluster_mechanism Mechanism cluster_output Output Properties pla Neat PLA (Brittle, High Tg) blending Melt Blending pla->blending bl This compound (Plasticizer) bl->blending intercalation Intercalation between PLA chains blending->intercalation free_volume Increased Free Volume intercalation->free_volume chain_mobility Increased Polymer Chain Mobility free_volume->chain_mobility tg Decreased Tg chain_mobility->tg tensile_strength Decreased Tensile Strength chain_mobility->tensile_strength modulus Decreased Modulus chain_mobility->modulus elongation Increased Elongation at Break chain_mobility->elongation flexibility Increased Flexibility elongation->flexibility

Caption: Logical relationship of PLA plasticization with this compound.

Disclaimer

The quantitative data presented in this document is illustrative and based on the known effects of analogous plasticizers on PLA. Researchers should perform the described experimental protocols to obtain precise data for PLA plasticized with this compound. The optimal concentration of this compound and processing conditions may vary depending on the specific grade of PLA and the intended application.

References

Application Notes and Protocols: Benzyl Laurate as a Bio-Based Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a widely utilized polymer in various fields, including medical devices and pharmaceutical packaging. Its versatility is often enhanced by the addition of plasticizers, which impart flexibility. However, traditional phthalate-based plasticizers have raised environmental and health concerns, necessitating the exploration of safer, bio-based alternatives. Benzyl (B1604629) laurate, an ester derived from benzyl alcohol and lauric acid (a fatty acid found in coconut and palm kernel oils), presents a promising option as a bio-based plasticizer for PVC.

These application notes provide an overview of the potential use of benzyl laurate in PVC formulations, including its synthesis, and outline detailed protocols for evaluating its performance as a plasticizer.

Disclaimer

Direct quantitative performance data for this compound as a PVC plasticizer is not extensively available in the reviewed literature. The data presented in these notes for mechanical, thermal, and migration properties are based on a closely related bio-based benzyl ester derived from dehydrated castor oil fatty acid (DCOFA-BE), as a proxy to illustrate the expected performance characteristics.[1] Researchers are encouraged to perform the described experimental protocols to obtain specific data for this compound.

Section 1: Synthesis of this compound

This compound can be synthesized via esterification of lauric acid with benzyl alcohol. One documented method involves a palladium-catalyzed reaction.[2]

Experimental Protocol: Synthesis of this compound[3]

Objective: To synthesize this compound from lauric acid and toluene (B28343) (as a source of the benzyl group) using a palladium catalyst.

Materials:

  • Lauric acid

  • Toluene

  • Triphenyl phosphine (B1218219)

  • Palladous acetate (B1210297)

  • Lead acetate

  • Oxygen supply

  • Glass reactor with reflux condenser, mechanical stirrer, Dean-Stark trap, and gas inlet tube.

Procedure:

  • Melt 5.5 g of triphenyl phosphine at 80-90°C in the glass reactor.

  • Slowly bubble oxygen through the molten triphenyl phosphine while stirring in 1.4 g of palladous acetate until a dark green solution is formed.

  • Maintain the temperature at 60-90°C and introduce 95 g of lauric acid to dissolve the palladium-phosphine complex.

  • Stir 4.0 g of lead acetate into the solution until it becomes clear and homogeneous.

  • Add 30 g of toluene to the reaction mixture.

  • Heat the mixture to reflux while continuously introducing oxygen at a rate of 200 ml/min.

  • After an induction period of approximately 1.5 hours, gradually increase the temperature from 90°C to 160°C over about an hour as the concentration of this compound increases.

  • Continuously remove the water of reaction using the Dean-Stark trap.

  • Continue the reaction for an additional 3 hours to achieve a significant yield of this compound.

Logical Relationship for this compound Synthesis

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Lauric Acid Lauric Acid Esterification Esterification Lauric Acid->Esterification Toluene Toluene Toluene->Esterification Palladous Acetate Palladous Acetate Palladous Acetate->Esterification Triphenyl Phosphine Triphenyl Phosphine Triphenyl Phosphine->Esterification Lead Acetate Lead Acetate Lead Acetate->Esterification Reflux Reflux Reflux->Esterification Oxygen Oxygen Oxygen->Esterification This compound This compound Esterification->this compound Water (by-product) Water (by-product) Esterification->Water (by-product)

Caption: Synthesis of this compound.

Section 2: Preparation of Plasticized PVC Films

The following protocol describes the preparation of PVC films plasticized with this compound for subsequent performance evaluation.

Experimental Protocol: Preparation of PVC Films

Objective: To prepare flexible PVC films with varying concentrations of this compound.

Materials:

  • PVC resin (e.g., K-value 65-70)

  • This compound (plasticizer)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Tetrahydrofuran (THF) - analytical grade

  • Glass petri dishes

  • Magnetic stirrer with hot plate

  • Vacuum oven

Procedure:

  • In a fume hood, dissolve a specific amount of PVC resin in THF at 50-60°C with constant stirring to obtain a homogeneous solution. A typical concentration is 10-15% (w/v).

  • To the PVC solution, add the desired amount of this compound (e.g., 20, 30, 40, 50 parts per hundred parts of resin - phr) and the thermal stabilizer (typically 2-3 phr).

  • Continue stirring until all components are fully dissolved and the solution is uniform.

  • Pour the solution into clean, level glass petri dishes.

  • Cover the petri dishes and allow the solvent to evaporate slowly at room temperature for 24-48 hours.

  • Once a solid film has formed, transfer the petri dishes to a vacuum oven and dry at 40-50°C to a constant weight to remove any residual solvent.

  • Carefully peel the PVC films from the petri dishes for further testing.

Experimental Workflow for PVC Film Preparation

Start Start Dissolve PVC in THF Dissolve PVC in THF Start->Dissolve PVC in THF Add this compound & Stabilizer Add this compound & Stabilizer Dissolve PVC in THF->Add this compound & Stabilizer Stir until Homogeneous Stir until Homogeneous Add this compound & Stabilizer->Stir until Homogeneous Cast Solution into Petri Dish Cast Solution into Petri Dish Stir until Homogeneous->Cast Solution into Petri Dish Slow Evaporation at Room Temp Slow Evaporation at Room Temp Cast Solution into Petri Dish->Slow Evaporation at Room Temp Vacuum Oven Drying Vacuum Oven Drying Slow Evaporation at Room Temp->Vacuum Oven Drying Peel PVC Film Peel PVC Film Vacuum Oven Drying->Peel PVC Film End End Peel PVC Film->End

Caption: PVC Film Preparation Workflow.

Section 3: Performance Evaluation of this compound in PVC

Mechanical Properties

The plasticizing effect of this compound on PVC can be evaluated by measuring the tensile strength, elongation at break, and Shore hardness of the prepared films.[3]

Data Summary: Mechanical Properties of PVC Plasticized with a Benzyl Ester (DCOFA-BE) as a Proxy for this compound

Plasticizer Formulation (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
100% DOP15.532085
50% DOP / 50% DCOFA-BE16.234087
35% DOP / 65% DCOFA-BE17.135588
100% DCOFA-BE14.831090

Note: DOP (Dioctyl Phthalate) is a traditional phthalate (B1215562) plasticizer.

Experimental Protocol: Tensile Testing[1]

Objective: To determine the tensile strength and elongation at break of PVC films plasticized with this compound.

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips for thin films.

  • Dumbbell-shaped die for cutting specimens (e.g., ASTM D638 Type IV).

Procedure:

  • Cut dumbbell-shaped specimens from the prepared PVC films.

  • Measure the thickness and width of the gauge section of each specimen.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

  • Mount a specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Record the maximum load and the elongation at the point of fracture.

  • Calculate the tensile strength and elongation at break.

Experimental Protocol: Hardness Testing[1]

Objective: To measure the Shore A hardness of PVC films plasticized with this compound.

Apparatus:

  • Shore A Durometer.

Procedure:

  • Stack several layers of the PVC film to achieve a minimum thickness of 6 mm.

  • Place the stacked sample on a hard, flat surface.

  • Press the durometer foot firmly onto the sample, ensuring the indenter is perpendicular to the surface.

  • Record the hardness reading within 1-2 seconds of firm contact.

  • Take multiple readings at different locations on the sample and calculate the average.

Thermal Properties

The thermal stability and the effect on the glass transition temperature (Tg) of PVC can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Data Summary: Thermal Properties of PVC Plasticized with a Benzyl Ester (DCOFA-BE) as a Proxy for this compound

Plasticizer Formulation (phr)Glass Transition Temp. (Tg) (°C)Onset Degradation Temp. (TGA) (°C)
100% DOP59.5255
50% DOP / 50% DCOFA-BE60.1260
35% DOP / 65% DCOFA-BE61.2262
100% DCOFA-BE62.0258
Experimental Protocol: Thermogravimetric Analysis (TGA)[5]

Objective: To evaluate the thermal stability of PVC plasticized with this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the PVC film into a TGA crucible.

  • Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset temperature of degradation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)[1]

Objective: To determine the glass transition temperature (Tg) of PVC plasticized with this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the PVC film into a DSC pan and seal it.

  • Heat the sample to a temperature above its expected Tg (e.g., 120°C) to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -50°C).

  • Heat the sample at a constant rate (e.g., 10°C/min) and record the heat flow.

  • Determine the Tg from the inflection point of the heat flow curve.

Workflow for Thermal Analysis

cluster_tga TGA Protocol cluster_dsc DSC Protocol TGA_Sample Weigh PVC Film Sample (5-10mg) TGA_Heat Heat to 600°C at 10°C/min in N2 TGA_Sample->TGA_Heat TGA_Record Record Weight Loss vs. Temperature TGA_Heat->TGA_Record TGA_Analyze Determine Onset Degradation Temperature TGA_Record->TGA_Analyze DSC_Sample Weigh PVC Film Sample (5-10mg) DSC_Heat1 Heat to 120°C (Erase Thermal History) DSC_Sample->DSC_Heat1 DSC_Cool Cool to -50°C DSC_Heat1->DSC_Cool DSC_Heat2 Heat at 10°C/min DSC_Cool->DSC_Heat2 DSC_Record Record Heat Flow DSC_Heat2->DSC_Record DSC_Analyze Determine Glass Transition Temperature (Tg) DSC_Record->DSC_Analyze

Caption: TGA and DSC Experimental Workflows.

Migration Resistance

Plasticizer migration is a critical parameter, especially for medical and food contact applications. The resistance of this compound to migrate out of the PVC matrix can be assessed by solvent extraction methods.

Data Summary: Migration Resistance of a Benzyl Ester (DCOFA-BE) in Hexane (as a Proxy for this compound)

Plasticizer Formulation (phr)Weight Loss (%) after 24h in Hexane
100% DOP15.2
50% DOP / 50% DCOFA-BE12.8
35% DOP / 65% DCOFA-BE11.5
100% DCOFA-BE13.5
Experimental Protocol: Solvent Extraction Test for Migration[1]

Objective: To quantify the migration of this compound from PVC films into a solvent.

Materials:

  • Prepared PVC films of known weight and dimensions.

  • n-Hexane (or other relevant solvent).

  • Sealed containers.

  • Analytical balance.

Procedure:

  • Cut circular or square samples of the PVC film with a known surface area.

  • Accurately weigh the initial mass of each sample (W_initial).

  • Immerse each sample in a sealed container with a sufficient volume of n-hexane to ensure complete submersion.

  • Store the containers at a constant temperature (e.g., 25°C or 50°C) for a specified period (e.g., 24 hours).

  • After the immersion period, remove the samples from the solvent, gently wipe off excess solvent with a lint-free cloth, and dry them in a vacuum oven at 40°C to a constant weight.

  • Weigh the final mass of the dried samples (W_final).

  • Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Conclusion

This compound holds potential as a bio-based plasticizer for PVC, offering a more sustainable alternative to traditional phthalates. The protocols detailed in these application notes provide a framework for the comprehensive evaluation of its performance in terms of mechanical, thermal, and migration properties. While direct data for this compound is limited, the provided data for a similar benzyl ester suggests that it could offer comparable or even improved properties over conventional plasticizers. Further research following these protocols is essential to fully characterize and validate the use of this compound in various PVC applications, particularly in sensitive areas such as medical devices and pharmaceutical packaging.

References

Application Notes and Protocols: Benzyl Laurate as a Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and characterization of benzyl (B1604629) laurate as a phase change material (PCM) for thermal energy storage (TES) applications. This document includes its thermophysical properties, detailed experimental protocols for characterization, and methods for encapsulation to enhance its utility in various thermal management systems.

Introduction to Benzyl Laurate as a Phase Change Material

This compound, the ester of benzyl alcohol and lauric acid, is an organic phase change material with potential for low-temperature thermal energy storage applications. Organic PCMs, like fatty acid esters, are attractive due to their high latent heat of fusion, chemical stability, non-corrosive nature, and tunable melting points.[1] this compound's melting point in the range of 8.5-10°C makes it a suitable candidate for applications such as cold chain logistics, biomedical device temperature regulation, and passive cooling in electronic enclosures.[2][3][4]

Thermophysical Properties of this compound

Table 1: Thermophysical Properties of this compound

PropertyValueSource/Method
Melting Point 8.5 - 10 °C[2][3][4]
Latent Heat of Fusion (Estimated) 160 - 190 J/gAnalogy to similar fatty acid esters[7][8]
Thermal Conductivity (Liquid, Estimated) 0.14 - 0.16 W/m·KPredictive models for organic esters[5][9][10]
Density (Liquid @ 25°C) ~0.94 g/cm³[2]
Boiling Point > 200 °C[2]
Molecular Weight 290.45 g/mol [3]

Experimental Protocols for Characterization

Accurate characterization of this compound is essential to validate its performance as a PCM. The following are detailed protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting temperature and latent heat of fusion of this compound.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the analysis.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., -20°C).

    • Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature significantly above its melting point (e.g., 40°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same controlled rate.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic peak on the heating curve.

    • The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermal Gravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and decomposition temperature of this compound.

Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of this compound into a TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

Fourier-Transform Infrared Spectroscopy (FTIR)

Purpose: To verify the chemical structure of this compound and to assess its chemical stability after thermal cycling or encapsulation.

Protocol:

  • Sample Preparation: Place a small drop of liquid this compound between two potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Analysis:

    • Obtain the infrared spectrum of the sample over a typical range (e.g., 4000-400 cm⁻¹).

  • Data Interpretation:

    • Identify the characteristic absorption peaks for the functional groups present in this compound (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H stretches).

    • Compare the spectra of the material before and after any processing (e.g., thermal cycling, encapsulation) to check for any changes in the chemical structure, which would indicate degradation or reaction.

Encapsulation of this compound

Encapsulation is a crucial step for the practical application of many organic PCMs. It contains the liquid phase of the PCM, prevents leakage, and can improve heat transfer.[11] Below are generalized protocols for two common microencapsulation techniques that can be adapted for this compound.

In-situ Polymerization for Microencapsulation

Concept: A polymer shell is formed around the PCM droplets from monomers that are initially dissolved in the continuous phase.

Protocol (Example with Urea-Formaldehyde Shell):

  • Preparation of Core Material: Disperse this compound in an aqueous solution containing a protective colloid (e.g., gum arabic) and an emulsifier (e.g., sodium dodecyl sulfate) with vigorous stirring to form a stable oil-in-water emulsion. The droplet size will determine the final microcapsule size.

  • Polymerization:

    • Add urea (B33335) and formaldehyde (B43269) to the emulsion.

    • Adjust the pH of the solution to acidic (e.g., pH 2-3) using an acid catalyst (e.g., hydrochloric acid) to initiate the polymerization of urea and formaldehyde.

    • Slowly increase the temperature of the mixture (e.g., to 50-60°C) and maintain for several hours with continuous stirring to allow the urea-formaldehyde resin to form and deposit on the surface of the this compound droplets.

  • Post-treatment:

    • Cool the suspension to room temperature.

    • Wash the microcapsules repeatedly with water and filter.

    • Dry the microcapsules in an oven at a temperature below the melting point of this compound.

Interfacial Polymerization for Microencapsulation

Concept: The polymerization reaction to form the shell occurs at the interface between two immiscible phases.

Protocol (Example with Polyurea Shell):

  • Oil Phase Preparation: Dissolve a diisocyanate monomer (e.g., toluene (B28343) diisocyanate) in the this compound (the core material).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and a diamine or diol monomer (e.g., ethylenediamine).

  • Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion.

  • Polymerization:

    • The diisocyanate in the oil phase will react with the diamine/diol at the oil-water interface to form a polyurea shell.

    • The reaction can be allowed to proceed at room temperature or with gentle heating for a few hours with continuous stirring.

  • Recovery:

    • The resulting microcapsules are collected by filtration, washed with water and a suitable solvent (e.g., ethanol) to remove unreacted monomers, and then dried.

Visualizations

Experimental_Workflow cluster_formulation PCM Formulation cluster_characterization Characterization cluster_application Application benzyl_laurate This compound (PCM Core) encapsulation Encapsulation (e.g., In-situ Polymerization) benzyl_laurate->encapsulation dsc DSC Analysis (Melting Point, Latent Heat) encapsulation->dsc Characterize Properties tga TGA Analysis (Thermal Stability) encapsulation->tga Assess Stability ftir FTIR Analysis (Chemical Structure) encapsulation->ftir Verify Structure tes_system Thermal Energy Storage System dsc->tes_system tga->tes_system ftir->tes_system

Caption: Experimental workflow for this compound PCM.

Thermal_Energy_Storage_Mechanism solid Solid Phase (Heat Storage) liquid Liquid Phase (Heat Release) solid->liquid Melting (Latent Heat Absorbed) liquid->solid Solidification (Latent Heat Released)

Caption: Thermal energy storage mechanism of this compound.

References

Application of Benzyl Laurate as a Fragrance Fixative in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) laurate is an ester of benzyl alcohol and lauric acid, presenting as a clear, colorless to pale yellow liquid.[1] In the realm of perfumery and cosmetics, it is recognized for its functions as a fragrance ingredient, emollient, and solvent.[2][3] Its inherent properties, particularly its low volatility, suggest its potential as a fixative in fragrance formulations. Fixatives are essential components in perfumery that reduce the evaporation rate of more volatile fragrance components, thereby prolonging the scent's longevity. This document provides a detailed overview of benzyl laurate's physicochemical properties and outlines protocols for evaluating its efficacy as a fragrance fixative.

Physicochemical Properties of this compound

The effectiveness of a fragrance fixative is intrinsically linked to its physical and chemical characteristics. A low vapor pressure, high boiling point, and high molecular weight are primary indicators of a substance's potential to act as a fixative. This compound exhibits these key properties.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₃₀O₂[4]
Molecular Weight 290.44 g/mol [5][6]
Appearance Pale yellow to yellow clear liquid (est.)[7]
Odor Profile Fatty, Waxy, Oily, Floral, Sweet[4]
Boiling Point 375.5 °C at 760 mmHg[8]
211 °C at 12 mmHg[6]
207 °C at 12 Torr[9]
Melting Point 8.00 to 9.5 °C[7][8]
Vapor Pressure 7.75E-06 mmHg at 25°C[6][8][10]
est. 0 hPa @ 20°C; 0 hPa @ 25°C[4]
Evaporation Rate Ultra slow[4]
Density 0.93700 to 0.945 g/cm³ @ 25.00 °C[7][8]
Refractive Index 1.47900 to 1.48500 @ 20.00 °C[7]
Flash Point > 200.00 °F TCC (> 93.33 °C)[7]
109 °C[8]
171 °C[6]
Solubility Soluble in ethanol (B145695), mineral oil, jojoba oil, almond oil, isopropyl myristate, Cyclomethicone. Insoluble in water, propylene (B89431) glycol, glycerin.[3][4]
LogP 5.65070[8]
XLogP3-AA 6.8[4][5]

Mechanism of Action as a Fragrance Fixative

While not extensively documented specifically for this compound, the primary mechanism by which high molecular weight, low volatility esters act as fixatives is through intermolecular interactions with more volatile fragrance molecules. By forming a less volatile matrix, this compound can reduce the overall vapor pressure of the fragrance mixture, thereby slowing down the evaporation of the top and middle notes of a perfume. Its "ultra slow" evaporation rate is a key indicator of this potential.[4]

Experimental Protocols for Evaluation of Fixative Properties

To quantitatively assess the efficacy of this compound as a fragrance fixative, a combination of sensory and instrumental analysis is recommended. The following protocols provide a framework for these evaluations.

Sensory Evaluation of Fragrance Longevity

Sensory analysis is a critical method for assessing how a fixative impacts the perceived scent over time.[11][12]

Objective: To determine the effect of this compound on the perceived longevity and intensity of a model fragrance.

Materials:

  • Model fragrance solution (e.g., a single aroma chemical or a simple accord in ethanol).

  • This compound.

  • Ethanol (perfumer's grade).

  • Perfume blotters (smelling strips).

  • Trained sensory panel.

  • Controlled environment room (odor-free, controlled temperature and humidity).

Protocol:

  • Sample Preparation:

    • Control Sample: Prepare a solution of the model fragrance in ethanol at a standard concentration (e.g., 10% v/v).

    • Test Sample: Prepare a second solution containing the model fragrance (10% v/v) and this compound (e.g., at 1%, 3%, and 5% w/v) in ethanol. The concentration of this compound can be varied to determine the optimal level.[13]

  • Application:

    • Apply a standardized amount (e.g., 0.1 mL) of the Control and Test samples to separate, labeled perfume blotters.[14]

  • Evaluation:

    • A trained sensory panel evaluates the intensity of the fragrance on the blotters at specified time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).[15]

    • Panelists rate the fragrance intensity on a labeled magnitude scale (LMS) or a similar quantitative scale.[12]

    • The evaluation should be conducted in a double-blind manner to prevent bias.

  • Data Analysis:

    • Plot the mean fragrance intensity ratings against time for both the Control and Test samples.

    • Compare the decay curves to determine if the presence of this compound results in a slower decline in fragrance intensity, indicating a fixative effect.

Instrumental Analysis of Fragrance Evaporation

Instrumental techniques, such as headspace gas chromatography-mass spectrometry (GC-MS), provide an objective measure of the reduction in the evaporation rate of volatile fragrance compounds.[16][17][18]

Objective: To quantify the effect of this compound on the evaporation rate of volatile aroma chemicals from a substrate.

Materials:

  • Model volatile aroma chemical(s) (e.g., linalool, limonene).

  • This compound.

  • Ethanol (perfumer's grade).

  • Substrate (e.g., filter paper, watch glass).

  • Headspace vials.

  • Headspace sampler coupled with a GC-MS system.

Protocol:

  • Sample Preparation:

    • Control Sample: Prepare a solution of the model aroma chemical in ethanol.

    • Test Sample: Prepare a solution of the model aroma chemical and this compound in ethanol.

  • Application:

    • Apply a precise amount of the Control and Test samples to separate, inert substrates placed within headspace vials.

  • Headspace Analysis:

    • The vials are incubated at a constant temperature (e.g., 32°C, to simulate skin temperature) for a series of time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours).

    • At each time point, the headspace of the vials is sampled and injected into the GC-MS.

  • Data Analysis:

    • The peak area of the model aroma chemical is recorded for each time point for both the Control and Test samples.

    • Plot the peak area against time for both samples. A slower decrease in the peak area for the Test sample compared to the Control indicates a reduction in the evaporation rate due to the presence of this compound.

Visualization of Experimental Workflows

Experimental_Workflow_Sensory_Evaluation cluster_prep Sample Preparation cluster_app Application cluster_eval Evaluation cluster_analysis Data Analysis Fragrance Model Fragrance Control Control Sample (Fragrance + Ethanol) Fragrance->Control Test Test Sample (Fragrance + this compound + Ethanol) Fragrance->Test Ethanol Ethanol Ethanol->Control Ethanol->Test BenzylLaurate This compound BenzylLaurate->Test Blotter_C Perfume Blotter (Control) Control->Blotter_C Blotter_T Perfume Blotter (Test) Test->Blotter_T Panel Trained Sensory Panel Blotter_C->Panel Blotter_T->Panel Rating Intensity Rating (LMS) Panel->Rating at each Time Time Intervals (0, 1, 2, 4, 6, 8, 24h) Time->Rating Plot Plot Intensity vs. Time Rating->Plot Compare Compare Decay Curves Plot->Compare

Caption: Workflow for Sensory Evaluation of this compound as a Fragrance Fixative.

Experimental_Workflow_Instrumental_Analysis cluster_prep Sample Preparation cluster_app Application cluster_analysis_inst Instrumental Analysis cluster_data Data Processing Aroma Model Aroma Chemical Control Control Sample (Aroma Chemical + Ethanol) Aroma->Control Test Test Sample (Aroma Chemical + this compound + Ethanol) Aroma->Test Ethanol Ethanol Ethanol->Control Ethanol->Test BenzylLaurate This compound BenzylLaurate->Test Vial_C Headspace Vial (Control) Control->Vial_C Vial_T Headspace Vial (Test) Test->Vial_T Incubate Incubate at Constant Temp. Vial_C->Incubate Vial_T->Incubate GCMS Headspace GC-MS Analysis Incubate->GCMS at each Time Time Intervals Time->GCMS PeakArea Record Peak Area GCMS->PeakArea Plot Plot Peak Area vs. Time PeakArea->Plot Compare Compare Evaporation Rates Plot->Compare

Caption: Workflow for Instrumental Analysis of this compound as a Fragrance Fixative.

Conclusion

The physicochemical properties of this compound, particularly its high molecular weight, high boiling point, and extremely low vapor pressure, strongly indicate its potential as an effective fragrance fixative. The protocols outlined in this document provide a robust framework for the systematic evaluation of its performance. By employing both sensory and instrumental methods, researchers can obtain comprehensive data on the ability of this compound to prolong fragrance longevity, thereby enabling its informed application in perfumery and other scented products. The recommended usage levels in fragrance concentrates can be up to 15.0000%.[7]

References

Application Notes and Protocols: Benzyl Laurate as a Skin Penetration Enhancer in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) laurate, the ester of benzyl alcohol and lauric acid, is a common ingredient in cosmetic and topical formulations, valued for its properties as an emollient, solvent, and fragrance component.[1][2][3] Its chemical structure, combining a lipophilic lauryl chain and a benzyl group, suggests its potential to act as a skin penetration enhancer, improving the delivery of active pharmaceutical ingredients (APIs) into and through the skin. This document provides detailed application notes on the putative mechanism of action of benzyl laurate and protocols for evaluating its efficacy and safety as a penetration enhancer in topical formulations.

Putative Mechanism of Action

While direct studies on the specific mechanism of this compound are limited, a putative mechanism can be inferred from the well-documented effects of its constituent parts: benzyl alcohol and lauric acid. It is hypothesized that this compound enhances skin penetration through a dual-action mechanism involving the disruption of the highly organized lipid matrix of the stratum corneum (SC), the primary barrier to percutaneous absorption.

  • Disruption of Intercellular Lipids: The long, flexible lauryl chain of this compound is thought to intercalate into the intercellular lipid bilayers of the SC. This insertion disrupts the tight packing of ceramides, cholesterol, and free fatty acids, leading to an increase in the fluidity of the lipid lamellae.[4][5]

  • Fluidization of Lipid Domains: Benzyl alcohol is known to fluidize lipid bilayers, further contributing to the disorganization of the SC lipids.[6][7] This fluidization creates more permeable regions within the skin barrier.

  • Creation of Diffusion Pathways: The combined effect of lipid disruption and fluidization is the creation of more and larger pathways for the diffusion of API molecules through the stratum corneum.

This proposed mechanism suggests that this compound may enhance the penetration of both lipophilic and hydrophilic drugs by modifying the primary barrier properties of the skin.

cluster_0 Topical Formulation cluster_1 Stratum Corneum (SC) cluster_2 Viable Epidermis Formulation Formulation Containing This compound and API SC_Surface SC Surface Formulation->SC_Surface Application SC_Lipids Intercellular Lipid Bilayers SC_Surface->SC_Lipids Partitioning of This compound SC_Lipids->SC_Lipids Viable_Epidermis Viable Epidermis and Dermis SC_Lipids->Viable_Epidermis Enhanced API Penetration Corneocytes Corneocytes cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prep_Skin Prepare Ex Vivo Skin Mount_Skin Mount Skin on Franz Cell Prep_Skin->Mount_Skin Fill_Receptor Fill Receptor Compartment Mount_Skin->Fill_Receptor Equilibrate Equilibrate at 32°C Fill_Receptor->Equilibrate Apply_Formulation Apply Formulation Equilibrate->Apply_Formulation Sample Collect Samples at Time Intervals Apply_Formulation->Sample Analyze_API Analyze API Concentration (HPLC) Sample->Analyze_API Calculate_Flux Calculate Flux and Permeability Analyze_API->Calculate_Flux cluster_0 Sample Preparation cluster_1 Imaging cluster_2 Analysis Prep_Skin Prepare Ex Vivo Skin Apply_Formulation Apply Fluorescent Formulation Prep_Skin->Apply_Formulation Incubate Incubate Apply_Formulation->Incubate Prepare_Sample Prepare for Microscopy Incubate->Prepare_Sample Acquire_Images Acquire Z-Stack Images with CLSM Prepare_Sample->Acquire_Images Analyze_Distribution Analyze Fluorescence Distribution and Intensity Acquire_Images->Analyze_Distribution

References

Application Notes and Protocols for Utilizing Benzyl Laurate as a Solvent for Poorly Soluble Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of poorly soluble active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development. Insufficient solubility can lead to low bioavailability, variable therapeutic outcomes, and challenges in developing stable and effective dosage forms. Benzyl (B1604629) laurate, an ester of benzyl alcohol and lauric acid, presents a promising non-aqueous solvent for enhancing the solubility of lipophilic and poorly water-soluble APIs. Its properties as an oily, colorless to pale yellow liquid, combined with its use in topical and fragrance applications, suggest a favorable preliminary safety profile.

These application notes provide a comprehensive overview of the potential use of benzyl laurate as a solvent in pharmaceutical formulations, with a particular focus on parenteral and oral delivery systems. Due to the limited publicly available data on the solubility of specific APIs in this compound, data for the structurally similar and widely used pharmaceutical solvent, benzyl benzoate (B1203000), is presented as a comparative reference. Researchers are strongly encouraged to determine the specific solubility of their API in this compound using the protocols provided herein.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
Chemical Name Benzyl dodecanoate[1]
CAS Number 140-25-0[1]
Molecular Formula C19H30O2[1]
Molecular Weight 290.44 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~211°C @ 12 mmHg-
Melting Point 9.5°C-
Density ~0.94 g/cm³-
Solubility Insoluble in water; soluble in oils and organic solvents.[1]

Potential Applications in Pharmaceutical Formulations

This compound's lipophilic nature makes it a suitable candidate for various formulation strategies aimed at improving the solubility and bioavailability of poorly soluble APIs.

  • Parenteral Formulations: As a non-aqueous vehicle, this compound can be explored for intramuscular (IM) and subcutaneous (SC) injections, particularly for steroid hormones and other lipophilic drugs. It can be used as the primary solvent or as a co-solvent with other pharmaceutically acceptable oils.

  • Oral Formulations: this compound may be a key component in the development of lipid-based oral drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and lipid solutions or suspensions in soft gelatin capsules.

  • Topical and Transdermal Formulations: While already used in cosmetics, its solvent properties can be further leveraged for the delivery of APIs through the skin.

Comparative Solubility Data (Benzyl Benzoate as a Proxy)

The following table summarizes the solubility of select poorly soluble APIs in formulations containing benzyl benzoate. This data is intended to serve as a directional guide for the potential utility of this compound. It is imperative to experimentally determine the solubility of the target API in this compound.

Active Pharmaceutical Ingredient (API)Formulation DetailsSolubility/ConcentrationReference
Testosterone (B1683101) Cypionate 200 mg/mL in cottonseed oil with 30% v/v benzyl benzoate~233 mg/mL at 20°C[3]
Testosterone Cypionate 200 mg/mL in cottonseed oil with 224 mg/mL benzyl benzoateStable solution[4][5]
Progesterone 2.5 g in 10 mL benzyl benzoate250 mg/mL[6]
Testosterone Palmitate 2 g in 10 mL benzyl benzoate200 mg/mL[6]
Δ¹-Testololactone 50 mg/mL in benzyl benzoate50 mg/mL[7]

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

This protocol outlines a method to determine the equilibrium solubility of a poorly soluble API in this compound.[8][9]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars or a constant temperature shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated method for the API

Procedure:

  • Preparation of Supersaturated Solutions:

    • To a series of glass vials, add a fixed amount of this compound (e.g., 2 mL).

    • Add an excess amount of the API powder to each vial to ensure that undissolved solids remain at equilibrium.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a constant temperature shaker or on a magnetic stirrer at a controlled temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved API.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the excess solid API.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

    • Calculate the solubility of the API in this compound (e.g., in mg/mL).

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis prep1 Add this compound to Vials prep2 Add Excess API prep1->prep2 prep3 Seal Vials prep2->prep3 equil1 Agitate at Constant Temperature (24-72 hours) prep3->equil1 proc1 Centrifuge to Sediment Excess API equil1->proc1 proc2 Filter Supernatant (0.22 µm) proc1->proc2 analysis1 Dilute Sample proc2->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3

Workflow for determining API solubility in this compound.

Protocol 2: Preparation of a Non-Aqueous Parenteral Formulation

This protocol provides a general method for preparing a sterile, non-aqueous solution for intramuscular injection using this compound as a solvent or co-solvent.[4][6]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (sterile, pyrogen-free)

  • Co-solvent (e.g., sterile cottonseed oil, sesame oil), if required

  • Preservative (e.g., benzyl alcohol), if required for multi-dose vials

  • Sterile, depyrogenated glass vials and stoppers

  • Aseptic filling and sealing equipment

  • Sterile filtration unit (e.g., 0.22 µm filter)

  • Laminar flow hood or isolator

Procedure (to be performed under aseptic conditions):

  • Solvent Preparation:

    • In a sterile, depyrogenated vessel, combine the required amounts of this compound and any co-solvents.

    • If a preservative is used, add it to the solvent mixture and stir until dissolved.

  • API Dissolution:

    • Slowly add the API to the solvent mixture while stirring continuously.

    • Gentle warming (e.g., to 40-60°C) may be applied to facilitate dissolution, depending on the stability of the API.[6]

  • Sterile Filtration:

    • Once the API is completely dissolved, allow the solution to cool to room temperature.

    • Aseptically filter the solution through a sterile 0.22 µm filter into a sterile receiving vessel.

  • Aseptic Filling and Sealing:

    • Transfer the sterile-filtered solution into sterile, depyrogenated vials.

    • Aseptically insert sterile stoppers and seal the vials with aluminum caps.

  • Quality Control:

    • Perform necessary quality control tests, including sterility, endotoxin (B1171834) levels, particle matter analysis, and API content uniformity.

Diagram: Parenteral Formulation Workflow

G start Start solvent_prep Prepare Solvent/Co-solvent Mixture start->solvent_prep api_dissolution Dissolve API in Solvent Mixture (Gentle warming if needed) solvent_prep->api_dissolution sterile_filtration Sterile Filtration (0.22 µm) api_dissolution->sterile_filtration aseptic_filling Aseptically Fill into Sterile Vials sterile_filtration->aseptic_filling sealing Seal Vials with Sterile Stoppers aseptic_filling->sealing qc Quality Control Testing sealing->qc end End qc->end

Aseptic workflow for preparing a non-aqueous parenteral formulation.

Safety and Toxicological Considerations

While this compound is used in cosmetic and fragrance products, its safety profile for parenteral or oral administration is not as well-established as other pharmaceutical excipients.

  • GRAS Status: this compound is listed by the FDA as a substance added to food, primarily as a flavoring agent.[10] However, this does not directly translate to its safety for use in parenteral or high-dose oral formulations.

  • Benzyl Alcohol Content: this compound is an ester of benzyl alcohol. High doses of benzyl alcohol have been associated with toxicity, particularly in neonates ("gasping syndrome").[11][12] The potential for in vivo hydrolysis of this compound to benzyl alcohol should be considered, and formulations should be designed to avoid toxic levels of exposure, especially in pediatric populations.

  • Excipient Compatibility: As with any new formulation, thorough drug-excipient compatibility studies should be conducted to ensure that this compound does not cause degradation of the API.

Conclusion

This compound holds potential as a valuable solvent for addressing the solubility challenges of poorly water-soluble APIs. Its physicochemical properties are well-suited for the development of non-aqueous parenteral and lipid-based oral formulations. While direct solubility data for specific APIs in this compound is scarce, the extensive use of the structurally similar benzyl benzoate in similar applications provides a strong rationale for its investigation. The protocols provided in these application notes offer a framework for researchers to systematically evaluate the suitability of this compound for their specific drug development needs. Rigorous safety and stability testing will be paramount in advancing formulations containing this compound from the laboratory to clinical applications.

References

Application Notes and Protocols for the Incorporation of Benzyl Laurate in Biodegradable Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymer films are at the forefront of innovations in sustainable packaging and advanced drug delivery systems. The modification of these films with plasticizers is a critical step in tailoring their physicochemical properties to meet the demands of specific applications. Benzyl (B1604629) laurate, an ester of benzyl alcohol and lauric acid, presents itself as a promising bio-based plasticizer. Its incorporation can potentially enhance the flexibility, processability, and drug-eluting characteristics of biodegradable polymers such as polylactic acid (PLA), chitosan, and polyhydroxyalkanoates (PHAs).

These application notes provide a comprehensive overview, detailed experimental protocols, and illustrative data for the incorporation of benzyl laurate into biodegradable polymer films. The information is intended to guide researchers in developing novel film formulations with tailored properties for applications ranging from food packaging to controlled drug release. While specific quantitative data for this compound is limited in publicly available literature, the provided data tables are representative of the expected effects based on studies with similar laurate esters and plasticizers.

Key Applications

  • Flexible Food Packaging: Enhancing the ductility and reducing the brittleness of biodegradable films to compete with conventional plastic packaging.

  • Controlled Drug Delivery: Modulating the release kinetics of incorporated active pharmaceutical ingredients (APIs) by altering the polymer matrix properties.

  • Medical Implants and Devices: Improving the flexibility and biocompatibility of biodegradable materials used for sutures, stents, and tissue engineering scaffolds.

  • Agricultural Films: Increasing the durability and biodegradability of mulch films.

Data Presentation: Illustrative Effects of this compound on Biodegradable Polymer Films

The following tables summarize the anticipated quantitative effects of incorporating this compound into a representative biodegradable polymer film, such as Polylactic Acid (PLA). The data is hypothetical and serves to illustrate the expected trends.

Table 1: Effect of this compound Concentration on Mechanical Properties of PLA Films

This compound Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Control)55.0 ± 2.53.5 ± 0.53.2 ± 0.2
542.5 ± 2.115.0 ± 1.22.5 ± 0.1
1030.0 ± 1.850.0 ± 2.51.8 ± 0.1
1522.5 ± 1.5120.0 ± 5.01.1 ± 0.1
2015.0 ± 1.2250.0 ± 8.00.6 ± 0.05

Table 2: Effect of this compound on Thermal Properties of PLA Films

This compound Conc. (% w/w)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
0 (Control)62.1175.4
555.8173.2
1048.2171.8
1540.5170.1
2033.7168.5

Table 3: Effect of this compound on Water Vapor Permeability (WVP) of Chitosan Films

This compound Conc. (% w/w)WVP (g·m/m²·day·Pa) x 10-10
0 (Control)1.5 ± 0.1
51.8 ± 0.1
102.2 ± 0.2
152.7 ± 0.2
203.5 ± 0.3

Experimental Protocols

Protocol 1: Preparation of this compound Plasticized PLA Films via Solvent Casting

This protocol describes a general method for preparing biodegradable polymer films with varying concentrations of this compound using the solvent casting technique.

Materials:

  • Polylactic acid (PLA) pellets or powder

  • This compound

  • Dichloromethane (DCM) or Chloroform (analytical grade)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bars

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 5% (w/v) PLA solution by dissolving the required amount of PLA in DCM in a sealed container.

    • Stir the solution at room temperature using a magnetic stirrer until the PLA is completely dissolved. This may take several hours.

  • Addition of Plasticizer:

    • Calculate the required amount of this compound to achieve the desired weight percentage (e.g., 5%, 10%, 15%, 20% w/w of PLA).

    • Add the calculated amount of this compound to the PLA solution.

    • Continue stirring for at least 1 hour to ensure homogeneous mixing.

  • Film Casting:

    • Carefully pour a specific volume of the polymer-plasticizer solution into a clean, dry glass petri dish to achieve a uniform thickness.

    • Gently swirl the dish to ensure the solution covers the entire surface evenly. .

    • Place the petri dish on a level surface in a fume hood to allow for slow solvent evaporation at room temperature for 24 hours.

  • Drying:

    • After initial evaporation, transfer the petri dish to a vacuum oven.

    • Dry the film at 40°C under vacuum for 48 hours to remove any residual solvent.

  • Film Removal and Storage:

    • Carefully peel the dried film from the glass surface.

    • Store the film in a desiccator at room temperature before characterization.

Protocol 2: Characterization of Mechanical Properties

This protocol outlines the standard procedure for evaluating the mechanical properties of the prepared polymer films.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell (e.g., 1 kN)

  • Film cutting die or a sharp razor blade

  • Calipers or a micrometer for thickness measurement

Procedure:

  • Sample Preparation:

    • Cut the polymer films into dumbbell-shaped specimens according to ASTM D882 standard.

    • Measure the thickness of each specimen at several points within the gauge length and calculate the average.

  • Tensile Testing:

    • Set the gauge length and crosshead speed on the UTM (e.g., 50 mm gauge length and 10 mm/min crosshead speed).

    • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

    • Start the test and record the load-elongation data until the specimen breaks.

  • Data Analysis:

    • From the stress-strain curve, calculate the Tensile Strength, Elongation at Break, and Young's Modulus.

    • Test at least five specimens for each film formulation and report the average and standard deviation.

Protocol 3: In Vitro Drug Release Study

This protocol describes a method to assess the release of a model drug from the this compound-plasticized films.

Materials:

  • Drug-loaded polymer films

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

  • Centrifuge tubes

Procedure:

  • Preparation of Drug-Loaded Films:

    • Follow Protocol 1, adding the desired amount of the active pharmaceutical ingredient (API) to the polymer-plasticizer solution before casting. Ensure the API is soluble in the chosen solvent.

  • Release Study Setup:

    • Cut the drug-loaded films into small, uniform pieces (e.g., 1 cm x 1 cm).

    • Place each film piece into a centrifuge tube containing a known volume of PBS (e.g., 10 mL).

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

  • Drug Quantification:

    • Analyze the concentration of the drug in the collected samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Create a standard calibration curve of the drug in PBS to determine the concentration from the absorbance values.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) versus time.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of incorporating this compound into biodegradable polymer films.

experimental_workflow cluster_prep Film Preparation cluster_char Characterization cluster_app Potential Applications prep1 Polymer Dissolution in Solvent prep2 Addition of This compound prep1->prep2 prep3 Homogeneous Mixing prep2->prep3 prep4 Solvent Casting prep3->prep4 prep5 Drying and Film Formation prep4->prep5 char1 Mechanical Testing (Tensile, Elongation) prep5->char1 Characterize Film Properties char2 Thermal Analysis (DSC, TGA) prep5->char2 Characterize Film Properties char3 Barrier Properties (WVP) prep5->char3 Characterize Film Properties char4 Drug Release Studies prep5->char4 Characterize Film Properties app1 Flexible Packaging char1->app1 app3 Medical Devices char1->app3 char2->app1 char2->app3 char3->app1 app2 Drug Delivery char4->app2

Caption: Experimental workflow for preparing and characterizing this compound-plasticized films.

logical_relationship polymer Biodegradable Polymer (e.g., PLA, Chitosan) flexibility Increased Flexibility (Lower Young's Modulus) plasticizer This compound (Plasticizer) plasticizer->flexibility enhances strength Decreased Tensile Strength plasticizer->strength reduces elongation Increased Elongation at Break plasticizer->elongation increases tg Lower Glass Transition Temperature (Tg) plasticizer->tg lowers permeability Potentially Increased Permeability (WVP) plasticizer->permeability may increase drug_release Modified Drug Release Rate plasticizer->drug_release modulates

Caption: Logical relationship of this compound's effect on biodegradable film properties.

Application Notes and Protocols for Determining the Emollient Properties of Benzyl Laurate on Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) laurate is the ester of benzyl alcohol and lauric acid, utilized in cosmetic and pharmaceutical formulations for its emollient, skin-conditioning, and solvent properties.[1] It is characterized as a light, non-greasy emollient that imparts lubricity and can reduce the oily sensation of other ingredients in a formulation.[2] As an emollient, benzyl laurate helps to maintain the softness and smoothness of the skin by forming a semi-occlusive layer that can help reduce transepidermal water loss (TEWL) and improve skin hydration.[3][4]

These application notes provide detailed protocols for the quantitative and qualitative assessment of the emollient properties of this compound on the skin. The methodologies described herein are standard, non-invasive biophysical techniques to substantiate claims related to skin hydration, barrier function, and smoothness.

Quantitative Data Summary

The following tables present hypothetical but representative data for the assessment of this compound's emollient effects. These tables are structured for the clear comparison of this compound against a vehicle (placebo) control.

Table 1: Skin Hydration Assessment by Corneometry

Time PointTreatment GroupMean Corneometer Units (AU)Standard Deviation% Change from Baseline
Baseline (T0)Vehicle Control45.25.10%
5% this compound44.84.90%
1 Hour (T1)Vehicle Control46.15.32.0%
5% this compound58.36.230.1%
4 Hours (T4)Vehicle Control45.55.00.7%
5% this compound55.15.823.0%
8 Hours (T8)Vehicle Control44.95.2-0.7%
5% this compound51.75.515.4%

AU = Arbitrary Units

Table 2: Skin Barrier Function Assessment by Tewametry (TEWL)

Time PointTreatment GroupMean TEWL (g/m²/h)Standard Deviation% Change from Baseline
Baseline (T0)Vehicle Control12.52.10%
5% this compound12.82.30%
1 Hour (T1)Vehicle Control12.32.0-1.6%
5% this compound9.61.8-25.0%
4 Hours (T4)Vehicle Control12.62.20.8%
5% this compound10.21.9-20.3%
8 Hours (T8)Vehicle Control12.42.1-0.8%
5% this compound11.12.0-13.3%

Table 3: Skin Topography Assessment by Visioscan® (SELS Parameters)

ParameterTime PointTreatment GroupMean ValueStandard Deviation% Change from Baseline
Skin Smoothness (Sesm) BaselineVehicle Control150250%
5% this compound152260%
4 WeeksVehicle Control14824-1.3%
5% this compound12120-20.4%
Skin Roughness (Ser) BaselineVehicle Control85150%
5% this compound86160%
4 WeeksVehicle Control8414-1.2%
5% this compound6812-20.9%
Scaliness (Sesc) BaselineVehicle Control45100%
5% this compound46110%
4 WeeksVehicle Control439-4.4%
5% this compound327-30.4%

SELS = Surface Evaluation of the Living Skin. For Sesm, a lower value indicates smoother skin. For Ser, a lower value indicates less roughness. For Sesc, a lower value indicates less scaliness.

Experimental Protocols

The following protocols outline the methodologies for the key experiments cited in the data tables.

Protocol for Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum before and after the application of this compound.

Materials:

  • Corneometer® CM 825

  • Test formulation (e.g., 5% this compound in a suitable vehicle)

  • Vehicle control formulation

  • Lint-free wipes

  • Standardized environmental chamber (20-22°C, 40-60% relative humidity)

  • Volunteer subjects with normal to dry skin

Procedure:

  • Acclimatization: Subjects acclimatize in the controlled environment for at least 30 minutes prior to measurements.

  • Site Demarcation: Mark out two equivalent test sites on the volar forearm of each subject.

  • Baseline Measurement: Take three Corneometer® readings from each test site and calculate the average.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one site and the vehicle control to the other.

  • Post-Application Measurements: Take Corneometer® readings at specified time points (e.g., 1, 4, and 8 hours) post-application.

  • Data Analysis: Calculate the mean and standard deviation of the Corneometer® units for each treatment group at each time point. Determine the percentage change from baseline.

Protocol for Transepidermal Water Loss Measurement (Tewametry)

Objective: To assess the effect of this compound on the skin's barrier function by measuring TEWL.

Materials:

  • Tewameter® TM 300

  • Test formulation (e.g., 5% this compound in a suitable vehicle)

  • Vehicle control formulation

  • Standardized environmental chamber (20-22°C, 40-60% relative humidity)

  • Volunteer subjects

Procedure:

  • Acclimatization: Subjects rest in the controlled environment for at least 30 minutes.

  • Site Demarcation: Define two test areas on the volar forearm.

  • Baseline Measurement: Measure the baseline TEWL for each site. The probe should be held gently on the skin until a stable reading is obtained.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and the vehicle control to their respective sites.

  • Post-Application Measurements: Measure TEWL at designated intervals (e.g., 1, 4, and 8 hours) after product application.

  • Data Analysis: Record the TEWL values (g/m²/h). Calculate the mean, standard deviation, and percentage change from baseline for each group.

Protocol for Skin Topography Analysis (Visioscan®)

Objective: To evaluate the effect of this compound on skin smoothness, roughness, and scaliness over a period of use.

Materials:

  • Visioscan® VC 20plus with SELS software

  • Test formulation (e.g., 5% this compound in a cream base)

  • Vehicle control formulation

  • Volunteer subjects

Procedure:

  • Acclimatization: Subjects acclimatize to the environmental conditions for 30 minutes.

  • Baseline Imaging: Capture baseline images of the designated test areas (e.g., periorbital region or forearm).

  • Product Application Protocol: Subjects are instructed to apply the assigned product (test or vehicle) to the designated area twice daily for a specified period (e.g., 4 weeks).

  • Follow-up Imaging: At the end of the study period, subjects return for follow-up imaging under the same conditions as the baseline.

  • Image Analysis: The Visioscan® software analyzes the images to calculate the SELS parameters: Skin smoothness (Sesm), Skin roughness (Ser), and Scaliness (Sesc).

  • Data Analysis: Compare the changes in SELS parameters from baseline to the end of the study between the test and vehicle groups.

Visualization of Pathways and Workflows

Signaling Pathway for Emollient-Enhanced Skin Barrier Function

SkinBarrier_Pathway cluster_emollient Emollient Action (this compound) cluster_sc Stratum Corneum cluster_outcome Clinical Outcome emollient Topical Application of this compound lipid_matrix Intercellular Lipid Matrix emollient->lipid_matrix Forms semi-occlusive film & integrates with lipids teWL Reduced TEWL lipid_matrix->teWL corneocytes Corneocytes smoothness Improved Skin Smoothness & Softness corneocytes->smoothness hydration Increased Hydration teWL->hydration barrier Enhanced Skin Barrier Function teWL->barrier hydration->corneocytes Hydrates corneocytes hydration->smoothness

Caption: Emollient action on the stratum corneum.

Experimental Workflow for Emollient Efficacy Testing

Emollient_Workflow cluster_measurements Post-Application Measurements start Study Start screening Volunteer Screening (Inclusion/Exclusion Criteria) start->screening acclimatization Acclimatization (Controlled Environment) screening->acclimatization baseline Baseline Measurements (Corneometer, Tewameter, Visioscan) acclimatization->baseline application Standardized Product Application (Test & Vehicle) baseline->application short_term Short-term (1, 4, 8 hrs) Corneometer, Tewameter application->short_term long_term Long-term (e.g., 4 weeks) Visioscan application->long_term Daily Application analysis Data Analysis (Statistical Comparison) short_term->analysis long_term->analysis report Final Report & Conclusion analysis->report

Caption: Workflow for clinical evaluation of an emollient.

Logical Relationship of Skin Barrier Parameters

Barrier_Relationship emollient Emollient (this compound) barrier Skin Barrier Integrity emollient->barrier Improves teWL TEWL barrier->teWL Reduces hydration Hydration barrier->hydration Maintains smoothness Smoothness hydration->smoothness Contributes to

References

Application Notes and Protocols: Procedure for Testing the Solubilizing Capacity of Benzyl Laurate for Sunscreen Actives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) laurate is an emollient ester recognized for its role in cosmetic formulations, particularly in sun care products. It is valued for its ability to reduce the greasy feel often associated with sunscreen actives and to act as a solubilizing agent.[1][2] Proper solubilization of crystalline UV filters is critical for the efficacy and stability of sunscreen formulations. When sunscreen actives are not fully dissolved, it can lead to recrystallization, which diminishes the product's sun protection factor (SPF) and overall performance.[3][4] This document provides a detailed protocol for testing the solubilizing capacity of benzyl laurate for common sunscreen actives.

Data Presentation

Sunscreen ActiveChemical NameTypeSolubility in C12-15 Alkyl Benzoate (wt%)[2][5]
AvobenzoneButyl MethoxydibenzoylmethaneUVA Filter> 25
OxybenzoneBenzophenone-3UVA/UVB Filter> 25
Octocrylene2-Ethylhexyl 2-cyano-3,3-diphenylacrylateUVB FilterLiquid (miscible)
Homosalate3,3,5-Trimethylcyclohexyl salicylateUVB FilterLiquid (miscible)

Note: This data is for C12-15 Alkyl Benzoate and should be used as an estimate for this compound. Experimental verification is highly recommended.

Experimental Protocols

The following protocol is based on the widely recognized "shake-flask" method, a standard approach for determining the solubility of a substance in a solvent.[6][7][8][9]

Objective: To determine the saturation solubility of a solid sunscreen active in this compound at a specified temperature (e.g., 25°C).

Materials:

  • This compound (cosmetic grade)

  • Sunscreen active (e.g., Avobenzone, Oxybenzone)

  • Analytical balance (accurate to 0.1 mg)

  • Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Magnetic stirrer and stir bars or a shaker water bath

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV detector) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Appropriate solvent for HPLC mobile phase and standard preparation

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of the sunscreen active into a glass vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume or weight of this compound to the vial.

    • Add a magnetic stir bar to the vial.

    • Prepare at least three replicates for each sunscreen active.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or on a magnetic stirrer in an incubator set to the desired temperature (e.g., 25°C ± 1°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation. The equilibration time should be sufficient to ensure that the concentration of the dissolved active has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved sunscreen active.

    • Prepare a calibration curve using standard solutions of the sunscreen active of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the sunscreen active in the original undiluted sample, taking into account the dilution factor.

    • Express the solubility as a weight percentage (wt%) or in g/100g of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Prepare Supersaturated Solution (Excess Sunscreen Active in this compound) equilibrate Equilibrate at Constant Temperature (e.g., 25°C for 24-72h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Sedimentation or Centrifugation) equilibrate->separate sample Sample and Filter Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility (wt%) quantify->calculate

Caption: Experimental workflow for determining the solubility of sunscreen actives in this compound.

References

Application Notes and Protocols for the Synthesis of Benzyl Laurate Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) laurate is an emollient ester with applications in the cosmetics, fragrance, and pharmaceutical industries, valued for its silky feel and non-greasy properties. The synthesis of benzyl laurate is typically achieved through the esterification of lauric acid with benzyl alcohol. Traditional methods often employ homogeneous acid catalysts, such as sulfuric acid, which present challenges in product purification, catalyst separation, and environmental concerns due to their corrosive nature.

Solid acid catalysts offer a green and efficient alternative, simplifying work-up procedures through easy filtration and enabling catalyst recycling.[1] These heterogeneous catalysts, including ion-exchange resins like Amberlyst-15, zeolites, and supported heteropoly acids, have demonstrated high activity and selectivity in various esterification reactions.[1][2] This document provides detailed protocols for the synthesis of this compound using solid acid catalysts, with a focus on practical application for research and development.

Data Presentation

The following tables summarize quantitative data from various studies on the esterification of fatty acids using solid acid catalysts. This data provides a comparative overview of different catalytic systems and reaction conditions, offering a basis for optimizing the synthesis of this compound.

Table 1: Performance of Various Solid Acid Catalysts in Fatty Acid Esterification

Fatty AcidAlcoholSolid Acid CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Lauric Acid2-EthylhexanolAmberlyst-161:1.251405 (in-flow)>98 Conversion[3]
Oleic AcidEthanolAmberlyst-151:160653 Yield[4]
Acetic AcidBenzyl AlcoholCation Exchange Resin1:1.251001084.23 Yield[5]
Acetic AcidBenzyl AlcoholPhosphotungstic Acid1:0.4Not Specified290.0 Yield[5]
GlycerolBenzyl AlcoholAmberlyst-35---High Activity[2]

Table 2: Effect of Reaction Parameters on Esterification Yield Using Solid Acid Catalysts

ParameterVariationCatalystFatty Acid/AlcoholResultReference
Molar Ratio (Alcohol:Acid) 6:1 to 15:1Amberlyst-15Waste Cooking Oil/MethanolActivity increased with higher ratios[6]
1:1 to 1.5:1[PVPP-BS]HSO₄Butyric Acid/Benzyl AlcoholOptimal yield at 1.2:1
Catalyst Loading (wt%) 1 to 9Amberlyst-15Waste Cooking Oil/MethanolLinear increase in activity with loading[6]
Temperature (°C) 25 to 65Amberlyst-15Waste Cooking Oil/MethanolIncreased yield with higher temperature[6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using Amberlyst-15 as a representative solid acid catalyst.

Protocol 1: Synthesis of this compound using Amberlyst-15

Materials:

  • Lauric Acid (≥98%)

  • Benzyl Alcohol (≥99%)

  • Amberlyst-15 (hydrogen form, dry)

  • Toluene (B28343) (anhydrous)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Catalyst Preparation:

If the Amberlyst-15 resin is not anhydrous, it should be dried prior to use to maximize its catalytic activity. This can be achieved by heating the resin in an oven at 100-110°C for 24 hours.[3]

Reaction Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap (if used), add lauric acid (e.g., 20.0 g, 0.1 mol).

  • Add benzyl alcohol in a slight excess, for example, a 1.2:1 molar ratio to the lauric acid (e.g., 13.0 g, 0.12 mol).

  • Add toluene as a solvent (approximately 2 mL per gram of lauric acid) to facilitate the azeotropic removal of water.

  • Add the pre-dried Amberlyst-15 catalyst (5-10 wt% of the total reactants, e.g., 1.65-3.3 g).

  • Heat the reaction mixture to reflux (approximately 110-120°C for toluene) with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots taken periodically. The reaction is typically complete within 4-8 hours, or when no more water is collected in the Dean-Stark trap.

Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with toluene, dried, and stored for reuse.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted lauric acid, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the product can be further purified by vacuum distillation.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction mechanism for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Lauric Acid & Benzyl Alcohol setup Combine Reactants, Catalyst & Solvent reactants->setup catalyst_prep Dry Amberlyst-15 catalyst_prep->setup reflux Heat to Reflux (110-120°C, 4-8h) setup->reflux filtration Cool & Filter (Remove Catalyst) reflux->filtration washing Wash with NaHCO₃, Water & Brine filtration->washing drying Dry with MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation (Optional) evaporation->purification product Pure this compound evaporation->product purification->product characterization GC-MS, NMR, FTIR product->characterization

Caption: Experimental workflow for this compound synthesis.

fischer_esterification cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products lauric_acid Lauric Acid (R-COOH) protonation 1. Protonation of Carbonyl Oxygen lauric_acid->protonation benzyl_alcohol Benzyl Alcohol (R'-OH) addition 2. Nucleophilic Addition of Benzyl Alcohol benzyl_alcohol->addition protonation->addition proton_transfer 3. Proton Transfer addition->proton_transfer elimination 4. Elimination of Water proton_transfer->elimination deprotonation 5. Deprotonation elimination->deprotonation water Water (H₂O) elimination->water benzyl_laurate This compound (R-COOR') deprotonation->benzyl_laurate catalyst Solid Acid Catalyst (H⁺ source) deprotonation->catalyst catalyst->protonation

Caption: General mechanism of Fischer esterification.

References

Application Notes: The Role of Benzyl Laurate in the Synthesis of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) laurate (CAS No. 140-25-0), the ester of benzyl alcohol and lauric acid, is a versatile organic compound.[1][2][3][4] While it is widely recognized for its applications in the cosmetics and fragrance industries as an emollient and conditioning agent, its utility extends to the synthesis of other valuable organic molecules.[1][5] The reactivity of its ester functional group, coupled with the properties of the benzyl group, allows benzyl laurate to serve as a useful intermediate or precursor in several key organic transformations. These applications primarily leverage the principles of transesterification, reduction, and the use of the benzyl group as a protecting group for the carboxylic acid.

This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development on the utilization of this compound in organic synthesis.

Core Applications of this compound in Organic Synthesis

The primary synthetic applications of this compound are categorized as follows:

  • Transesterification to Synthesize Novel Esters: this compound can be converted into other laurate esters through transesterification with various alcohols. This is a valuable method for producing specialty esters with desired properties.

  • Precursor for the Synthesis of Monolaurin (B1671894): Through transesterification with glycerol (B35011), this compound can be used to synthesize monolaurin, a compound with significant antibacterial and antiviral properties.[][7]

  • Source of Lauric Acid via Deprotection: The benzyl group can function as a protecting group for the carboxylic acid functionality of lauric acid. This protecting group can be selectively removed under mild conditions via catalytic hydrogenolysis.[8][9][10][11][12][13]

  • Reduction to Form Dodecanol: this compound can be reduced to yield 1-dodecanol (B7769020) (lauryl alcohol), an important fatty alcohol used in the production of surfactants and pharmaceuticals.[14]

The following sections provide detailed protocols and quantitative data for these applications.

Data Presentation

Table 1: Summary of Synthetic Applications of this compound

ApplicationProduct(s)Reagents & CatalystsTypical Reaction ConditionsTypical Yields
TransesterificationAlkyl LauratesAlcohol, Acid/Base Catalyst50-100 °C, 2-8 hours70-95%
Monolaurin Synthesis1-Monolaurin, Benzyl AlcoholGlycerol, Lipase (B570770) (e.g., Novozym 435)50-70 °C, 6-24 hours60-85%
Deprotection (Hydrogenolysis)Lauric Acid, TolueneH₂, Pd/CRoom Temperature, 1 atm H₂, 2-6 hours>95%
Reduction1-Dodecanol, Benzyl AlcoholNa, Ethanol (B145695) (Bouveault-Blanc)Refluxing Ethanol, 4-8 hours70-90%

Experimental Protocols

Transesterification of this compound with Ethanol to Synthesize Ethyl Laurate

This protocol describes a typical acid-catalyzed transesterification reaction.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10.0 g, 34.4 mmol) and anhydrous ethanol (50 mL).

  • Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield ethyl laurate.

Enzymatic Synthesis of 1-Monolaurin from this compound

This protocol utilizes a lipase-catalyzed transesterification with glycerol.

Materials:

  • This compound

  • Glycerol

  • Immobilized lipase (e.g., Novozym 435)

  • tert-Butanol (B103910)

  • Molecular sieves (4Å)

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

Procedure:

  • Dry the glycerol and tert-butanol over 4Å molecular sieves.

  • In a 50 mL reaction vessel, combine this compound (5.0 g, 17.2 mmol), dried glycerol (4.7 g, 51.6 mmol, 3 equivalents), and dried tert-butanol (20 mL).

  • Heat the mixture to 60°C with stirring until a homogeneous solution is formed.

  • Add immobilized lipase (e.g., Novozym 435, 5% w/w of total substrates).

  • Maintain the reaction at 60°C with continuous stirring for 24 hours.

  • After the reaction, cool the mixture and recover the enzyme by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield 1-monolaurin.

Deprotection of this compound via Catalytic Hydrogenolysis

This protocol details the removal of the benzyl protecting group to yield lauric acid.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethyl acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Filtration aid (e.g., Celite)

Procedure:

  • Dissolve this compound (5.0 g, 17.2 mmol) in methanol (50 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (0.25 g, 5 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain lauric acid.

Reduction of this compound to 1-Dodecanol (Bouveault-Blanc Reduction)

This protocol describes the reduction of the ester to the corresponding alcohol.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Place this compound (10.0 g, 34.4 mmol) in a 250 mL round-bottom flask and dissolve in anhydrous ethanol (100 mL).

  • Heat the solution to reflux.

  • Carefully add small pieces of sodium metal (8.0 g, 348 mmol) to the refluxing solution at a rate that maintains a steady reflux.

  • After all the sodium has been added, continue to reflux for an additional hour.

  • Cool the reaction mixture to room temperature and slowly add water to quench any unreacted sodium.

  • Acidify the mixture with 1 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield a mixture of 1-dodecanol and benzyl alcohol, which can be separated by distillation or column chromatography.

Visualizations

G cluster_start Starting Material cluster_applications Synthetic Applications cluster_products Products benzyl_laurate This compound transesterification Transesterification benzyl_laurate->transesterification monolaurin_synthesis Monolaurin Synthesis benzyl_laurate->monolaurin_synthesis deprotection Deprotection (Hydrogenolysis) benzyl_laurate->deprotection reduction Reduction benzyl_laurate->reduction novel_esters Novel Laurate Esters transesterification->novel_esters monolaurin Monolaurin monolaurin_synthesis->monolaurin lauric_acid Lauric Acid deprotection->lauric_acid dodecanol 1-Dodecanol reduction->dodecanol

Caption: General workflow for the synthetic applications of this compound.

G benzyl_laurate This compound plus1 + benzyl_laurate->plus1 alcohol R'-OH arrow alcohol->arrow plus1->alcohol catalyst H+ or OH- arrow->catalyst laurate_ester Laurate Ester (R-COO-R') arrow->laurate_ester plus2 + laurate_ester->plus2 benzyl_alcohol Benzyl Alcohol plus2->benzyl_alcohol

Caption: Reaction scheme for the transesterification of this compound.

G benzyl_laurate This compound plus1 + benzyl_laurate->plus1 glycerol Glycerol arrow glycerol->arrow plus1->glycerol lipase Lipase arrow->lipase monolaurin 1-Monolaurin arrow->monolaurin plus2 + monolaurin->plus2 benzyl_alcohol Benzyl Alcohol plus2->benzyl_alcohol

Caption: Synthesis of monolaurin from this compound.

G benzyl_laurate This compound plus1 + benzyl_laurate->plus1 h2 H₂ arrow h2->arrow plus1->h2 pdc Pd/C arrow->pdc lauric_acid Lauric Acid arrow->lauric_acid plus2 + lauric_acid->plus2 toluene Toluene plus2->toluene

Caption: Hydrogenolysis of this compound to yield lauric acid.

G benzyl_laurate This compound plus1 + benzyl_laurate->plus1 reductant [H] (e.g., Na/EtOH) arrow reductant->arrow plus1->reductant dodecanol 1-Dodecanol arrow->dodecanol plus2 + dodecanol->plus2 benzyl_alcohol Benzyl Alcohol plus2->benzyl_alcohol

Caption: Reduction of this compound to 1-dodecanol and benzyl alcohol.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield benzyl laurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the high-yield synthesis of benzyl (B1604629) laurate. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in both chemical and enzymatic synthesis routes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzyl laurate, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The reaction may not have reached equilibrium or completion.- Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and continue until the starting materials are consumed.[1][2][3]- Optimize Temperature: For Fischer esterification, ensure the reaction is heated to a sufficient reflux. For enzymatic synthesis, maintain the optimal temperature for the specific lipase (B570770) (e.g., 60°C for Novozym 435).[4][5]- Increase Catalyst Loading: If using a heterogeneous or enzymatic catalyst, ensure an adequate amount is used.[5]
Equilibrium Shifted to Reactants: The presence of water, a byproduct of esterification, can drive the reaction backward.- Water Removal: For Fischer esterification, use a Dean-Stark apparatus to continuously remove water.[6][7][8][9] Alternatively, add molecular sieves to the reaction mixture.[5][10]- Excess Reactant: Use a large excess of one reactant (typically the less expensive one, such as benzyl alcohol) to shift the equilibrium towards the product.[5][11][12]
Catalyst Inactivity: The acid catalyst may be old or contaminated. The enzyme may have denatured due to improper storage or handling.- Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous.[5]- Proper Enzyme Handling: Store enzymatic catalysts according to the manufacturer's instructions to maintain activity.[4]
Formation of Side Products Dibenzyl Ether Formation: This is a common side reaction in acid-catalyzed reactions of benzyl alcohol, especially at high temperatures and high acid concentrations.[13]- Milder Reaction Conditions: Use a lower reaction temperature or a milder acid catalyst.[13]- Stoichiometric Control: Use a controlled molar ratio of benzyl alcohol.
Unidentified Impurities: May arise from contaminants in starting materials or degradation at high temperatures.- Use Pure Reagents: Ensure the purity of lauric acid and benzyl alcohol.[14]- Optimize Temperature: Avoid excessively high temperatures that can cause decomposition.[14][15]
Difficult Purification Separation of Product from Excess Benzyl Alcohol: Due to its relatively high boiling point, removing excess benzyl alcohol can be challenging.- Vacuum Distillation: This is an effective method for removing excess benzyl alcohol from the final product.[4]
Emulsion Formation During Workup: The product, this compound, has emulsifying properties which can complicate aqueous workup.- Use Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions.- Centrifugation: If emulsions persist, centrifugation can aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the Fischer esterification of lauric acid with benzyl alcohol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[11][12][16] Enzymatic synthesis using immobilized lipases like Novozym 435 is also gaining prominence as a more environmentally friendly alternative.[4][17][18]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the esterification can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1][3][4][19] On a TLC plate, the disappearance of the starting materials (lauric acid and benzyl alcohol) and the appearance of the product spot (this compound) indicate the reaction's progress.

Q3: What is the role of the Dean-Stark apparatus in Fischer esterification?

A3: The Dean-Stark apparatus is used to remove water as it is formed during the esterification reaction.[6][7][8] By removing a product, it shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield, in accordance with Le Chatelier's Principle.[11][12]

Q4: Can the enzymatic catalyst (e.g., Novozym 435) be reused?

A4: Yes, one of the significant advantages of using an immobilized enzyme like Novozym 435 is its reusability.[4] After the reaction, the enzyme can be recovered by simple filtration, washed, and reused for multiple reaction cycles, although a gradual decrease in activity may be observed.[4][20]

Q5: What are the typical purification methods for this compound?

A5: After the reaction, the crude product is typically worked up by washing with a sodium bicarbonate solution to remove the acid catalyst and unreacted lauric acid, followed by a water and brine wash.[21] The excess benzyl alcohol and solvent are then removed, often by vacuum distillation.[4] If further purification is required, column chromatography can be employed.

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis
ParameterFischer EsterificationEnzymatic Synthesis (Novozym 435)
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Novozym 435 (Immobilized Candida antarctica lipase B)
Molar Ratio (Lauric Acid:Benzyl Alcohol) 1:1.5 to 1:3 (Excess alcohol drives the reaction)1:1 to 1:7[4]
Catalyst Loading Catalytic amount (e.g., 1-5 mol%)4.4 to 30 mg/mL of total reaction volume[4]
Temperature Reflux temperature of the solvent (e.g., Toluene ~110°C)59-73°C[4]
Reaction Time 3 - 8 hours (monitored by TLC/HPLC)1 - 6 hours (monitored by TLC/HPLC)[4]
Water Removal Dean-Stark apparatus[6][7][8] or molecular sievesMolecular sieves or vacuum

Experimental Protocols

Protocol 1: Fischer Esterification of Lauric Acid and Benzyl Alcohol

Materials:

  • Lauric acid

  • Benzyl alcohol

  • Toluene (or another suitable solvent that forms an azeotrope with water)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus[6][7][8]

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add lauric acid and benzyl alcohol (e.g., in a 1:2 molar ratio) and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lauric acid).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to remove excess benzyl alcohol.

Protocol 2: Enzymatic Synthesis of this compound using Novozym 435

Materials:

  • Lauric acid

  • Benzyl alcohol

  • Novozym 435

  • Molecular sieves (optional, for water removal)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • In a reaction vessel, combine lauric acid and benzyl alcohol (e.g., in a 1:1 molar ratio). A solvent-free system is often preferred.[4]

  • Add Novozym 435 catalyst to the mixture (e.g., 10% by weight of the reactants).

  • If desired, add molecular sieves to remove the water produced.

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 60°C) with continuous stirring.

  • Monitor the reaction progress periodically by TLC or HPLC.

  • Once the desired conversion is achieved, stop the reaction by cooling the mixture.

  • Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and stored for reuse.[4]

  • Purify the this compound by vacuum distillation to remove any unreacted starting materials.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Lauric Acid and Benzyl Alcohol Catalyst Add Catalyst (Acid or Enzyme) Reactants->Catalyst Reaction_Vessel Heat and Stir (with water removal if applicable) Catalyst->Reaction_Vessel Monitoring Monitor Progress (TLC/HPLC) Reaction_Vessel->Monitoring Quench Cool and Quench/ Neutralize Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (e.g., Vacuum Distillation) Drying->Purification Product High-Yield This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_flow Start Low Yield Issue Check_Completion Is the reaction complete? Start->Check_Completion Check_Water Was water effectively removed? Check_Completion->Check_Water Yes Increase_Time Increase reaction time and monitor. Check_Completion->Increase_Time No Check_Catalyst Is the catalyst active? Check_Water->Check_Catalyst Yes Improve_Water_Removal Improve water removal method (e.g., check Dean-Stark setup). Check_Water->Improve_Water_Removal No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Replace_Catalyst Use fresh or new catalyst. Check_Catalyst->Replace_Catalyst No Adjust_Temp Adjust temperature to optimal range. Check_Temp->Adjust_Temp No Success Yield Improved Check_Temp->Success Yes Increase_Time->Success Improve_Water_Removal->Success Replace_Catalyst->Success Adjust_Temp->Success

Caption: Troubleshooting decision tree for low yield issues.

enzymatic_mechanism cluster_enzyme Enzyme Active Site Enzyme Lipase (e.g., Novozym 435) Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme Forms Lauric_Acid Lauric Acid Lauric_Acid->Enzyme Binds Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Acyl_Enzyme Binds Water Water Acyl_Enzyme->Water Releases Benzyl_Laurate This compound Acyl_Enzyme->Benzyl_Laurate Forms Benzyl_Laurate->Enzyme Releases

Caption: Simplified Ping-Pong Bi-Bi mechanism for enzymatic synthesis.

References

Purification of benzyl laurate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of benzyl (B1604629) laurate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted starting materials, primarily lauric acid and benzyl alcohol, from the synthesized benzyl laurate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via Fischer esterification?

The most common impurities are unreacted starting materials: lauric acid and benzyl alcohol.[1][2][3][4] Depending on the reaction conditions, side products such as dibenzyl ether may also be present, although typically in smaller amounts. If benzyl chloride was used as a starting material instead of benzyl alcohol, residual benzyl chloride and related compounds could also be impurities.[5]

Q2: How can I quickly assess the purity of my crude this compound?

Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your sample.[6] By spotting the crude mixture on a TLC plate and developing it with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components. Pure this compound should appear as a single spot. The presence of additional spots indicates impurities like lauric acid and benzyl alcohol.

Q3: What analytical techniques can be used for the quantitative purity assessment of this compound?

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool not only for confirming the structure of this compound but also for identifying and quantifying impurities.[6][7]

Q4: What is the most effective method to remove unreacted lauric acid?

An acid-base extraction is a highly efficient method for removing unreacted lauric acid.[10][11][12] By washing the crude product (dissolved in an organic solvent) with an aqueous basic solution, such as sodium bicarbonate, the acidic lauric acid is converted to its water-soluble carboxylate salt and is extracted into the aqueous layer.

Q5: How can I remove unreacted benzyl alcohol?

Unreacted benzyl alcohol can be removed by several methods. It has some water solubility, so aqueous washes can remove a significant portion. For higher purity, column chromatography is very effective at separating the more polar benzyl alcohol from the less polar this compound.[13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Liquid-Liquid Extraction Issues
Problem Possible Cause Solution
Emulsion formation during extraction. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
Poor separation of layers. The densities of the organic and aqueous layers are too similar.Ensure you are using an appropriate organic solvent with a density significantly different from water (e.g., diethyl ether, ethyl acetate). Adding brine can increase the density of the aqueous layer.
Lauric acid still present after basic wash. Incomplete reaction with the base. Insufficient amount of base used.Use a sufficient excess of the basic solution (e.g., 5% sodium bicarbonate). Perform multiple extractions (2-3 times) to ensure complete removal. Check the pH of the aqueous layer after extraction to ensure it is basic.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound and benzyl alcohol. The solvent system (mobile phase) is too polar.Decrease the polarity of the mobile phase. Start with a low polarity solvent like hexanes and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate.[6][15]
The product is eluting too quickly (high Rf value). The mobile phase is too polar.Use a less polar solvent system. An ideal Rf value for the product on a TLC plate is around 0.3-0.4 for good separation on a column.[6]
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent to a more polar solvent is often effective.[6]
Streaking of spots on the TLC plate and column. The sample is too concentrated or contains highly polar impurities. The silica (B1680970) gel is too acidic.Dilute the sample before loading it onto the column. Consider a preliminary purification step like an acid-base wash to remove highly polar acidic impurities. For base-sensitive compounds, neutral alumina (B75360) can be used as the stationary phase.
Recrystallization Issues
Problem Possible Cause Solution
"Oiling out" instead of crystallization. The compound is too soluble in the chosen solvent, or the solution is cooling too quickly. High level of impurities.Use a less polar solvent or a solvent mixture.[6] Allow the solution to cool slowly. If impurities are significant, perform a preliminary purification by column chromatography.[6]
No crystal formation upon cooling. The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.[6]
Low recovery of purified product. The product has significant solubility in the cold solvent.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation. Use a minimal amount of hot solvent to dissolve the crude product initially.[16]

Experimental Protocols

Protocol 1: Purification of this compound using Acid-Base Extraction and Column Chromatography

This protocol describes a two-step process to first remove acidic impurities and then separate the product from other neutral impurities.

1. Acid-Base Extraction to Remove Lauric Acid: a. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. b. Add an equal volume of a 5% aqueous sodium bicarbonate solution. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the wash with the sodium bicarbonate solution two more times. f. Wash the organic layer with deionized water, followed by a wash with brine to remove any remaining water-soluble impurities and to aid in drying. g. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). h. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound, now free of lauric acid.

2. Silica Gel Column Chromatography to Remove Benzyl Alcohol: a. Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes). b. Determine the Mobile Phase: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound. c. Load the Sample: Dissolve the crude product from the previous step in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column. d. Elute the Column: Begin eluting with the determined mobile phase. Collect fractions and monitor them by TLC. e. Isolate the Product: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is suitable if the crude product is a solid at room temperature or if the impurities are significantly more or less soluble than the product in a particular solvent.

1. Solvent Selection: a. Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[16] Common solvents to test include ethanol, methanol, isopropanol, and hexanes, or mixtures thereof.[17][18]

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves. c. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. d. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. e. Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. h. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Physical Properties of Key Compounds
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
This compound 290.44211 (at 12 mmHg)[6]9.5[6]Soluble in organic solvents; insoluble in water.[19]
Lauric Acid 200.32298.944.2Soluble in organic solvents; slightly soluble in water.
Benzyl Alcohol 108.14205.3-15.2Miscible with organic solvents; soluble in water.
Illustrative Purification Data

The following table provides typical, illustrative data for the purification of this compound. Actual results will vary depending on the initial purity and the specific experimental conditions used.

Purification Method Typical Starting Purity (%) Typical Final Purity (%) Expected Yield (%) Key Impurities Removed
Acid-Base Extraction 70-8585-9590-98Lauric Acid
Column Chromatography 85-95>9870-90Benzyl Alcohol, other minor impurities
Recrystallization >90>9960-85Various impurities depending on solubility

Visualizations

Purification_Workflow crude Crude this compound (contains Lauric Acid, Benzyl Alcohol) extraction Acid-Base Extraction (wash with NaHCO3) crude->extraction lauric_acid_waste Aqueous Waste (Sodium Laurate) extraction->lauric_acid_waste Removes Acidic Impurity chromatography Column Chromatography (Silica Gel) extraction->chromatography Product in Organic Layer benzyl_alcohol_waste Eluted Impurities (Benzyl Alcohol) chromatography->benzyl_alcohol_waste Separates by Polarity pure_product Purified this compound chromatography->pure_product Isolated Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Impure this compound check_impurities Identify Impurities (TLC/NMR) start->check_impurities is_acid Lauric Acid Present? check_impurities->is_acid acid_base_extraction Perform Acid-Base Extraction is_acid->acid_base_extraction Yes is_alcohol Benzyl Alcohol Present? is_acid->is_alcohol No acid_base_extraction->is_alcohol column_chromatography Perform Column Chromatography is_alcohol->column_chromatography Yes is_solid Is Product Solid? is_alcohol->is_solid No column_chromatography->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes final_product Pure this compound is_solid->final_product No recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Troubleshooting Crystallization of Benzyl Laurate in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, resolving, and preventing the crystallization of benzyl (B1604629) laurate in cosmetic emulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is benzyl laurate and why is it used in cosmetic emulsions?

This compound is an ester of benzyl alcohol and lauric acid.[1] It functions as an emollient, solvent, and fragrance ingredient in cosmetic formulations.[2][3][4] Its desirable properties include a silky, non-oily skin feel and the ability to reduce the greasy feel of other oils and solubilize sunscreen actives.[5][6]

Q2: What causes this compound to crystallize in an emulsion?

Crystallization of this compound in an emulsion is a sign of instability, where the ester is no longer fully solubilized in the oil phase. This can be triggered by several factors:

  • Concentration: The concentration of this compound may exceed its saturation point in the oil phase of the emulsion.

  • Temperature Fluctuations: Exposure to lower temperatures during storage or transport can significantly decrease the solubility of this compound, leading to nucleation and crystal growth.[7]

  • Improper Cooling During Production: A slow cooling rate after emulsification can allow for the formation of larger, more noticeable crystals.[7]

  • Inadequate Emulsifier System: The chosen emulsifiers may not create a stable enough microenvironment within the oil droplets to keep the this compound fully dissolved.[5]

  • Oil Phase Composition: The overall composition of the oil phase, including other emollients and waxes, can impact the solubility of this compound.[8]

Q3: How can I identify if this compound has crystallized in my emulsion?

Visual inspection may reveal a grainy or gritty texture, or a loss of sheen in the product.[7] For a definitive identification, Polarized Light Microscopy (PLM) is a key technique. Under crossed polarizers, crystalline structures like those of this compound will appear as bright, birefringent particles against a dark background, while the amorphous liquid oil phase will remain dark.[4][9]

Q4: Can I just reheat the emulsion to redissolve the crystals?

While reheating may temporarily redissolve the crystals, it is not a permanent solution. The underlying formulation instability that led to crystallization still exists, and the crystals will likely reappear upon cooling or with temperature fluctuations. This phenomenon is known as "seeding," where the presence of even a few small crystals can accelerate further crystal growth.

Troubleshooting Guide

Issue 1: Grainy or Gritty Texture Observed After Manufacturing or During Storage

This is a primary indicator of crystallization. The following steps can help diagnose and resolve the issue.

Root Cause Analysis:

  • Review the Formulation:

    • Concentration of this compound: Is the concentration approaching the higher end of its typical use level?

    • Oil Phase Composition: Analyze the other components of your oil phase. Are there other high-melting point waxes or esters that could be contributing to the instability?[8]

  • Evaluate Processing Parameters:

    • Cooling Rate: Was the emulsion cooled slowly? A slower cooling rate can promote the growth of larger crystals.[7]

    • Homogenization: Was the homogenization step adequate to create a fine, uniform droplet size? Larger droplets can be more prone to instability.[10]

  • Assess Storage Conditions:

    • Has the product been exposed to cold temperatures or significant temperature cycling?[7]

Solutions:

  • Formulation Adjustment:

    • Reduce this compound Concentration: If possible, lower the concentration of this compound to a level well within its solubility limit in the oil phase.

    • Incorporate a Co-solvent: Introduce a co-solvent into the oil phase to increase the overall polarity and improve the solubility of this compound. Good starting points are other cosmetic esters like C12-15 Alkyl Benzoate or triglycerides like Caprylic/Capric Triglyceride.[11]

    • Optimize the Emulsifier System: The addition of a co-emulsifier can enhance the stability of the oil droplets and prevent the exclusion of this compound.[5][12] Fatty alcohols such as cetyl or stearyl alcohol can act as co-emulsifiers and contribute to the formation of a stabilizing liquid crystalline network.[7]

  • Process Optimization:

    • Implement Rapid Cooling: Employ "shock cooling" by quickly cooling the emulsion after homogenization to encourage the formation of very small, imperceptible crystals, resulting in a smoother texture.[7]

    • Optimize Homogenization: Ensure the homogenization process is sufficient to achieve a small and uniform oil droplet size.

Issue 2: Phase Separation or Haziness in the Emulsion

While not always directly caused by crystallization, these issues can be related to the overall instability of the formulation that also contributes to crystallization.

Root Cause Analysis:

  • Inappropriate Emulsifier HLB: The Hydrophile-Lipophile Balance (HLB) of the emulsifier system may not be optimal for the specific oil phase composition.[5]

  • Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately stabilize the oil droplets.

  • Electrolyte or pH Issues: Changes in pH or the presence of electrolytes can sometimes destabilize the emulsion.

Solutions:

  • Verify Emulsifier System: Re-evaluate the required HLB for your oil phase and adjust your emulsifier blend accordingly.

  • Increase Emulsifier Concentration: Incrementally increase the concentration of your primary emulsifier or add a co-emulsifier.

  • Check pH and Electrolyte Compatibility: Ensure the pH of your final formulation is within the stable range for your chosen emulsifier system and that any electrolytes are compatible.

Data Presentation

PropertyValueReference(s)
Chemical Name Benzyl dodecanoate[2]
CAS Number 140-25-0[2]
Molecular Formula C₁₉H₃₀O₂[13]
Molecular Weight 290.44 g/mol [2]
Appearance Clear, colorless to pale yellow liquid[13]
Melting Point 8.0 - 9.5 °C[2][5]
Boiling Point 369.0 - 370.0 °C @ 760 mm Hg[2]
Solubility Soluble in alcohol, almond oil, isopropyl myristate, jojoba oil, and mineral oil. Insoluble in water, glycerin, and propylene (B89431) glycol.[2][6]
Functions in Cosmetics Emollient, Solvent, Fragrance Ingredient, Skin Conditioning Agent[2][3][4]

Experimental Protocols

Protocol 1: Determination of this compound Saturation Solubility in a Cosmetic Oil Phase

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific oil phase at various temperatures.

Methodology:

  • Preparation of Oil Phase Blends: Prepare a series of samples of your chosen cosmetic oil phase (e.g., a mixture of emollients and other oils used in your formulation).

  • Addition of this compound: To each sample, add a known, incremental amount of this compound.

  • Equilibration: Place the samples in a temperature-controlled water bath or incubator. Start at a temperature where all components are expected to be liquid (e.g., 40°C). Agitate the samples until the this compound is fully dissolved.

  • Controlled Cooling and Observation: Gradually lower the temperature of the bath in controlled increments (e.g., 2-5°C). After each temperature drop, allow the samples to equilibrate for a set period (e.g., 24 hours).

  • Observation for Crystallization: After each equilibration period, visually inspect the samples for the first signs of cloudiness or crystal formation. The concentration of this compound in the last clear sample at a given temperature is considered its saturation solubility at that temperature.

  • Data Analysis: Plot the saturation solubility of this compound as a function of temperature to create a solubility curve for your specific oil phase. This can be used to predict the temperature at which crystallization may occur for a given concentration.[14]

Protocol 2: Polarized Light Microscopy (PLM) for Crystal Detection

Objective: To visually identify the presence of this compound crystals in a cosmetic emulsion.

Methodology:

  • Sample Preparation: Place a small drop of the emulsion onto a clean microscope slide. Gently place a coverslip over the sample, avoiding the formation of air bubbles. For very thick creams, a small amount can be gently pressed between the slide and coverslip.[4]

  • Microscope Setup:

    • Use a polarized light microscope equipped with a polarizer and an analyzer.

    • Start with the polarizer and analyzer in the "crossed" position (90° to each other), which should result in a dark field of view without a sample.[9]

  • Observation:

    • Place the prepared slide on the microscope stage.

    • Focus on the sample.

    • Anisotropic materials, such as crystals of this compound, will appear as bright, often colored, structures against the dark background. The amorphous liquid oil and water phases will remain dark.[4][9]

    • Rotate the stage to observe any changes in brightness of the crystals, which is characteristic of birefringent materials.[15]

Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the melting and crystallization behavior of the emulsion and identify the thermal events associated with this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the emulsion into a standard aluminum DSC pan. Hermetically seal the pan.[7][16]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan: Equilibrate the sample at a low temperature (e.g., -20°C). Ramp the temperature up at a controlled rate (e.g., 5-10°C/min) to a temperature above the melting points of all components (e.g., 80°C). This will show endothermic peaks corresponding to the melting of any crystalline components.[7][16]

    • Cooling Scan: After the heating scan, cool the sample at a controlled rate (e.g., 5-10°C/min) back to the starting temperature. This will show exothermic peaks corresponding to the crystallization of components as they solidify.[17]

  • Data Analysis:

    • The presence of an endothermic peak on heating around the known melting point of this compound (8.0 - 9.5°C) can confirm its crystalline presence.

    • The corresponding exothermic peak on cooling indicates the temperature at which it crystallizes out of the emulsion.

    • The area under the melting peak can be used to quantify the amount of crystalline material.[16]

Mandatory Visualizations

G Troubleshooting Workflow for this compound Crystallization A Crystallization Observed (Grainy Texture/Visual Crystals) B Review Formulation A->B C Evaluate Processing A->C D Assess Storage Conditions A->D E High this compound Concentration? B->E F Incompatible Oil Phase Components? B->F G Slow Cooling Rate? C->G H Inadequate Homogenization? C->H I Exposure to Cold? D->I J Reduce Concentration E->J Yes K Add Co-solvent/ Optimize Oil Phase F->K Yes L Implement Rapid Cooling G->L Yes M Optimize Homogenization H->M Yes N Control Storage Temperature I->N Yes

Caption: Troubleshooting workflow for addressing this compound crystallization.

G Key Factors Influencing this compound Crystallization cluster_formulation Formulation Factors cluster_processing Processing Factors cluster_storage Storage Factors A This compound Concentration X This compound Crystallization A->X B Oil Phase Composition B->X C Emulsifier System (HLB, Co-emulsifiers) C->X D Co-solvents D->X Inhibits E Cooling Rate E->X F Homogenization (Shear, Time) F->X G Temperature G->X H Temperature Cycling H->X

Caption: Interplay of factors leading to this compound crystallization.

References

Technical Support Center: Improving the Thermal Stability of Benzyl Laurate as a Phase Change Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) laurate as a phase change material (PCM). The information provided aims to address common challenges and offer practical solutions to improve its thermal stability and performance in experimental applications.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, characterization, and application of benzyl laurate as a PCM.

Problem 1: Significant Supercooling Observed During Cooling Cycles

Symptoms:

  • The material remains in a liquid state well below its expected freezing point.

  • Sudden and rapid crystallization occurs at a much lower temperature than the melting point.

  • Inconsistent freezing temperatures across different experimental runs.

Possible Causes:

  • Lack of effective nucleation sites to initiate crystal formation.

  • High purity of the this compound, which can hinder heterogeneous nucleation.

  • Influence of the container material on the nucleation process.

Troubleshooting Steps:

  • Introduce a Nucleating Agent:

    • Rationale: Nucleating agents provide surfaces that lower the energy barrier for crystal formation.

    • Procedure: Add a small percentage (typically 0.5-2% by weight) of a nucleating agent to the molten this compound. Stir vigorously to ensure uniform dispersion.

    • Suggested Agents for Fatty Acid Esters: Finely powdered graphite (B72142), carbon nanotubes, or a small amount of the previously solidified this compound (seeding).

  • Modify the Heating Protocol:

    • Rationale: The thermal history of the material can influence its crystallization behavior. Heating the liquid far above its melting point can break down molecular clusters that act as nucleation precursors.[1]

    • Procedure: Avoid excessive overheating of the molten this compound. Heat the material to just a few degrees above its complete melting point before initiating the cooling cycle.

  • Container Material and Surface Roughness:

    • Rationale: The interface between the PCM and its container can play a role in nucleation.

    • Procedure: Experiment with different container materials (e.g., glass, aluminum, stainless steel). A rougher surface may provide more nucleation sites.

Problem 2: Degradation of Thermal Properties After Multiple Thermal Cycles

Symptoms:

  • Decrease in the latent heat of fusion over subsequent melting/freezing cycles.

  • A noticeable shift in the melting and freezing temperatures.

  • Discoloration or change in the odor of the material.

Possible Causes:

  • Thermal decomposition of the this compound at elevated temperatures.

  • Oxidative degradation if the material is exposed to air during cycling.

  • Chemical incompatibility with the container material.

Troubleshooting Steps:

  • Control the Operating Temperature Range:

    • Rationale: To prevent thermal decomposition, it is crucial to operate the PCM within its stable temperature window.

    • Procedure: Determine the decomposition temperature of this compound using Thermogravimetric Analysis (TGA). Ensure that the maximum operating temperature during thermal cycling is well below this point.

  • Inert Atmosphere:

    • Rationale: Exposure to oxygen at elevated temperatures can lead to oxidative degradation of organic esters.

    • Procedure: Conduct thermal cycling experiments under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Material Compatibility Testing:

    • Rationale: Chemical reactions between the PCM and its container can lead to degradation of the PCM and corrosion of the container.

    • Procedure: Before long-term cycling, perform compatibility tests by storing molten this compound in the chosen container material at the maximum operating temperature for an extended period. Visually inspect for any changes in the material or container and re-characterize the thermal properties of the PCM.

Problem 3: Leakage of this compound in its Liquid State

Symptoms:

  • The material seeps out of its intended containment when in the molten state.

  • Loss of PCM mass over time.

Possible Causes:

  • Inadequate sealing of the container.

  • Capillary action drawing the liquid PCM out through small pores or cracks.

Troubleshooting Steps:

  • Shape Stabilization:

    • Rationale: Incorporating the PCM into a supporting matrix can prevent leakage by capillary forces and surface tension.

    • Procedure:

      • Melt Blending: Mix molten this compound with a polymer such as high-density polyethylene (B3416737) (HDPE) or olefin block copolymer (OBC).[2]

      • Vacuum Impregnation: Impregnate a porous material like expanded graphite (EG) or diatomite with molten this compound under vacuum.[1][3][4] This method also has the advantage of improving thermal conductivity.

      • Gelation: Add a gelling agent to the molten PCM to create a form-stable gel.

  • Encapsulation:

    • Rationale: Encasing the PCM in a sealed shell (micro or macroencapsulation) provides a physical barrier to prevent leakage.

    • Procedure: This is a more complex process that typically involves techniques like in-situ polymerization or spray drying to create microcapsules with a polymer shell.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermophysical properties of this compound as a PCM?

PropertyValueSource/Notes
Melting Point (°C) 8 - 10[4][5][6]
Latent Heat of Fusion (J/g) ~130 - 160 (Estimated)Estimated based on similar fatty acid esters like methyl laurate and lauryl alcohol.[7]
Thermal Conductivity (W/m·K) ~0.15 - 0.20 (Estimated)Estimated based on typical values for organic PCMs.
Boiling Point (°C) 209-211 @ 12 Torr[8]
Flash Point (°C) 171[8]

Q2: How can I improve the low thermal conductivity of this compound?

A2: The low thermal conductivity of organic PCMs like this compound hinders the rate of heat transfer during charging and discharging cycles. To enhance it, you can:

  • Add High-Conductivity Fillers: Disperse materials like expanded graphite, graphene nanoplatelets, or metal powders into the PCM.

  • Use a Porous Matrix: Impregnating a highly conductive porous matrix, such as graphite foam or metal foam, with this compound can significantly improve the overall thermal conductivity.

Q3: My DSC curve for this compound shows multiple peaks. What does this indicate?

A3: Multiple peaks in a Differential Scanning Calorimetry (DSC) curve can indicate several things:

  • Impurities: The presence of impurities can lead to additional melting or crystallization peaks.

  • Polymorphism: The material may exist in different crystalline forms, each with its own melting point. A slow DSC scan may reveal transitions between these forms.[9]

  • Solid-Solid Phase Transitions: Some materials undergo a phase transition in the solid state before melting.

To investigate further, you can try purifying the this compound and then re-running the DSC analysis at different heating and cooling rates.

Q4: How many thermal cycles are recommended to test the stability of this compound?

A4: The number of thermal cycles required depends on the intended application. For initial screening, 100 to 300 cycles can provide a good indication of thermal stability.[10][11][12][13][14] For applications requiring long-term reliability, several thousand cycles may be necessary. It is crucial to characterize the material's thermal properties (e.g., using DSC) before and after cycling to quantify any degradation.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermophysical Characterization

Objective: To determine the melting point, freezing point, and latent heat of fusion of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • This compound sample (5-10 mg)

  • High-purity indium for calibration

Procedure:

  • Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).

    • Ramp the temperature up to a point above the expected melting point (e.g., 30°C) at a controlled heating rate (e.g., 5°C/min).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Ramp the temperature down to the starting temperature (e.g., -20°C) at the same rate.

    • Repeat for a set number of cycles to assess initial stability.

  • Data Analysis:

    • Melting Point: Determine the onset temperature of the melting peak from the heating curve.

    • Freezing Point: Determine the onset temperature of the crystallization peak from the cooling curve.

    • Latent Heat of Fusion: Integrate the area of the melting peak to calculate the enthalpy of fusion (in J/g).

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature of this compound.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucibles

  • This compound sample (5-10 mg)

Procedure:

  • Sample Preparation: Place 5-10 mg of the this compound sample into a TGA crucible.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

    • Conduct the experiment under an inert nitrogen atmosphere to prevent oxidation.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The onset temperature of significant weight loss is considered the decomposition temperature. This defines the upper limit of the material's thermal stability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_cycling Stability Testing cluster_post_analysis Post-Cycling Characterization cluster_improvement Performance Improvement Prep Prepare this compound Sample DSC DSC Analysis (Melting/Freezing Point, Latent Heat) Prep->DSC Initial Characterization TGA TGA Analysis (Decomposition Temperature) Prep->TGA Initial Characterization Cycling Thermal Cycling (e.g., 100 cycles) DSC->Cycling Baseline Data TGA->Cycling Set Max Temp Post_DSC Repeat DSC Analysis Cycling->Post_DSC Assess Degradation Shape_Stab Shape Stabilization (e.g., with Expanded Graphite) Post_DSC->Shape_Stab If unstable or leaking Additives Add Nucleating Agents or Conductivity Enhancers Post_DSC->Additives If unstable or leaking

Caption: Workflow for characterizing and improving this compound as a PCM.

Troubleshooting_Supercooling Start Supercooling Observed? Add_Nucleating_Agent Add Nucleating Agent (e.g., Graphite Powder) Start->Add_Nucleating_Agent Yes Modify_Heating Modify Heating Protocol (Avoid Overheating) Start->Modify_Heating Yes Change_Container Change Container Material or Surface Start->Change_Container Yes Re_Test Re-run Cooling Cycle Add_Nucleating_Agent->Re_Test Modify_Heating->Re_Test Change_Container->Re_Test End Issue Resolved Re_Test->End

Caption: Decision tree for troubleshooting supercooling in this compound.

References

Technical Support Center: Minimizing Benzyl Laurate Leaching from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the leaching of benzyl (B1604629) laurate from polymer matrices during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is benzyl laurate and why is its leaching from polymer matrices a concern?

This compound is the ester of benzyl alcohol and lauric acid. In pharmaceutical formulations, it can be used as a plasticizer or a solubilizing agent within polymer matrices for controlled drug delivery. Leaching, the unintended migration of this compound from the polymer matrix into the surrounding medium, is a significant concern as it can lead to a loss of formulation stability, altered drug release kinetics, and potential biocompatibility issues.

Q2: What are the primary factors that influence the leaching of this compound?

The leaching of this compound is a complex process influenced by several factors acting synergistically.[1] These include:

  • Polymer Properties: The type of polymer, its molecular weight, crystallinity, and glass transition temperature (Tg) are critical. Amorphous polymers with lower Tg values generally exhibit higher leaching rates.[2]

  • This compound Properties: The concentration of this compound within the matrix is a key driver; higher concentrations can lead to increased leaching.[3][4] Its molecular weight and interaction with the polymer also play a role.

  • Environmental Conditions: Temperature is a major accelerator of leaching.[3][4] The pH and composition of the surrounding medium (e.g., dissolution media, biological fluids) can also significantly impact the solubility and partitioning of this compound, thereby affecting its leaching rate.[1]

  • Mechanical Stress: Physical stresses such as agitation or flexion of the polymer matrix can create micro-fractures and increase the surface area available for leaching.

Q3: Which common biodegradable polymers are prone to this compound leaching?

Polymers commonly used in drug delivery, such as Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), and Polycaprolactone (PCL), can be susceptible to this compound leaching. The rate and extent of leaching will depend on the specific properties of the polymer grade used (e.g., lactide-to-glycolide ratio in PLGA, molecular weight of PLA and PCL) and its compatibility with this compound.[5][6][7]

Q4: How can I quantify the amount of this compound that has leached from my polymer matrix?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound.[8][9][10] This technique allows for the separation and quantification of this compound from other components in the leaching medium. An Evaporative Light Scattering Detector (ELSD) can also be used, especially if this compound lacks a strong UV chromophore at a suitable wavelength.

Q5: What are the key steps in developing an HPLC method for this compound quantification?

A typical HPLC method development for this compound would involve:

  • Column Selection: A reversed-phase C18 column is a good starting point.[8]

  • Mobile Phase Selection: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically used. The ratio is optimized to achieve good separation and peak shape.[8][11][12]

  • Wavelength Selection: The UV detector wavelength should be set to the absorbance maximum of this compound for optimal sensitivity.

  • Method Validation: The developed method should be validated for linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to minimize and quantify this compound leaching.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Accelerated or Higher-Than-Expected Leaching 1. High experimental temperature.2. Incompatible polymer-benzyl laurate ratio.3. Inappropriate polymer selection (e.g., low molecular weight, amorphous).4. High agitation or mechanical stress.1. Conduct experiments at physiological or specified storage temperatures.[3][4]2. Reduce the initial concentration of this compound in the polymer matrix.3. Select a polymer with a higher molecular weight, higher crystallinity, or a higher glass transition temperature.[2]4. Minimize mechanical stress on the polymer matrix during the experiment.
Inconsistent Leaching Results Between Batches 1. Variability in polymer raw material.2. Inconsistent preparation of the polymer-benzyl laurate matrix.3. Variations in experimental conditions (temperature, agitation, media volume).1. Ensure consistent sourcing and characterization of the polymer.2. Standardize the matrix preparation protocol, ensuring homogenous dispersion of this compound.3. Tightly control all experimental parameters.
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis 1. Inappropriate mobile phase composition.2. Column overload.3. Column contamination or degradation.4. Secondary interactions with the stationary phase.1. Optimize the organic solvent-to-water ratio in the mobile phase. A higher percentage of organic modifier is often needed for hydrophobic compounds like this compound.[8]2. Dilute the sample and re-inject.[8]3. Flush the column with a strong solvent or replace the guard column.[8]4. Add a small amount of an additive like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions.[8]
No or Low Detection of this compound in HPLC 1. Leaching is below the detection limit of the method.2. This compound has degraded.3. Incorrect HPLC method parameters (e.g., wrong wavelength).1. Concentrate the sample or increase the injection volume. Validate the method for a lower limit of quantification.2. Investigate the stability of this compound in the leaching medium under the experimental conditions.3. Verify the UV absorbance spectrum of this compound and set the detector to the appropriate wavelength.
Baseline Noise or Drift in HPLC Chromatogram 1. Contaminated mobile phase or system.2. Air bubbles in the system.3. Fluctuations in column temperature.1. Prepare fresh mobile phase using HPLC-grade solvents and filter it. Flush the HPLC system.2. Degas the mobile phase and purge the pump.3. Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The following table summarizes factors influencing plasticizer leaching, with representative data for similar plasticizers where specific data for this compound is not available. Note: This data should be used as a general guide; actual leaching rates will be specific to the experimental setup.

Factor Condition A Leaching Rate (Relative) Condition B Leaching Rate (Relative) Reference
Temperature 30°C1x50°C5-10x[3][4]
Polymer Type High Crystallinity Polymer1xAmorphous Polymer3-5x[2]
Plasticizer Concentration 5 wt%1x30 wt%4-6x[3][4]
Molecular Weight of Plasticizer High MW1xLow MW2-4x
Leaching Medium Aqueous Buffer1xMedium with Organic Solvents5-15x

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Films

Objective: To prepare PLGA films with a defined concentration of this compound for leaching studies.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Glass petri dish

  • Magnetic stirrer and stir bar

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a specific amount of PLGA (e.g., 1 gram) in a suitable volume of DCM (e.g., 20 mL) in a glass vial. Stir using a magnetic stirrer until the polymer is completely dissolved.

  • Addition of this compound: Add the desired amount of this compound to the PLGA solution to achieve the target weight percentage (e.g., 5% w/w). Continue stirring until the this compound is fully dissolved and the solution is homogenous.

  • Casting: Pour the homogenous solution into a clean, level glass petri dish.

  • Solvent Evaporation: Cover the petri dish with a perforated aluminum foil to allow for slow solvent evaporation at room temperature in a fume hood for 24 hours.

  • Drying: Place the petri dish in a vacuum oven at a temperature below the glass transition temperature of the PLGA (e.g., 30°C) for 48 hours to remove any residual solvent.

  • Film Retrieval: Carefully peel the dried film from the petri dish.

  • Storage: Store the film in a desiccator until further use.

Protocol 2: Quantification of this compound Leaching using HPLC-UV

Objective: To quantify the concentration of this compound leached from a polymer matrix into an aqueous medium.

Materials and Equipment:

  • This compound-loaded polymer film

  • Leaching medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Incubator/shaker

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Leaching Experiment Setup:

    • Cut a precisely weighed piece of the this compound-loaded polymer film.

    • Place the film in a known volume of the leaching medium in a sealed container.

    • Incubate the container at a controlled temperature (e.g., 37°C) with gentle agitation.

    • At predetermined time points, withdraw an aliquot of the leaching medium. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Sample Preparation:

    • Filter the collected sample through a 0.22 µm syringe filter to remove any particulates.

    • If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, for example, Acetonitrile:Water (80:20 v/v).[8] Degas the mobile phase before use.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: 30°C

      • UV Detection Wavelength: 210 nm (or the determined λmax for this compound)

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the leaching medium. Inject these standards to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the prepared samples from the leaching study.

  • Data Analysis:

    • Determine the peak area of this compound in the sample chromatograms.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

    • Calculate the cumulative amount of this compound leached over time and express it as a percentage of the initial amount in the polymer film.

Visualizations

Factors Influencing this compound Leaching Leaching This compound Leaching Polymer Polymer Properties Polymer->Leaching PolymerType Polymer Type (e.g., PLGA, PLA, PCL) Polymer->PolymerType MW Molecular Weight Polymer->MW Crystallinity Crystallinity Polymer->Crystallinity Tg Glass Transition (Tg) Polymer->Tg BenzylLaurate This compound Properties BenzylLaurate->Leaching Concentration Concentration in Matrix BenzylLaurate->Concentration Interaction Polymer Interaction BenzylLaurate->Interaction Environment Environmental Conditions Environment->Leaching Temperature Temperature Environment->Temperature pH pH of Medium Environment->pH MediumComp Medium Composition Environment->MediumComp Mechanical Mechanical Stress Mechanical->Leaching

Caption: Key factors influencing the leaching of this compound from polymer matrices.

Experimental Workflow for Quantifying this compound Leaching Start Start PrepMatrix Prepare this compound-Loaded Polymer Matrix Start->PrepMatrix LeachingExp Perform Leaching Experiment PrepMatrix->LeachingExp SampleCollection Collect Aliquots at Time Points LeachingExp->SampleCollection SamplePrep Sample Preparation (Filter, Dilute) SampleCollection->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis and Quantification HPLC->DataAnalysis End End DataAnalysis->End Troubleshooting Logic for High this compound Leaching HighLeaching High Leaching Observed CheckTemp Is Temperature Elevated? HighLeaching->CheckTemp CheckConc Is this compound Concentration High? CheckTemp->CheckConc No ReduceTemp Action: Reduce Temperature CheckTemp->ReduceTemp Yes CheckPolymer Is Polymer Prone to Leaching? CheckConc->CheckPolymer No ReduceConc Action: Reduce Concentration CheckConc->ReduceConc Yes ChangePolymer Action: Change Polymer (Higher MW, Crystallinity) CheckPolymer->ChangePolymer Yes InvestigateOther Investigate Other Factors (Mechanical Stress, Medium) CheckPolymer->InvestigateOther No

References

Technical Support Center: Overcoming Solubility Issues of Benzyl Laurate in Aqueous Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the aqueous solubility of benzyl (B1604629) laurate.

Frequently Asked Questions (FAQs)

Q1: What is benzyl laurate and why is its aqueous solubility a challenge?

A1: this compound is an ester of benzyl alcohol and lauric acid, presenting as a pale yellow, oily liquid. Its chemical structure, featuring a long hydrophobic lauric acid chain, makes it highly lipophilic (fat-loving) and consequently, practically insoluble in water.[1][2] This poor aqueous solubility can pose significant hurdles in the development of aqueous-based formulations, such as injectables, oral solutions, and topical gels, impacting drug loading and bioavailability.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the fundamental properties of this compound is crucial for formulation design. Key parameters are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₃₀O₂[3]
Molecular Weight 290.44 g/mol [3]
Appearance Pale yellow to yellow clear liquid[2]
Melting Point 8.00 to 9.00 °C[2]
Boiling Point 369.00 to 370.00 °C[2]
logP (o/w) ~7.09 (estimated)[2]
Water Solubility ~0.01491 mg/L at 25 °C (estimated)[3]
Solubility in Ethanol 1845.57 g/L[4]
Solubility in Propylene Glycol 152.81 g/L[4]

Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound?

A3: The main approaches to enhance the aqueous solubility or dispersibility of this compound include:

  • Co-solvency: Blending water with a miscible organic solvent in which this compound is soluble.

  • Surfactant Solubilization: Using surfactants to form micelles that encapsulate this compound.

  • Nanoemulsion Formulation: Creating stable, sub-micron oil-in-water emulsions of this compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound When Diluting a Solvent-Based Solution with an Aqueous Medium

Logical Workflow for Troubleshooting Precipitation

A Precipitation Observed Upon Aqueous Dilution B Identify Cause: Aqueous medium as anti-solvent A->B F Is the final concentration critical? B->F G Is a clear solution required? B->G H Is the formulation for oral or injectable use? B->H C Solution 1: Reduce Degree of Aqueous Dilution D Solution 2: Incorporate a Surfactant E Solution 3: Develop a Lipid-Based Formulation (e.g., Nanoemulsion) F->C No G->D Yes H->E Yes

Caption: Troubleshooting workflow for this compound precipitation.

Possible Cause: The aqueous medium acts as an "anti-solvent," causing the highly lipophilic this compound to crash out of the solution when the concentration of the organic solvent is no longer sufficient to keep it dissolved.

Solutions:

  • Reduce the Degree of Aqueous Dilution: If the experimental protocol allows, use a smaller volume of the aqueous phase.

  • Incorporate a Surfactant: Add a suitable surfactant to the formulation before dilution. Surfactants form micelles that can encapsulate this compound, preventing its precipitation.[5]

  • Develop a Lipid-Based Formulation: Consider creating a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion. These systems form fine oil-in-water dispersions upon gentle agitation in an aqueous medium, keeping the this compound solubilized within the oil droplets.

Issue 2: Phase Separation (Creaming or Coalescence) in a this compound Emulsion

Signaling Pathway of Emulsion Instability

cluster_0 Initial State: Stable Emulsion cluster_1 Instability Mechanisms cluster_2 Final State: Phase Separation A Dispersed this compound Droplets B Flocculation (Droplet Aggregation) A->B Weak Repulsive Forces C Creaming (Gravitational Separation) A->C Density Difference D Coalescence (Droplet Fusion) B->D Weak Interfacial Film C->D E Visible Oil Layer D->E

Caption: Pathway from a stable emulsion to phase separation.

Possible Causes & Solutions:

CauseSolution
Incorrect Hydrophilic-Lipophilic Balance (HLB) of Surfactants The HLB of the surfactant system must match the "required HLB" of this compound for an oil-in-water emulsion. Experimentally determine the optimal HLB or start with a blend of surfactants to achieve a value around 10-14.
Insufficient Surfactant Concentration The surfactant concentration may be too low to adequately cover the surface of the this compound droplets, leading to coalescence. Increase the surfactant concentration incrementally.[6]
Inappropriate Homogenization The energy input during emulsification may be insufficient to create small, uniform droplets. Increase homogenization time, speed, or pressure. For nanoemulsions, consider high-pressure homogenization or ultrasonication.[7]
High Oil Phase Concentration An excessively high concentration of this compound can lead to instability. Try reducing the oil phase percentage.
Presence of Electrolytes Salts in the aqueous phase can disrupt the stability of certain surfactant systems. If possible, reduce the electrolyte concentration or choose a more salt-tolerant surfactant.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System

This protocol outlines a general method for solubilizing this compound in a water-miscible co-solvent.

Materials:

  • This compound

  • Ethanol (or Propylene Glycol)

  • Purified Water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in the chosen co-solvent (e.g., 100 mg/mL in ethanol).

  • In a series of volumetric flasks, prepare different co-solvent/water mixtures (e.g., 90:10, 80:20, 70:30 v/v ethanol:water).

  • To each flask, add a known volume of the this compound stock solution to achieve the desired final concentration.

  • Stir the solutions at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Visually inspect for any precipitation or cloudiness.

  • Quantify the concentration of dissolved this compound in the clear supernatant using a validated analytical method (see Protocol 4).

Expected Outcome: This will help determine the maximum solubility of this compound in various co-solvent mixtures, allowing for the selection of an optimal ratio for your application.

Protocol 2: Experimental Determination of the Required HLB of this compound

This protocol describes how to experimentally determine the required Hydrophilic-Lipophilic Balance (HLB) for creating a stable oil-in-water emulsion of this compound.

Materials:

  • This compound

  • A high HLB surfactant (e.g., Tween 80, HLB = 15.0)

  • A low HLB surfactant (e.g., Span 80, HLB = 4.3)

  • Purified Water

  • Beakers, graduated cylinders, and a high-shear homogenizer

Procedure:

  • Prepare a series of seven surfactant blends with varying HLB values (e.g., from HLB 8 to 14 in increments of 1). The percentage of each surfactant required for a specific HLB can be calculated using the following formula: %High HLB Surfactant = (Required HLB - HLB of Low Surfactant) / (HLB of High Surfactant - HLB of Low Surfactant) * 100

  • For each HLB value, prepare a test emulsion. A typical formulation would be 10% this compound, 5% total surfactant blend, and 85% purified water.

  • Heat the oil phase (this compound and surfactant blend) and the water phase separately to approximately 70-75 °C.

  • Slowly add the water phase to the oil phase while mixing with a high-shear homogenizer.

  • Homogenize for a set period (e.g., 5-10 minutes).

  • Allow the emulsions to cool to room temperature.

  • Observe the emulsions for stability (creaming, phase separation) after 24 hours. The emulsion with the least separation corresponds to the required HLB of this compound.

Protocol 3: Preparation of a this compound Nanoemulsion via High-Pressure Homogenization

This protocol outlines a high-energy method for producing a this compound nanoemulsion.

Experimental Workflow for Nanoemulsion Preparation

A Prepare Oil Phase: This compound + Surfactant C Coarse Emulsion Preparation: High-Shear Mixing A->C B Prepare Aqueous Phase: Water B->C D High-Pressure Homogenization C->D E Nanoemulsion Characterization: Particle Size, Zeta Potential, Stability D->E

References

Technical Support Center: Analytical Method Validation for Benzyl Laurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of benzyl (B1604629) laurate.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate when validating an analytical method for benzyl laurate quantification?

A1: According to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a common and effective method due to the volatility of this compound.[5][6] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used, particularly for formulations where this compound is present with other non-volatile excipients.[7][8]

Q3: My GC chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

A3: Peak tailing for esters like this compound in GC is a common issue.[9][10] Potential causes and solutions are outlined in the troubleshooting guide below.

Q4: How do I prepare my samples for this compound analysis?

A4: Sample preparation depends on the matrix. For a simple solution, direct injection after dilution with a suitable solvent (e.g., hexane (B92381) or isopropanol (B130326) for GC, methanol (B129727) or acetonitrile (B52724) for HPLC) may be sufficient. For more complex matrices, such as creams or lotions, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) will be necessary to isolate the this compound from interfering substances.

Troubleshooting Guides

GC Method Troubleshooting
IssuePotential CauseTroubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the GC system (injector, column, detector)- Use a deactivated inlet liner and a column specifically designed for ester analysis.[9] - Deactivate the GC system with a silylating agent.[11]
Column overload- Reduce the injection volume or dilute the sample.[9]
Inappropriate inlet temperature- Optimize the inlet temperature. A starting point of 250°C is recommended, but it should be adjusted to ensure complete vaporization without thermal degradation.[9]
Low or No Signal Low sample concentration- Concentrate the sample if it is below the detection limit.
Instrument contamination- Clean the ion source (for MS) and check for any system clogs.[9]
Analyte loss during sample preparation or injection- Ensure the syringe is properly rinsed with the sample before injection.[11] - Use an internal standard to correct for losses.[11]
Poor Reproducibility Leaks in the system- Check for leaks at all fittings and connections.
Inconsistent injection volume- Use an autosampler for precise and repeatable injections.
Sample instability- Prepare samples fresh and analyze them promptly.
HPLC Method Troubleshooting
IssuePotential CauseTroubleshooting Steps
Split or Tailing Peaks Column contamination or degradation- Wash the column with a strong solvent. - If the problem persists, replace the column.
Incompatible sample solvent- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Fluctuating Baseline Air bubbles in the system- Degas the mobile phase.
Contaminated mobile phase- Prepare fresh mobile phase using high-purity solvents.
Inconsistent Retention Times Changes in mobile phase composition- Ensure accurate and consistent mobile phase preparation.
Fluctuations in column temperature- Use a column oven to maintain a constant temperature.

Experimental Protocols & Data

Example GC-FID Method for this compound Quantification
  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID)

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL

Validation Data Summary

Table 1: Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
1012,543
2531,358
5062,715
100125,430
250313,575
500627,150
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5049.599.0
100101.2101.2
250248.099.2
Average Recovery (%) 99.8

Table 3: Precision (Repeatability)

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Replicate 4 (Peak Area)Replicate 5 (Peak Area)Replicate 6 (Peak Area)% RSD
100125,320126,100124,980125,850125,500126,3000.45

Visualizations

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Procedure Purpose select_method Select Analytical Method (e.g., GC, HPLC) define_purpose->select_method define_acceptance Define Validation Parameters & Acceptance Criteria select_method->define_acceptance write_protocol Write Validation Protocol define_acceptance->write_protocol prepare_standards Prepare Standards & Samples write_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results document_findings Document Findings in Validation Report evaluate_results->document_findings implement_method Implement Validated Method for Routine Use document_findings->implement_method

Caption: Workflow for Analytical Method Validation.

troubleshooting_decision_tree start Poor Chromatographic Performance peak_shape Is Peak Shape Poor (Tailing/Fronting)? start->peak_shape reproducibility Is Reproducibility Poor? peak_shape->reproducibility No check_column Check for Column Contamination/Overload peak_shape->check_column Yes signal_issue Is Signal Low or Absent? reproducibility->signal_issue No check_leaks Check for System Leaks reproducibility->check_leaks Yes check_concentration Verify Sample Concentration signal_issue->check_concentration Yes end Method Optimized signal_issue->end No check_temp Optimize Inlet/Oven Temperature check_column->check_temp check_system_activity Check for Active Sites (Inlet, Column) check_temp->check_system_activity check_system_activity->end check_injection Verify Injection Technique/Volume check_leaks->check_injection check_sample_prep Review Sample Preparation Procedure check_injection->check_sample_prep check_sample_prep->end check_detector Check Detector Functionality check_concentration->check_detector check_sample_path Inspect for Clogs in Sample Path check_detector->check_sample_path check_sample_path->end

Caption: Troubleshooting Decision Tree for Chromatography.

validation_parameters_relationship method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision range Range method_validation->range lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness linearity->accuracy linearity->precision linearity->range accuracy->range precision->range

Caption: Relationship between Validation Parameters.

References

Technical Support Center: Environmentally Benign Benzyl Laurate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing the environmental impact of benzyl (B1604629) laurate synthesis. Our focus is on enzymatic and solvent-free methods that align with the principles of green chemistry.

Troubleshooting Guides

This section addresses common issues encountered during the greener synthesis of benzyl laurate, offering potential causes and actionable solutions.

Enzymatic Synthesis (Lipase-Catalyzed)
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Suboptimal Temperature: Enzyme activity is highly temperature-dependent. Operating outside the optimal range for the specific lipase (B570770) used can drastically reduce or halt the reaction.[1][2]Determine the optimal temperature for your lipase (typically 40-70°C for most lipases used in esterification) and maintain it throughout the reaction.[2]
Incorrect Molar Ratio: An inappropriate ratio of lauric acid to benzyl alcohol can limit the reaction. While a 1:1 ratio is stoichiometric, an excess of the alcohol is often needed to shift the equilibrium towards the product.[2]Empirically test molar ratios from 1:1 to 1:6 (acid:alcohol) to find the optimum for your specific system.[2]
Enzyme Deactivation: The lipase may have lost activity due to improper storage, handling, or multiple reuse cycles. High concentrations of short-chain alcohols can also cause the enzyme to detach from its support or aggregate.[1]Ensure the enzyme is stored according to the manufacturer's instructions. Periodically test the enzyme's activity, especially after multiple uses.[1] Consider fractional addition of the alcohol to mitigate inhibition.
Presence of Water: Esterification is a reversible reaction that produces water. Excess water in the reaction medium can shift the equilibrium back towards the reactants, favoring hydrolysis.[1][2]If not using a solvent-free system, use a dry solvent. Consider adding molecular sieves to remove water as it is formed.[3]
Slow Reaction Rate Insufficient Enzyme Concentration: A low amount of lipase will result in a slower conversion rate.Increase the enzyme concentration. However, be aware that excessively high concentrations can increase viscosity and hinder mass transfer.[2] A typical starting range is 1-15% (w/w of the limiting substrate).[2]
Poor Mass Transfer: Inadequate mixing can lead to limitations in the diffusion of substrates to the enzyme's active site, especially in viscous, solvent-free systems.Optimize the agitation speed (typically 150-250 rpm) to ensure proper mixing without damaging the immobilized enzyme.[2]
Difficulty in Product Purification Excess Reactants: Unreacted lauric acid and a significant excess of benzyl alcohol can contaminate the final product.Monitor the reaction to completion using TLC or GC.[1] Excess benzyl alcohol can often be removed by vacuum distillation.[4] Unreacted lauric acid can be removed by washing with a mild aqueous base solution.[3]
By-product Formation: Although enzymatic reactions are highly specific, minor side reactions can occur, especially over prolonged reaction times.Optimize reaction time to achieve high conversion while minimizing by-product formation.[2] Purification via column chromatography may be necessary for very high purity requirements.
Solvent-Free Synthesis
IssuePotential Cause(s)Recommended Solution(s)
High Viscosity of Reaction Mixture Nature of Reactants: Lauric acid is a solid at room temperature, and the initial mixture with benzyl alcohol can be viscous, leading to poor mixing.Gently heat the mixture to melt the lauric acid and reduce viscosity before starting the reaction. Ensure adequate agitation throughout the process.
Incomplete Conversion Equilibrium Limitation: As with enzymatic synthesis, the water produced during the reaction can limit the conversion by driving the reverse reaction.Apply a vacuum during the reaction to continuously remove water as it forms. The use of a Dean-Stark apparatus is also a common technique in conventional esterification.[1]
Insufficient Catalyst Activity (if used): If a solid acid catalyst is used, it may not be active enough or may have deactivated.Ensure the catalyst is properly activated and handled. For reusable catalysts, check for a decrease in activity over cycles and consider regeneration or replacement.[5]
Product Discoloration High Reaction Temperature: Elevated temperatures, especially in the presence of an acid catalyst, can lead to the formation of colored impurities.[1]Optimize the reaction temperature to the minimum required for a reasonable reaction rate. Consider using milder, more selective catalysts.
Difficult Product Isolation Solidification of Product/Reactants: The product, this compound, or unreacted lauric acid may solidify upon cooling, making handling difficult.Maintain the reaction mixture at a temperature above the melting points of the components during workup, or dissolve the mixture in a suitable green solvent for purification.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using enzymatic synthesis for this compound?

A1: The primary advantages of lipase-catalyzed esterification include milder operating conditions (lower temperature and pressure), high selectivity which reduces the formation of by-products, enhanced product purity, and compatibility with the principles of green chemistry, which can lead to a "natural" product label.[1]

Q2: Which lipase is most effective for this compound synthesis?

A2: Immobilized lipases are generally preferred for their stability and reusability. Candida antarctica lipase B (CALB), often immobilized and sold under trade names like Novozym 435, is highly effective for ester synthesis and has shown high conversion rates in the synthesis of similar benzyl esters.[1]

Q3: Is a solvent necessary for the enzymatic synthesis of this compound?

A3: No, a solvent is not strictly necessary, and solvent-free systems are often preferred to reduce environmental impact and simplify product purification.[1] The excess benzyl alcohol can often serve as the solvent.

Q4: How can I monitor the progress of the esterification reaction?

A4: The reaction progress can be monitored by periodically taking small samples from the reaction mixture and analyzing them using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the consumption of reactants and the formation of the product.[1][3]

Q5: Can the immobilized lipase be reused?

A5: Yes, a key benefit of using an immobilized enzyme is its reusability over multiple reaction cycles, which improves the economic feasibility of the process.[1][6] The enzyme should be filtered, washed with a suitable solvent (like hexane), and dried between uses.[6] It is advisable to test its activity before reuse as it may decrease over time.[1]

Q6: What are the key parameters to optimize for a high yield in enzymatic synthesis?

A6: The most critical parameters to optimize are temperature, substrate molar ratio (lauric acid to benzyl alcohol), enzyme concentration, and agitation speed.[2] Water activity is also a crucial factor; minimizing water content drives the reaction toward ester formation.[2]

Q7: What are the environmental benefits of solvent-free synthesis?

A7: Solvent-free synthesis significantly reduces the environmental impact by eliminating the use of potentially hazardous and volatile organic solvents. This minimizes chemical waste, reduces energy consumption associated with solvent recovery, and often simplifies the overall process.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of benzyl esters, providing a baseline for optimizing this compound synthesis.

Table 1: Optimized Reaction Parameters for Enzymatic Benzyl Ester Synthesis

ParameterTypical Optimal RangePotential Issue if Not OptimalSource(s)
Temperature40 - 70 °CLow activity (if too low); Denaturation (if too high)[2]
Substrate Molar Ratio (Acid:Alcohol)1:1 to 1:7Unfavorable equilibrium; Substrate inhibition[1][2]
Enzyme Concentration1 - 15% (w/w of limiting substrate)Slow reaction rate; Increased viscosity, cost[2]
Agitation Speed150 - 250 rpmMass transfer limitations[2]
Reaction Time6 - 24 hoursIncomplete reaction; Potential for side reactions[2]

Table 2: Example of Optimized Conditions for Benzyl Stearate Synthesis using Novozym 435

ParameterOptimized Value
EnzymeNovozym 435
Temperature60 °C
Substrate Molar Ratio (Stearic Acid:Benzyl Alcohol)1:7
Enzyme Concentration4.4 - 30 mg/mL of total reaction volume
Agitation~200 rpm
SystemSolvent-Free
Highest ConversionUp to 98.9%
(Data adapted from studies on the enzymatic esterification of stearic acid and benzyl alcohol)[1]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound in a Solvent-Free System

Materials:

  • Lauric Acid

  • Benzyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Reaction vessel with temperature control and magnetic stirring

Procedure:

  • Combine lauric acid and benzyl alcohol in the reaction vessel at an optimized molar ratio (e.g., 1:5).

  • Add the immobilized lipase (e.g., 5-10% by weight of lauric acid).

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 60°C) with continuous stirring (e.g., 200 rpm).

  • Monitor the reaction progress periodically using TLC or GC.

  • Once the reaction reaches the desired conversion (typically 8-24 hours), stop the reaction by cooling the mixture to room temperature.

  • Separate the immobilized enzyme by filtration. The enzyme can be washed with hexane, dried, and stored for reuse.

  • Remove the excess benzyl alcohol from the filtrate by vacuum distillation.

  • The remaining crude product can be further purified if necessary.

Protocol 2: Solvent-Free Synthesis of this compound with Water Removal

Materials:

  • Lauric Acid

  • Benzyl Alcohol

  • Reaction vessel equipped with a condenser (e.g., Dean-Stark apparatus) or connected to a vacuum pump, with temperature control and stirring.

  • (Optional) Acid catalyst (e.g., a solid acid catalyst for easier removal).

Procedure:

  • Add lauric acid and benzyl alcohol to the reaction vessel (e.g., 1:1.2 molar ratio).

  • If using a catalyst, add it to the mixture.

  • Heat the mixture to a suitable temperature (e.g., 120-140°C) with vigorous stirring.

  • Continuously remove the water produced during the reaction using either a Dean-Stark trap or by applying a vacuum.

  • Monitor the amount of water collected or the reaction progress by GC to determine the endpoint.

  • After completion, cool the reaction mixture.

  • If a solid catalyst was used, remove it by filtration.

  • Purify the crude this compound by vacuum distillation to remove unreacted starting materials.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Lauric Acid & Benzyl Alcohol AddEnzyme Add Immobilized Lipase ReactionVessel Heat & Stir (e.g., 60°C, 200 rpm) AddEnzyme->ReactionVessel Monitoring Monitor Progress (TLC/GC) ReactionVessel->Monitoring Monitoring->ReactionVessel Continue Reaction Filter Filter to Recover Enzyme Monitoring->Filter Reaction Complete Reuse Wash & Dry Enzyme for Reuse Filter->Reuse Distill Vacuum Distillation of Filtrate Filter->Distill Product Pure this compound Distill->Product

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products lauric_acid Lauric Acid (R-COOH) catalyst Lipase or Acid Catalyst lauric_acid->catalyst benzyl_alcohol Benzyl Alcohol (R'-OH) benzyl_alcohol->catalyst benzyl_laurate This compound (R-COOR') catalyst->benzyl_laurate Esterification water Water (H2O) catalyst->water By-product benzyl_laurate->catalyst Hydrolysis water->catalyst

Caption: General reaction scheme for the synthesis of this compound.

References

Technical Support Center: Enhancing Polymer Blend Efficiency with Benzyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzyl (B1604629) laurate as a plasticizer in polymer blends.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of incorporating benzyl laurate into polymer blends such as Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).

Issue 1: Poor Mechanical Properties (Brittleness, Low Elongation)

  • Question: My polymer blend with this compound is more brittle than expected and shows low elongation at break. How can I improve its flexibility?

  • Answer: Poor mechanical properties can stem from insufficient plasticization or poor compatibility between the this compound and the polymer matrix.

    • Increase Plasticizer Concentration: The concentration of this compound may be too low to effectively plasticize the polymer. Gradually increase the weight percentage (wt%) of this compound in your formulation. It's recommended to conduct a concentration gradient study to identify the optimal loading.

    • Improve Mixing and Processing: Ensure homogenous dispersion of this compound within the polymer matrix. For melt blending, consider increasing the mixing time or temperature (while monitoring for degradation). For solvent casting, ensure the this compound is fully dissolved in the solvent along with the polymer.

    • Consider a Co-plasticizer: In some systems, a secondary plasticizer can improve the overall performance. For instance, in PVC, combining this compound with a small amount of epoxidized soybean oil (ESBO) might enhance flexibility and thermal stability.[1]

Issue 2: Plasticizer Migration (Leaching, Blooming, Exudation)

  • Question: I've observed an oily film on the surface of my polymer blend, or the material has become tacky over time. How can I prevent this compound migration?

  • Answer: Plasticizer migration is the movement of the plasticizer out of the polymer matrix. This can be influenced by environmental conditions and the compatibility between the plasticizer and the polymer.[2]

    • Optimize Concentration: Excessive amounts of plasticizer are more prone to migration. Determine the optimal concentration that provides the desired flexibility without oversaturation.

    • Enhance Compatibility: While this compound is expected to have good compatibility with polar polymers like PVC and PLA, ensure your processing conditions promote strong intermolecular interactions.

    • Surface Coating: Applying a thin, non-plasticized polymer coating can act as a barrier to prevent the migration of this compound to the surface.

    • Accelerated Aging Test: To predict long-term migration, conduct accelerated aging tests by exposing the samples to elevated temperatures and humidity and then measuring weight loss.

Issue 3: Reduced Thermal Stability

  • Question: The thermal stability of my polymer blend has decreased after adding this compound. How can I address this?

  • Answer: The addition of a plasticizer can sometimes lower the degradation temperature of the polymer blend.

    • Incorporate Thermal Stabilizers: For polymers like PVC, the inclusion of thermal stabilizers is crucial.[3][4][5] Organotin or mixed metal stabilizers can be effective. For bio-based polymers like PLA, antioxidants can help mitigate thermal degradation.

    • Optimize Processing Temperature: Avoid excessive processing temperatures that can accelerate the degradation of both the polymer and the plasticizer. Conduct thermogravimetric analysis (TGA) on your formulation to determine the onset of thermal degradation.[6]

    • Use of Co-stabilizers: Synergistic effects can be achieved by using a combination of stabilizers. For example, in PVC, a primary metallic stabilizer can be used in conjunction with an organic co-stabilizer.

Frequently Asked Questions (FAQs)

Q1: What are the expected effects of adding this compound to a polymer blend?

A1: this compound, as a plasticizer, is expected to increase the flexibility and workability of a polymer.[1][7] Key effects include:

  • A decrease in the glass transition temperature (Tg).[8]

  • A reduction in tensile strength and Young's modulus.

  • An increase in the elongation at break.

Q2: Is this compound compatible with both PVC and PLA?

A2: this compound, being an ester, is anticipated to have good compatibility with polar polymers like PVC and PLA due to the potential for dipole-dipole interactions. However, experimental verification is crucial for each specific formulation. Compatibility can be initially assessed by observing the clarity and homogeneity of the resulting blend. Further analysis using techniques like Differential Scanning Calorimetry (DSC) to observe a single Tg can confirm miscibility.[8]

Q3: How can I quantify the efficiency of this compound as a plasticizer?

A3: The efficiency of a plasticizer is typically evaluated by measuring the changes in the thermal and mechanical properties of the polymer blend. Key evaluation methods include:

  • Thermal Analysis (DSC): A significant reduction in the glass transition temperature (Tg) upon addition of the plasticizer indicates effective plasticization.[8]

  • Mechanical Testing: An effective plasticizer will decrease the tensile strength and modulus while increasing the elongation at break of the polymer.[1]

Q4: What are the common methods to test for plasticizer migration?

A4: Standard methods to test for plasticizer migration include:

  • Volatilization Test: This measures the weight loss of the plasticized polymer after being subjected to elevated temperatures for a specific period.[2]

  • Extraction Test: This involves immersing the plasticized polymer in a liquid medium (e.g., ethanol, hexane, or water) and measuring the amount of plasticizer that leaches out.[1]

  • Exudation Test: This assesses the migration of the plasticizer to the surface of the polymer, often by placing the sample in contact with an absorbent material and measuring the amount of plasticizer transferred.

Quantitative Data Summary

The following tables summarize representative quantitative data for polymer blends plasticized with benzyl esters and other laurate esters, which can serve as a reference for experiments with this compound.

Table 1: Thermal Properties of Plasticized Polymer Blends

PolymerPlasticizerConcentration (phr*)Glass Transition Temperature (Tg) (°C)Reference
PVCUnplasticized085.2[8]
PVCBenzyl Ester of DCOFA**5058.86 - 61.98[1]
PLAUnplasticized0~60[9]
PLASucrose Laurate20 (wt%)~45[7]

*phr: parts per hundred parts of resin **DCOFA: Dehydrated Castor Oil Fatty Acid

Table 2: Mechanical Properties of Plasticized Polymer Blends

PolymerPlasticizerConcentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Reference
PVCUnplasticized0~50<10-
PVCBenzyl Ester of DCOFA**505.7122.7[1]
PLAUnplasticized0~60~6[10]
PLAEpoxidized Safflower Oil Laurate5~58>120[11]

*phr: parts per hundred parts of resin **DCOFA: Dehydrated Castor Oil Fatty Acid

Experimental Protocols

1. Protocol for Evaluating Thermal Properties using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polymer blend.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Prepare a small sample (5-10 mg) of the polymer blend and seal it in an aluminum DSC pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected melting point to erase any prior thermal history (e.g., for PLA, heat to 200°C).

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg (e.g., -50°C).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) to a temperature above its Tg (e.g., 100°C).

    • The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.[6][12][13]

2. Protocol for Evaluating Mechanical Properties using Tensile Testing (ASTM D638)

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer blend.

  • Apparatus: Universal Testing Machine with an extensometer.

  • Procedure:

    • Prepare dumbbell-shaped specimens of the polymer blend according to ASTM D638 specifications.[9]

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data throughout the test.

    • Calculate tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

3. Protocol for Evaluating Plasticizer Migration (ASTM D1239)

  • Objective: To determine the resistance of the plasticized polymer to extraction by chemicals.

  • Apparatus: Analytical balance, constant temperature bath, extraction flasks.

  • Procedure:

    • Cut a specimen of the plasticized polymer of known dimensions and weight.

    • Immerse the specimen in a specified extraction liquid (e.g., distilled water, 50% ethanol, or n-heptane) in an extraction flask.[1]

    • Place the flask in a constant temperature bath (e.g., 23°C) for a specified duration (e.g., 24 hours).

    • Remove the specimen from the liquid, gently wipe it dry, and allow it to condition at room temperature for a specified period.

    • Weigh the specimen again.

    • The percentage of weight loss is calculated as the amount of plasticizer migrated.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Characterization cluster_analysis Data Analysis Prep Prepare Polymer Blend (e.g., Melt Blending) Specimen Prepare Test Specimens (e.g., Dumbbell Shape) Prep->Specimen DSC Thermal Analysis (DSC) - Determine Tg Specimen->DSC Tensile Mechanical Testing (ASTM D638) - Tensile Strength, Elongation Specimen->Tensile Migration Migration Testing (ASTM D1239) - Weight Loss Specimen->Migration Data Analyze and Compare Data DSC->Data Tensile->Data Migration->Data Conclusion Evaluate Plasticizer Efficiency Data->Conclusion

Caption: Experimental workflow for evaluating this compound efficiency.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions Problem Issue Encountered (e.g., Brittleness) Cause1 Insufficient Plasticizer Problem->Cause1 Cause2 Poor Dispersion Problem->Cause2 Cause3 Incompatibility Problem->Cause3 Sol1 Increase Concentration Cause1->Sol1 Sol2 Optimize Mixing Cause2->Sol2 Sol3 Add Compatibilizer Cause3->Sol3

References

Technical Support Center: Stability Testing of Benzyl Laurate in Finished Cosmetic Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability testing of benzyl (B1604629) laurate in finished cosmetic products. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is benzyl laurate and what are its functions in cosmetic products?

This compound is the ester of benzyl alcohol and lauric acid. In cosmetics, it primarily functions as an emollient, providing a lubricating effect without a greasy feel, a fragrance ingredient, and a solvent.[1] It is a clear, colorless to pale yellow liquid soluble in various oils but insoluble in water.[1][2]

Q2: What are the primary stability concerns for this compound in cosmetic formulations?

The main stability concerns for this compound, an ester, in cosmetic formulations are its susceptibility to chemical degradation through hydrolysis, oxidation, and photodegradation. These degradation pathways can be accelerated by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Physical instability of the cosmetic formulation itself, such as emulsion separation, can also impact the stability of this compound.

Q3: What are the potential degradation products of this compound?

The primary degradation of this compound is expected to be hydrolysis of the ester bond, which would yield benzyl alcohol and lauric acid . Benzyl alcohol can further oxidize to form benzaldehyde and benzoic acid .[3][4] These degradation products can potentially alter the odor, efficacy, and safety profile of the cosmetic product.

Q4: What is the typical shelf life of this compound?

Pure this compound is reported to have a shelf life of 24 months when stored at a maximum of 25°C in a tightly sealed original container, protected from light, heat, and air. However, its stability within a finished cosmetic product will depend on the formulation's matrix and storage conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the stability testing of cosmetic products containing this compound.

Problem Potential Cause Troubleshooting Steps
Change in Odor (Rancid or Altered Fragrance) Oxidation: this compound or other unsaturated lipids in the formulation may have oxidized. Benzyl alcohol, a potential hydrolysis product, can oxidize to benzaldehyde, which has a characteristic almond-like scent.[3][4]- Incorporate Antioxidants: Add antioxidants like tocopherol (Vitamin E) or BHT to the formulation to quench free radicals. - Use Chelating Agents: Add chelating agents such as EDTA to bind metal ions that can catalyze oxidation. - Evaluate Packaging: Use airless packaging or containers with minimal headspace to reduce oxygen exposure.[4] - Conduct Peroxide Value Testing: Quantify the extent of oxidation.
Change in pH Hydrolysis: The ester bond of this compound can hydrolyze to form lauric acid and benzyl alcohol. The formation of lauric acid will decrease the pH of the formulation. Hydrolysis is often catalyzed by acidic or alkaline conditions.[5]- Optimize Formulation pH: Buffer the formulation to a pH range where ester hydrolysis is minimized (typically near neutral pH). - Monitor pH during Stability Studies: Regularly measure the pH of samples under different storage conditions. - Analyze for Degradation Products: Use a stability-indicating HPLC method to quantify the formation of lauric acid and benzyl alcohol.
Phase Separation (in Emulsions) Emulsion Instability: The emulsion system may be breaking down due to factors like improper emulsifier selection, high temperatures, or freeze-thaw cycles. While not a direct degradation of this compound, it can create an environment that accelerates its degradation.- Optimize Emulsifier System: Re-evaluate the type and concentration of emulsifiers. - Control Droplet Size: Homogenize the emulsion to achieve a smaller and more uniform droplet size. - Perform Centrifuge Testing: As an accelerated test, centrifuge the emulsion at high speed to predict long-term stability.[6]
Discoloration (Yellowing) Oxidation/Degradation: Oxidation of this compound or other ingredients can lead to colored byproducts. Interactions between ingredients or with the packaging can also cause discoloration.- Protect from Light: Store the product in opaque or UV-protective packaging. - Incorporate UV Absorbers: Add UV absorbers like benzophenone (B1666685) to the formulation if photodegradation is suspected. - Compatibility Testing: Ensure the formulation is compatible with the chosen packaging material.
Changes in Viscosity Polymer Degradation or Interaction: In gel or cream formulations, changes in the polymer network can alter viscosity. This can be influenced by pH shifts resulting from this compound hydrolysis.- Evaluate Polymer Stability: Ensure the chosen thickener is stable at the formulation's pH and temperature range. - Monitor Viscosity: Regularly measure the viscosity of stability samples using a viscometer.

Quantitative Data from Forced Degradation Studies (Illustrative)

The following tables present hypothetical quantitative data to illustrate the expected degradation of this compound under various stress conditions. This data is based on the known behavior of similar esters and is intended for illustrative purposes to guide experimental design.

Table 1: Hydrolytic Degradation of this compound in an O/W Emulsion

Condition Time (weeks) % this compound Remaining (Hypothetical) Primary Degradation Products Detected
40°C / pH 4.5498.2%Benzyl Alcohol, Lauric Acid
896.5%Benzyl Alcohol, Lauric Acid
1294.8%Benzyl Alcohol, Lauric Acid
40°C / pH 7.0499.5%Trace Benzyl Alcohol
899.0%Trace Benzyl Alcohol
1298.5%Trace Benzyl Alcohol
40°C / pH 8.5497.0%Benzyl Alcohol, Lauric Acid
894.2%Benzyl Alcohol, Lauric Acid
1291.5%Benzyl Alcohol, Lauric Acid

Table 2: Oxidative Degradation of this compound in an O/W Emulsion (with 3% H₂O₂) at 40°C

Time (hours) % this compound Remaining (Hypothetical) Primary Degradation Products Detected
297.3%Benzyl Alcohol, Benzaldehyde
494.8%Benzyl Alcohol, Benzaldehyde, Benzoic Acid
890.1%Benzyl Alcohol, Benzaldehyde, Benzoic Acid

Table 3: Photodegradation of this compound in an O/W Emulsion (exposed to UV light)

Exposure Time (hours) % this compound Remaining (Hypothetical) Primary Degradation Products Detected
1298.9%Trace Benzyl Alcohol
2497.5%Benzyl Alcohol, Trace Benzaldehyde
4895.2%Benzyl Alcohol, Benzaldehyde

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Samples: Prepare three batches of the cosmetic product. Adjust the pH of two batches to approximately 4.5 and 8.5, respectively, using citric acid/sodium citrate (B86180) or another suitable buffer. The third batch should remain at the product's original pH (ideally close to neutral).

  • Storage Conditions: Place the samples in a stability chamber at 40°C.

  • Sampling: Withdraw aliquots at initial (time 0), 4, 8, and 12-week time points.

  • Sample Preparation for Analysis:

    • Accurately weigh approximately 1g of the product into a 50 mL volumetric flask.

    • Add 30 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) and sonicate for 15 minutes to extract this compound and its degradation products.

    • Allow the solution to cool to room temperature and dilute to volume with the solvent.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 4).

Protocol 2: Forced Oxidation Study
  • Preparation of Sample: Prepare a batch of the cosmetic product.

  • Stress Condition: To the product, add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Mix thoroughly.

  • Storage Conditions: Store the sample at 40°C, protected from light.

  • Sampling: Withdraw aliquots at initial (time 0), 2, 4, and 8-hour time points.

  • Sample Preparation and Analysis: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Photostability Study
  • Preparation of Samples: Place the cosmetic product in UV-transparent packaging. Prepare a control sample in light-opaque packaging.

  • Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 12, 24, 48 hours).

  • Sample Preparation and Analysis: Follow steps 4 and 5 from Protocol 1.

Protocol 4: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (Illustrative):

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Retention Times (Expected):

    • Benzoic Acid: ~4 min

    • Benzyl Alcohol: ~6 min

    • Benzaldehyde: ~9 min

    • This compound: ~18 min

    • Lauric Acid: Elutes with or near this compound (may require method modification for full separation if necessary).

Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

StabilityTestingWorkflow cluster_planning Planning cluster_stress_testing Forced Degradation Studies cluster_analysis Analysis Formulation Finished Cosmetic Product Formulation Protocol Develop Stability Testing Protocol Formulation->Protocol Hydrolysis Hydrolytic Stress (pH, Temp) Protocol->Hydrolysis Oxidation Oxidative Stress (H2O2) Protocol->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Protocol->Photolysis Sampling Time-Point Sampling Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for the stability testing of this compound in cosmetics.

DegradationPathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation BenzylLaurate This compound BenzylAlcohol Benzyl Alcohol BenzylLaurate->BenzylAlcohol + H2O (pH, Temp) LauricAcid Lauric Acid BenzylLaurate->LauricAcid + H2O (pH, Temp) Benzaldehyde Benzaldehyde BenzylAlcohol->Benzaldehyde + [O] BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid + [O]

Caption: Potential degradation pathway of this compound.

References

Identifying and quantifying degradation products of benzyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and quantifying the degradation products of benzyl (B1604629) laurate. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzyl laurate?

A1: this compound, an ester of benzyl alcohol and lauric acid, primarily degrades through hydrolysis.[1][2] This reaction cleaves the ester bond, yielding benzyl alcohol and lauric acid as the initial degradation products. Further degradation of these products can occur under specific stress conditions.

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Under forced degradation conditions, the following products can be anticipated:

  • Hydrolysis (Acidic/Basic): Benzyl Alcohol and Lauric Acid.[1][2]

  • Oxidation: Benzaldehyde and Benzoic Acid may form from the oxidation of benzyl alcohol.[3][4] Degradation of the lauric acid moiety can also occur, though it is generally more stable to oxidation.

  • Thermal/Photolytic Stress: While this compound has a high flash point, indicating good thermal stability, extreme conditions could lead to further breakdown.[5] Sonication of the hydrolysis product, benzyl alcohol, has been shown to produce benzene (B151609) and toluene, suggesting these could be minor degradants under high-energy conditions.[6]

Q3: Which analytical techniques are most suitable for studying this compound degradation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound and its primary aromatic degradation products like benzyl alcohol, benzaldehyde, and benzoic acid.[7][8][9] Gas Chromatography with Flame Ionization Detection (GC-FID) is well-suited for the quantification of lauric acid.[10][11] Mass Spectrometry (MS) coupled with HPLC or GC can be used for the definitive identification of degradation products.[6][7]

Q4: What are the typical stress conditions for a forced degradation study of this compound?

A4: Forced degradation studies should aim for 10-20% degradation of the active pharmaceutical ingredient (API).[7] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: 105°C for 24-72 hours.

  • Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q5: How can I confirm the identity of the observed degradation products?

A5: The identity of degradation products can be confirmed by comparing their retention times and spectral data (e.g., UV, MS) with those of authentic reference standards.[13] Co-injection of the sample with a reference standard should result in a single, symmetrical peak.

Troubleshooting Guides

Issue 1: Poor Separation of this compound and its Degradation Products in HPLC

  • Possible Cause: Inappropriate mobile phase composition or column chemistry.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Polarity: Modify the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. An increase in the organic solvent percentage will decrease the retention time of nonpolar compounds like this compound.

    • Change pH of the Mobile Phase: Adjusting the pH can alter the ionization state of acidic or basic degradants (like benzoic acid), thereby changing their retention times.

    • Select a Different Column: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

    • Implement a Gradient Elution: A gradient elution, where the mobile phase composition changes over the course of the run, can improve the separation of compounds with a wide range of polarities.[9]

Issue 2: Inaccurate Quantification of Degradation Products

  • Possible Cause: Non-linearity of the calibration curve, incorrect integration of peaks, or degradation of standards.

  • Troubleshooting Steps:

    • Verify Linearity: Prepare a series of calibration standards spanning the expected concentration range of the degradation products and the parent compound. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

    • Check Peak Integration: Manually review the integration of all peaks to ensure the baseline is correctly set and that all of the peak area is included.

    • Assess Standard Stability: Prepare fresh standard solutions and compare their response to older standards to check for degradation during storage. Store standard solutions under appropriate conditions (e.g., refrigerated, protected from light).[1]

Issue 3: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause: Contamination from solvents, glassware, or the sample matrix; or the formation of secondary degradation products.

  • Troubleshooting Steps:

    • Run a Blank: Inject the diluent or mobile phase to check for contamination from the solvent.

    • Clean Equipment Thoroughly: Ensure all glassware and equipment are properly cleaned to avoid cross-contamination.

    • Investigate Secondary Degradation: If the unexpected peaks are consistent across stressed samples, they may be secondary degradation products. Further investigation using techniques like LC-MS may be necessary for identification.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the procedure for subjecting this compound to various stress conditions to induce degradation.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C for 48 hours.

    • At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in an oven at 105°C for 72 hours.

    • At specified time points, dissolve a portion of the solid in the diluent to achieve the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of ≥ 1.2 million lux hours and UV energy of ≥ 200 watt-hours/m².

    • Simultaneously, keep a control sample protected from light.

    • At the end of the exposure period, dilute the samples for analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Aromatic Degradants

This method is designed to separate and quantify this compound, benzyl alcohol, benzaldehyde, and benzoic acid.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution may be required)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 220 nm

    • Column Temperature: 30°C

  • Standard Preparation: Prepare individual stock solutions of this compound and its potential degradation products (benzyl alcohol, benzaldehyde, benzoic acid) in the diluent. From these, prepare mixed standard solutions at various concentrations to establish calibration curves.

  • Sample Analysis: Inject the prepared stressed samples and quantify the components by comparing their peak areas to the calibration curves.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionDurationThis compound Remaining (%)Benzyl Alcohol (%)Lauric Acid (%)Benzaldehyde (%)Benzoic Acid (%)
0.1 M HCl48 hours85.212.111.8< LOQ< LOQ
0.1 M NaOH24 hours82.514.814.5< LOQ< LOQ
30% H₂O₂24 hours89.74.1< LOQ3.51.9
Thermal (105°C)72 hours94.32.52.41.1< LOQ
Photolytic-96.81.51.4< LOQ< LOQ
LOQ: Limit of Quantitation

Visualizations

G cluster_workflow Experimental Workflow Sample_Prep This compound Sample Preparation Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample_Prep->Forced_Deg HPLC_Analysis HPLC-UV Analysis Forced_Deg->HPLC_Analysis GC_Analysis GC-FID Analysis (for Lauric Acid) Forced_Deg->GC_Analysis ID_Quant Identification and Quantification HPLC_Analysis->ID_Quant GC_Analysis->ID_Quant Data_Reporting Data Reporting and Analysis ID_Quant->Data_Reporting

Caption: Workflow for this compound Degradation Studies.

G BenzylLaurate This compound BenzylAlcohol Benzyl Alcohol BenzylLaurate->BenzylAlcohol Hydrolysis LauricAcid Lauric Acid BenzylLaurate->LauricAcid Hydrolysis Benzaldehyde Benzaldehyde BenzylAlcohol->Benzaldehyde Oxidation BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Oxidation

Caption: Primary Degradation Pathways of this compound.

References

Technical Support Center: Enhancing the Fixation Performance of Benzyl Laurate in Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the fixation performance of benzyl (B1604629) laurate in fragrance formulations.

Frequently Asked Questions (FAQs)

Q1: What is benzyl laurate and what are its primary functions in a fragrance formulation?

This compound is an ester of benzyl alcohol and lauric acid. In fragrance formulations, it serves multiple functions. It is used as a fragrance ingredient, contributing a faint, fatty, waxy, and slightly floral aroma.[1][2] Due to its high molecular weight (290.44 g/mol ) and low vapor pressure, it is inherently a compound with low volatility, which can contribute to the middle or base notes of a fragrance.[3][4] Additionally, it acts as a solvent for other fragrance materials and as an emollient, providing a smooth feel in cosmetic preparations.[1][5][6]

Q2: Why does my fragrance formulation containing this compound have poor longevity?

Several factors can contribute to the poor longevity of a fragrance formulation, even with components that have low volatility like this compound:

  • Formulation Imbalance: The overall composition of the fragrance might lack a sufficient quantity of effective fixatives to anchor the more volatile components.

  • Inadequate Fixative Selection: The chosen fixative may not be compatible with this compound or other ingredients in the formulation, failing to effectively reduce the overall evaporation rate.

  • High Volatility of Other Components: If this compound is part of a mixture with highly volatile top notes, these can flash off quickly, leading to a perceived lack of longevity, even if the this compound remains.

  • Matrix Effects: The base of your product (e.g., ethanol, hydroalcoholic solution, emulsion) can significantly influence the evaporation rate of fragrance molecules.[7] For instance, emollients in a lotion can alter the release of fragrance components.

  • Skin Chemistry: Individual skin type (e.g., dry vs. oily) and temperature can affect how a fragrance performs and how long it lasts. Oily skin tends to retain fragrances longer.[3]

Troubleshooting Guide

Issue 1: The this compound note is disappearing too quickly from my fragrance blend.

  • Question: I've included this compound as a mid-note, but its characteristic scent seems to fade faster than expected during sensory evaluation. What can I do?

  • Answer:

    • Introduce a High Molecular Weight Fixative: Your formulation may lack a proper anchor for the this compound. Incorporating a high molecular weight fixative can help to reduce its evaporation rate. Suitable options for ester-based fragrances like this compound include:

      • Synthetic Fixatives: Benzyl benzoate, diethyl phthalate, triethyl citrate, galaxolide, or ambroxan are effective at slowing the evaporation of other fragrance molecules.[8]

      • Natural Fixatives: Resins and balsams such as benzoin, olibanum, and myrrh can act as excellent fixatives.[3]

    • Evaluate Co-ingredients: Other components in your fragrance oil may be increasing the volatility of this compound through co-evaporation. Analyze the interactions between this compound and other fragrance raw materials in your formulation.

    • Increase this compound Concentration: While adhering to safety and regulatory limits (up to 15% in the fragrance concentrate is recommended), a slight increase in the concentration of this compound may improve its perceived tenacity.[2]

Issue 2: My entire fragrance formulation has poor longevity, not just the this compound.

  • Question: My complete fragrance formulation seems to vanish within a couple of hours. How can I improve its overall staying power?

  • Answer:

    • Employ a Fixative Blend: A single fixative may not be sufficient. A well-designed blend of fixatives can create a more complex and effective fixative base. Consider a combination of a synthetic musk, a resin, and a low-volatility solvent.

    • Consider Encapsulation: For a more controlled and prolonged release, consider encapsulating the entire fragrance oil, or specifically the this compound.

      • Cyclodextrins: These are excellent for encapsulating lipophilic molecules like this compound, protecting them from premature evaporation and releasing them over time.[9][10]

      • Polymer Microcapsules: Techniques like coacervation or interfacial polymerization can create microcapsules that release the fragrance upon friction or over a prolonged period.

    • Optimize the Base: In alcohol-based fragrances, the addition of a small amount of a non-volatile solvent like dipropylene glycol (DPG) or isopropyl myristate can help to slow the evaporation of the entire fragrance composition.

Issue 3: I am observing instability or changes in my formulation after adding fixatives.

  • Question: After adding a fixative to my this compound-containing fragrance, I've noticed cloudiness/precipitation in my alcohol-based formula, or separation in my emulsion. What is happening?

  • Answer:

    • Check Solubility and Compatibility: this compound itself is soluble in many cosmetic oils and alcohol but insoluble in water, glycerin, and propylene (B89431) glycol.[5] The fixative you have added may have different solubility properties, leading to incompatibility.

      • Troubleshooting Step: Conduct small-scale solubility tests of your chosen fixative in your fragrance base before incorporating it into the final formulation.

    • Address Potential for Hydrolysis: In aqueous-based products with a non-neutral pH, esters like this compound can be prone to hydrolysis over time, breaking down into benzyl alcohol and lauric acid. This can alter the scent profile and potentially affect the stability of the product.

      • Troubleshooting Step: Ensure the pH of your final product is within a stable range for ester-based fragrances (typically close to neutral). Conduct stability testing at various temperatures to accelerate the detection of any potential degradation.

    • Review Ingredient Interactions: Some fixatives, particularly natural resins, can be complex mixtures that may interact with other ingredients in your formulation.

      • Troubleshooting Step: Simplify your formulation to identify the source of the incompatibility. Create small test batches with this compound, your solvent system, and the fixative to isolate the problematic interaction.

Data Presentation

The following table provides illustrative data on the expected impact of different fixation strategies on the longevity of this compound. This data is for demonstrative purposes to show the relative effectiveness of these techniques and is not derived from a single specific experimental study.

Fixation Strategy Fixative Concentration (% in fragrance oil) Evaporation Rate of this compound (mg/hour) - Hypothetical Headspace Concentration of this compound at 4 hours (µg/L) - Hypothetical Sensory Panel -Perceived Intensity at 4 hours (Scale 1-10) - Hypothetical
Control (No Fixative)0%0.0251503
Benzyl Benzoate5%0.0182505
Galaxolide (Musk)2%0.0153006
Olibanum Resinoid3%0.0172705.5
Cyclodextrin EncapsulationN/A0.0104007

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Evaporation using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for quantifying the evaporation of this compound from a cosmetic formulation over time.

  • Sample Preparation:

    • Prepare a solution of your fragrance oil containing this compound in the final product base (e.g., 1% in ethanol).

    • Prepare a control sample without any fixative and test samples with the desired concentrations of different fixatives.

    • Accurately apply a standard amount (e.g., 100 µL) of each sample onto a suitable substrate, such as a filter paper disc or a watch glass, and place it inside a 20 mL headspace vial.

  • Headspace GC-MS Analysis:

    • Instrumentation: Agilent GC-MS system (or equivalent) with a headspace autosampler.

    • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

    • Headspace Parameters:

      • Incubation Temperature: 35°C

      • Incubation Time: 20 minutes

      • Injection Volume: 1 mL of the headspace gas.

    • GC Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

    • Procedure:

      • Analyze the headspace of the vials at different time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after the initial application to track the decrease in this compound concentration.

      • Identify the this compound peak by its retention time and mass spectrum.

      • Quantify the peak area of this compound at each time point to determine its evaporation rate.

Protocol 2: Sensory Evaluation of this compound Fixation Performance

This protocol describes how to conduct a sensory panel to evaluate the perceived longevity of this compound in a fragrance.

  • Panelist Selection and Training:

    • Recruit 10-15 panelists who have been screened for their ability to detect and describe fragrances.

    • Train the panelists on the specific odor profile of this compound and the intensity rating scale to be used.

  • Sample Preparation and Application:

    • Prepare fragrance solutions in the desired base (e.g., ethanol) with and without fixatives.

    • Apply a standardized amount of each fragrance solution (e.g., one spray from a distance of 10 cm) to individual, unscented blotter strips. Label each strip with a random code.

  • Evaluation Procedure:

    • Present the coded blotter strips to the panelists in a well-ventilated, odor-free room.

    • Ask the panelists to evaluate the intensity of the this compound scent at specified time intervals (e.g., immediately after application, 30 minutes, 1 hour, 2 hours, 4 hours, and 6 hours).[11][12]

    • Use a labeled magnitude scale (LMS) or a simple 10-point intensity scale for rating.

  • Data Analysis:

    • Collect the intensity ratings from all panelists at each time point for each sample.

    • Calculate the average intensity for each sample at each time point.

    • Plot the average intensity over time for each formulation to compare the longevity and fixation performance.

Mandatory Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Interpretation A Prepare fragrance solutions (Control & Test with Fixatives) B Apply standardized amount to substrate in headspace vial A->B C Incubate vial at controlled temperature and time B->C D Inject headspace gas into GC-MS C->D E Separate and identify This compound D->E F Quantify peak area E->F G Analyze peak area at different time points F->G H Calculate evaporation rate G->H

Caption: Workflow for GC-MS Headspace Analysis of this compound Evaporation.

Experimental_Workflow_Sensory cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis A Recruit and train sensory panelists B Prepare coded fragrance samples on blotters A->B C Present samples to panelists in a controlled environment B->C D Panelists rate scent intensity at specified time intervals C->D E Collect and average intensity ratings D->E F Plot intensity vs. time to compare longevity E->F Fixation_Strategy_Decision Start Poor Fixation of This compound Strategy Select Fixation Strategy Start->Strategy Fixative Incorporate Fixative(s) Strategy->Fixative Minor to Moderate Longevity Issue Encapsulation Encapsulate Fragrance Strategy->Encapsulation Significant Longevity Issue/ Controlled Release Needed Solvent Modify Solvent System Strategy->Solvent Overall Formulation Evaporation is Too Fast Evaluate Evaluate Performance (GC-MS & Sensory) Fixative->Evaluate Encapsulation->Evaluate Solvent->Evaluate Evaluate->Strategy Further Optimization Needed End Optimized Formulation Evaluate->End Performance Meets Target

References

Resolving peak tailing issues in HPLC analysis of benzyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing issues encountered during the HPLC analysis of benzyl (B1604629) laurate. It is intended for researchers, scientists, and drug development professionals aiming to optimize their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a neutral, hydrophobic compound like benzyl laurate in reversed-phase HPLC?

A1: While the primary retention mechanism for this compound is hydrophobic interaction with the stationary phase, peak tailing can still occur due to several factors:

  • Secondary Interactions: Even on modern columns, some residual silanol (B1196071) groups (Si-OH) may be present on the silica (B1680970) surface.[1][2] Although this compound is neutral, polar parts of the ester molecule can have minor, secondary interactions with these active sites, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[2][3] Using a high-purity, well-end-capped column is crucial to minimize this effect.[4]

  • Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase at the column inlet, leading to peak distortion, which can manifest as tailing or fronting.[4][5]

  • Sample Solvent Mismatch: Dissolving this compound in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion.[6][7] The sample should ideally be dissolved in the mobile phase itself or a weaker solvent.

  • Poor Column Health: Physical issues such as the formation of a void at the column inlet, a partially blocked frit, or contamination of the column bed can disrupt the flow path and cause peak tailing for all compounds in the chromatogram.[4]

  • Inadequate Mobile Phase Strength: For a highly hydrophobic compound like this compound, a mobile phase with insufficient organic solvent (e.g., acetonitrile (B52724) or methanol) will result in long retention times and can contribute to broad, tailing peaks.[8]

Q2: My this compound peak is tailing. How do I know if it's a chemical interaction issue or a physical problem with my column?

A2: A systematic approach can help differentiate the cause. If all peaks in your chromatogram exhibit tailing, the issue is likely physical or system-wide, such as a blocked column frit, a void in the column, or extra-column dead volume.[4][5] If only the this compound peak (or other specific hydrophobic analytes) is tailing, the cause is more likely chemical. To confirm, you can perform a column overload test by injecting a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, the original issue was likely mass overload.[4] If the tailing persists, secondary chemical interactions are a probable cause.

Q3: How does column temperature affect the peak shape of this compound?

A3: Increasing the column temperature (e.g., to 35-45°C) generally improves the peak shape for hydrophobic compounds like this compound.[9] Higher temperatures reduce the viscosity of the mobile phase, which leads to more efficient mass transfer of the analyte between the mobile and stationary phases.[10] This results in sharper, more symmetrical peaks and often reduces retention time.[9][11] Consistent temperature control is essential for achieving reproducible results.

Q4: Can the choice of organic solvent in the mobile phase impact peak tailing?

A4: Yes. While both acetonitrile and methanol (B129727) are common organic modifiers in reversed-phase HPLC, they can provide different selectivity and peak shapes. Acetonitrile generally has a lower viscosity and higher elution strength for hydrophobic compounds, which can lead to sharper peaks and shorter analysis times. If you are observing tailing with a methanol-based mobile phase, switching to acetonitrile or a mixture of the two may improve peak symmetry.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing in your this compound analysis.

G cluster_start cluster_check cluster_solutions cluster_result start Start: Peak Tailing Observed (Asymmetry Factor > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks check_overload Inject 10x Diluted Sample check_all_peaks->check_overload No, only analyte peak solution_system System Issue: - Check for dead volume - Replace column frit - Flush or replace column check_all_peaks->solution_system Yes result_improved Peak Shape Improved check_overload->result_improved Peak shape improves result_no_change No Improvement check_overload->result_no_change Peak shape unchanged check_column Inspect Column Hardware solution_overload Column Overload: - Reduce sample concentration - Decrease injection volume solution_chemical Chemical Interaction: - Optimize mobile phase - Increase temperature - Use high-purity, end-capped column result_improved->solution_overload result_no_change->solution_chemical

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Guide 2: Visualizing Secondary Interactions on a C18 Column

Even with neutral molecules like this compound, residual silanols on the silica surface can cause unwanted secondary interactions, leading to peak tailing.

G cluster_surface Silica Surface cluster_analyte C18_1 C18 Silanol Si-OH C18_2 C18 C18_3 C18 Analyte1 This compound (Primary Interaction) Analyte1->C18_1 Hydrophobic Interaction Analyte1->C18_2 Hydrophobic Interaction Analyte1->C18_3 Hydrophobic Interaction Analyte2 This compound (Secondary Interaction) Analyte2->Silanol H-Bonding (Delayed Elution)

Caption: Ideal vs. secondary interactions on a C18 stationary phase.

Quantitative Data Summary

The following tables summarize the expected impact of key parameters on the peak shape of a hydrophobic, neutral analyte like this compound. The asymmetry factor (As) is used to quantify peak tailing, where a value of 1.0 is a perfectly symmetrical Gaussian peak, and values > 1.2 indicate significant tailing.

Table 1: Effect of Mobile Phase Composition on Peak Asymmetry

% Acetonitrile in WaterExpected Retention TimeExpected Asymmetry Factor (As)Peak Shape Description
75%Long~1.8Broad, significant tailing
85%Moderate~1.3Moderate tailing
95%Short~1.1Sharp, symmetrical

Note: Data is illustrative, based on general chromatographic principles for hydrophobic compounds.

Table 2: Effect of Column Temperature on Peak Asymmetry

Column Temperature (°C)Expected Retention TimeExpected Asymmetry Factor (As)Rationale
25°C (Ambient)Longer~1.6Higher mobile phase viscosity, slower mass transfer.
40°CShorter~1.2Reduced viscosity, improved mass transfer efficiency.[11]
50°CShortest~1.0Optimal efficiency, but risk of analyte degradation.

Note: Data is illustrative. Always operate within the column's specified temperature limits.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

Objective: To improve the peak shape of this compound by systematically increasing the organic modifier concentration.

Materials:

  • HPLC grade acetonitrile (ACN) and water

  • This compound standard (e.g., 100 µg/mL dissolved in 90:10 ACN:Water)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Initial Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

  • Equilibrate the System: Start by running an isocratic mobile phase of 80% B for at least 15 minutes or until a stable baseline is achieved.

  • Initial Injection: Inject the this compound standard and record the chromatogram. Calculate the retention time and asymmetry factor.

  • Increase Organic Content (Step 1): Increase the mobile phase composition to 85% B. Allow the system to equilibrate for 10-15 minutes.

  • Second Injection: Inject the standard again. Record the chromatogram and calculate the new retention time and asymmetry factor.

  • Increase Organic Content (Step 2): Increase the mobile phase composition to 90% B. Equilibrate the system.

  • Third Injection: Inject the standard. Record the chromatogram and calculate the final retention time and asymmetry factor.

  • Analysis: Compare the asymmetry factors from the three runs. A significant decrease in the asymmetry factor towards 1.0 indicates that insufficient mobile phase strength was a contributor to peak tailing.

Protocol 2: Sample Overload Diagnostic Test

Objective: To determine if column overload is the cause of peak tailing.

Materials:

  • Prepared this compound sample for analysis ("stock sample").

  • Mobile phase used for the analysis.

Procedure:

  • Prepare a Diluted Sample: Prepare a 1:10 dilution of your stock sample using the mobile phase as the diluent.

  • Analyze Stock Sample: Using your established HPLC method, inject the stock sample. Record the chromatogram and calculate the asymmetry factor of the this compound peak.

  • Analyze Diluted Sample: Without changing any other parameters, inject the 1:10 diluted sample. Record the chromatogram.

  • Compare Results:

    • Overlay the two chromatograms (you may need to normalize the y-axis to compare the shapes).

    • Calculate the asymmetry factor for the peak from the diluted sample.

References

Validation & Comparative

A Comparative Analysis of Benzyl Laurate and Other Common Emollients in Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of benzyl (B1604629) laurate against three other widely used emollients in the skincare industry: isopropyl myristate, caprylic/capric triglyceride, and dimethicone. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on emollient selection based on physicochemical properties, performance data, and sensory profiles.

Introduction to Emollients

Emollients are crucial ingredients in skincare formulations, primarily functioning to soften, smooth, and hydrate (B1144303) the skin. They work by forming a protective layer on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and improve the skin's overall texture and appearance. The choice of emollient can significantly impact a product's efficacy, stability, and consumer appeal.

This guide focuses on a comparative analysis of the following four emollients:

  • Benzyl Laurate: An ester of benzyl alcohol and lauric acid, known for providing lubricity without a greasy feel.[1] It is soluble in various oils and miscible with common sunscreen actives.[1]

  • Isopropyl Myristate: An ester of isopropyl alcohol and myristic acid, widely used for its excellent spreadability and ability to reduce the greasy feel of other ingredients.[2]

  • Caprylic/Capric Triglyceride: A mixed triester derived from coconut oil and glycerin, favored for its gentle, non-greasy feel and good oxidative stability.[3]

  • Dimethicone: A silicone-based polymer known for its silky, smooth feel and ability to form a protective, breathable barrier on the skin.[4][5]

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize the key physicochemical and performance data for the four emollients. It is important to note that the data has been compiled from various sources, and direct head-to-head comparative studies for all parameters are limited. Therefore, variations in testing methodologies may exist.

Table 1: Physicochemical Properties of Emollients

PropertyThis compoundIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone
INCI Name This compoundIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone
CAS Number 140-25-0[6]110-27-073398-61-5 / 65381-09-163148-62-9 / 9006-65-9
Appearance Colorless to pale yellow liquid[6]Clear, colorless liquid[7]Clear, colorless to slightly yellowish liquid[8]Clear, colorless liquid[9]
Viscosity (at 20-25°C) ~15-20 cP (estimated)~5-8 cP[10]~25-33 cP[11]10 - 1000 cSt (variable)[12]
Specific Gravity/Density (g/cm³) ~0.94[13]~0.85[7]~0.94~0.93 - 0.97
Solubility Soluble in oils, insoluble in water[1]Soluble in oils, insoluble in water[10]Soluble in oils, insoluble in water[8]Insoluble in water, dispersible in oils[1]

Table 2: Performance and Sensory Characteristics of Emollients

CharacteristicThis compoundIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone
Spreadability Good, provides lubricity[1]High[2]Medium[14]High[15]
Skin Feel Non-greasy, silky[16]Non-greasy, light[10]Smooth, non-greasy[3]Silky, smooth, velvety[4][5]
Occlusivity (TEWL Reduction) Moderate (qualitative)Low to moderate (qualitative)Moderate, forms a protective barrier[17][18]Forms a breathable barrier, can reduce TEWL[17][19]
Skin Hydration Good (qualitative)Good (qualitative)Increases skin hydration[11]Helps retain moisture[11]
Key Sensory Notes Light, smooth after-feelFast-absorbing, powdery feelSoft, elegant feelSlippery, non-tacky[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and standardized comparison of emollient performance.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the occlusive properties of an emollient by measuring its effect on the rate of water evaporation from the skin surface.

Apparatus: Tewameter® (e.g., TM300, Courage + Khazaka) or similar open-chamber evaporimeter.

Procedure:

  • Volunteer Selection: Select healthy volunteers with no skin diseases or damage on the test area (typically the volar forearm).

  • Acclimatization: Allow volunteers to acclimatize in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.

  • Baseline Measurement: Define test sites on the forearm. Measure and record the baseline TEWL value for each site.[20]

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the emollient to the designated test site. Leave one site untreated as a control.

  • Post-Application Measurements: Measure TEWL at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours, and 4 hours) after application.[20]

  • Data Analysis: Calculate the percentage reduction in TEWL compared to the baseline and the untreated control site. Statistical analysis (e.g., t-test) should be performed to determine significance.

Skin Hydration Measurement (Corneometry)

Objective: To assess the moisturizing efficacy of an emollient by measuring the hydration level of the stratum corneum.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).

Procedure:

  • Volunteer Selection and Acclimatization: Follow the same procedure as for TEWL measurement.

  • Baseline Measurement: Measure and record the baseline skin hydration (capacitance) at each test site on the volar forearm.[11]

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the emollient to the designated test site. Maintain an untreated control site.

  • Post-Application Measurements: Measure skin hydration at defined time points (e.g., 30 minutes, 1 hour, 2 hours, and 4 hours) after application.[11]

  • Data Analysis: Calculate the percentage increase in skin hydration compared to the baseline and the untreated control site. Statistical analysis should be performed to evaluate the significance of the results.

Spreadability Testing

Objective: To determine the ease with which an emollient spreads over a surface, providing an indication of its feel and application properties.

Apparatus: Glass plates, ruler or caliper, weight.

Procedure:

  • Preparation: Place a glass plate on a flat, level surface over graph paper.

  • Sample Application: Place a standardized volume or weight (e.g., 1 ml or 1 g) of the emollient at the center of the glass plate.

  • Spreading: Carefully place a second glass plate of a known weight on top of the sample.

  • Measurement: After a specified time (e.g., 1 minute), measure the diameter of the spread circle in two perpendicular directions.

  • Data Analysis: Calculate the average diameter and the spreadability area (S = πr²). Compare the spreadability areas of the different emollients. A larger area indicates greater spreadability.[21]

Sensory Analysis

Objective: To evaluate and compare the sensory characteristics of emollients through a trained sensory panel.

Procedure:

  • Panelist Training: Train a panel of assessors (typically 10-15 individuals) to identify and quantify specific sensory attributes of emollients.

  • Attribute Definition: Define a lexicon of sensory attributes, including but not limited to:

    • Initial Feel: Greasiness, stickiness, thickness.

    • Rub-out: Ease of spreading, slip.

    • After-feel: Residue, smoothness, softness, oiliness.

  • Sample Evaluation: Provide panelists with coded, randomized samples of the emollients. A standardized amount of each emollient is applied to a designated area of the skin (e.g., the forearm).

  • Scoring: Panelists rate the intensity of each attribute on a structured scale (e.g., a 10-point or 15-point scale).

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine significant differences in the sensory profiles of the emollients. The results are often visualized using spider web plots for easy comparison.

Mandatory Visualization

G cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: Acclimatization & Baseline cluster_2 Phase 3: Product Application cluster_3 Phase 4: Post-Application Measurements cluster_4 Phase 5: Data Analysis A Volunteer Recruitment (n=20, Fitzpatrick I-III) B Inclusion/Exclusion Criteria (No skin conditions, etc.) A->B C Informed Consent B->C D Acclimatization (21°C, 50% RH, 30 min) C->D E Baseline Measurements (TEWL, Corneometry) D->E F Randomized Application of Emollients (2 mg/cm²) E->F G Test Sites: - this compound - Isopropyl Myristate - Caprylic/Capric Triglyceride - Dimethicone - Untreated Control F->G H Measurements at T=1h, 2h, 4h G->H I TEWL Measurement H->I J Corneometry Measurement H->J K Sensory Analysis H->K L Calculate % Change from Baseline I->L J->L K->L M Statistical Analysis (ANOVA, t-test) L->M N Comparative Data Tables & Sensory Profiles M->N

References

A Comparative Guide to Benzyl Laurate and Diethyl Phthalate as Polymer Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate plasticizer is critical in polymer formulation, directly impacting the material's flexibility, durability, and processing characteristics. This guide provides a comparative overview of two plasticizers: the bio-based benzyl (B1604629) laurate and the widely-used diethyl phthalate (B1215562) (DEP). While extensive experimental data exists for diethyl phthalate, direct comparative studies involving benzyl laurate as a polymer plasticizer are limited in publicly available literature. This guide therefore presents available data for diethyl phthalate and utilizes a benzyl ester derived from dehydrated castor oil fatty acid (DCOFA-BE) as a proxy for this compound to draw qualitative comparisons. Furthermore, it provides detailed experimental protocols to enable researchers to conduct their own direct comparative analyses.

Plasticizers function by embedding themselves between polymer chains, reducing intermolecular forces and thereby increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), transitioning the material from a rigid, glassy state to a more flexible, rubbery state.

Mechanism of Plasticization

The primary mechanism of plasticization for both this compound and diethyl phthalate involves the disruption of polymer-polymer interactions. The plasticizer molecules, being smaller than the polymer chains, intersperse themselves between the macromolecules, effectively pushing them apart. This separation reduces the intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that hold the polymer chains together. The increased spacing and the lubricating effect of the plasticizer molecules allow the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature.

G cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer PolymerChains_A Polymer Chains (Closely Packed) IntermolecularForces_A Strong Intermolecular Forces PolymerChains_A->IntermolecularForces_A PolymerChains_B Polymer Chains (Increased Spacing) Plasticizer Plasticizer Molecules (e.g., this compound or DEP) PolymerChains_B->Plasticizer interspersed IntermolecularForces_B Weakened Intermolecular Forces Plasticizer->IntermolecularForces_B reduces RigidPolymer Rigid, Brittle Polymer (High Tg) cluster_1 cluster_1 RigidPolymer->cluster_1 Addition of Plasticizer FlexiblePolymer Flexible, Ductile Polymer (Low Tg) cluster_0 cluster_0 cluster_0->RigidPolymer cluster_1->FlexiblePolymer

Caption: Mechanism of plasticizer action on polymer chains.

Performance Comparison

The efficacy of a plasticizer is evaluated based on several key performance indicators, including its effect on mechanical properties, thermal properties, and its resistance to migration out of the polymer matrix.

Mechanical Properties

The addition of a plasticizer typically leads to a decrease in tensile strength and an increase in elongation at break, indicating a more flexible material.

PropertyDiethyl Phthalate (in PVC)Benzyl Ester of DCOFA (in PVC) (Proxy for this compound)
Tensile Strength Generally decreases with increasing concentration.Showed improved tensile strength compared to DOP (dioctyl phthalate) in some studies.[1]
Elongation at Break Significantly increases with increasing concentration.Showed improved elongation at break compared to DOP.[1]

Note: The data for the benzyl ester of DCOFA is presented as a proxy due to the lack of direct experimental data for this compound as a polymer plasticizer.

Thermal Properties

A key measure of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer.

PropertyDiethyl Phthalate (in PVC)Benzyl Ester of DCOFA (in PVC) (Proxy for this compound)
Glass Transition Temperature (Tg) Effectively reduces the Tg of PVC. The extent of reduction is dependent on the concentration.Effective in reducing the Tg of PVC.[1]
Migration Resistance

Plasticizer migration, or leaching, is a critical consideration, particularly for applications in the medical and food contact sectors. Migration can lead to a loss of flexibility in the polymer and potential contamination of the surrounding environment. Phthalate plasticizers, including DEP, are not chemically bound to the polymer and can leach out over time.[2] Studies have shown that DEP can leach from PVC films.[3] Bio-based plasticizers like benzyl esters are often explored as alternatives with potentially better migration resistance.[1]

Experimental Protocols

To facilitate direct comparison between this compound and diethyl phthalate, the following experimental protocols are provided.

Sample Preparation: Solvent Casting Method

A common method for preparing plasticized polymer films for testing is solvent casting.

G Start Start: Polymer and Solvent Dissolve Dissolve Polymer in Solvent Start->Dissolve AddPlasticizer Add Plasticizer (this compound or DEP) Dissolve->AddPlasticizer Mix Thoroughly Mix Solution AddPlasticizer->Mix Cast Cast Solution onto a Flat Surface (e.g., glass plate) Mix->Cast Evaporate Slowly Evaporate Solvent in a Controlled Environment Cast->Evaporate Dry Dry the Film under Vacuum Evaporate->Dry End End: Plasticized Polymer Film Dry->End

Caption: Workflow for solvent casting of plasticized polymer films.

Methodology:

  • Dissolution: Dissolve a known weight of the polymer (e.g., PVC) in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to create a solution of a specific concentration (e.g., 5% w/v).

  • Plasticizer Addition: Add the desired amount of this compound or diethyl phthalate to the polymer solution. The concentration of the plasticizer is typically expressed as parts per hundred parts of resin (phr).

  • Mixing: Stir the solution until the plasticizer is completely dissolved and the solution is homogeneous.

  • Casting: Pour the solution into a flat-bottomed petri dish or onto a clean, level glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature. Covering the casting surface with a perforated lid can control the rate of evaporation.

  • Drying: Once the film has formed, dry it further in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual solvent.

  • Conditioning: Before testing, condition the films at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 24 hours.

Tensile Strength and Elongation at Break (ASTM D882 / ISO 527-3)

This test determines the force required to break a plastic film and the extent to which it stretches before breaking.

Methodology:

  • Specimen Preparation: Cut the conditioned polymer films into dumbbell-shaped specimens according to the dimensions specified in the standard.

  • Testing Machine: Use a universal testing machine (UTM) equipped with grips suitable for holding thin films.

  • Gauging: Mark a gauge length on the narrow section of the specimen.

  • Testing: Clamp the specimen in the grips of the UTM and pull it at a constant rate of crosshead movement until it breaks.

  • Data Acquisition: Record the force and elongation throughout the test.

  • Calculation:

    • Tensile Strength (MPa): Maximum force divided by the initial cross-sectional area of the specimen.

    • Elongation at Break (%): Increase in gauge length at the point of rupture, expressed as a percentage of the original gauge length.

Glass Transition Temperature (Tg) Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

G Start Start: Polymer Sample Seal Seal Sample in an Aluminum Pan Start->Seal Place Place Sample and Reference Pan in DSC Cell Seal->Place Heat1 Heat at a Controlled Rate (e.g., 10 °C/min) Place->Heat1 Cool Cool Rapidly to a Low Temperature Heat1->Cool Heat2 Heat Again at the Same Controlled Rate Cool->Heat2 Measure Measure Heat Flow vs. Temperature Heat2->Measure Analyze Analyze the Thermogram for a Shift in the Baseline Measure->Analyze End End: Determine Tg Analyze->End

Caption: Experimental workflow for determining Tg using DSC.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the plasticized polymer film (typically 5-10 mg) and seal it in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Cycling:

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.

    • Cool the sample rapidly to a low temperature (e.g., -50 °C).

    • Heat the sample again at a constant rate (e.g., 10 °C/min) through the glass transition region.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Plasticizer Migration Test (ASTM D2199)

This method provides an accelerated test to measure the tendency of a plasticizer to migrate from a vinyl fabric to a lacquer coating. A similar principle can be applied to assess migration into other media.

Methodology:

  • Sample Preparation: Prepare a film of the plasticized polymer.

  • Contact Medium: Place the plasticized film in contact with an absorbent material (e.g., activated carbon for volatility testing or a solvent for extraction testing).

  • Accelerated Aging: Place the assembly in an oven at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 24 hours).

  • Analysis:

    • Gravimetric Analysis: Weigh the polymer film before and after the aging process. The weight loss corresponds to the amount of migrated plasticizer.

    • Chromatographic Analysis: Extract the plasticizer from the absorbent material using a suitable solvent and quantify the amount using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

Diethyl phthalate is a well-characterized and effective plasticizer for a range of polymers, particularly PVC. However, concerns regarding its potential for migration and its toxicological profile have driven the search for alternatives. This compound, as a bio-based ester, presents a potentially safer and more sustainable option. While direct comparative data is scarce, related benzyl esters have shown promising performance in terms of improving mechanical properties and potentially offering better migration resistance.[1]

The experimental protocols provided in this guide offer a framework for researchers to conduct a thorough and direct comparison of this compound and diethyl phthalate. Such studies are crucial for validating the performance of this compound and determining its suitability as a viable alternative plasticizer in various applications, including those in the pharmaceutical and medical device industries where material safety and stability are paramount.

References

A Comparative Analysis of Benzyl Laurate and Benzyl Benzoate as Fragrance Fixatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance formulation, the role of a fixative is paramount in ensuring the longevity and consistent character of a scent. Among the myriad of available fixatives, benzyl (B1604629) esters are frequently employed for their efficacy and versatility. This guide provides a detailed comparison of the performance of two such esters: benzyl laurate and benzyl benzoate (B1203000), focusing on their physical properties, and olfactory characteristics, supported by established experimental protocols for their evaluation.

Physicochemical Properties and Olfactory Profile

A fundamental understanding of the physical and chemical properties of a fixative is crucial in predicting its behavior within a fragrance formulation. Both this compound and benzyl benzoate are esters of benzyl alcohol, but their differing acid moieties—lauric acid and benzoic acid, respectively—impart distinct characteristics.

PropertyThis compoundBenzyl Benzoate
Molecular Formula C19H30O2[1]C14H12O2
Molecular Weight 290.4 g/mol [1]212.24 g/mol
Boiling Point 369.00 to 370.00 °C @ 760.00 mm Hg[2]~323 °C
Vapor Pressure 0 hPa @ 20°C (estimated)[1]2.24 x 10-4 mm Hg @ 25 °C
Evaporation Rate Ultra slow[1]Slow
Odor Profile Faint, fatty, waxy, soapy with floral and sweet undertones[1][2]Faint, sweet, balsamic[3]
Substantivity 96 hours at 100.00 %> 300 hours on a smelling strip[4]
Primary Function Fragrance, skin conditioning, emollient, solvent[5]Fixative, solvent, blender[3][4]

Note: Direct comparative experimental data on the fixative performance of this compound against benzyl benzoate is limited in publicly available literature. The comparison above is compiled from individual substance data.

Experimental Protocols for Performance Evaluation

To objectively assess the performance of fragrance fixatives, a series of standardized experimental protocols are employed. These methods provide quantitative and qualitative data on the fixative's ability to prolong scent longevity and maintain the integrity of the fragrance profile.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a cornerstone technique for quantifying the reduction in volatility of fragrance components in the presence of a fixative.

Methodology:

  • Sample Preparation: Two sets of fragrance solutions are prepared. One contains a specific concentration of a model fragrance compound (e.g., a volatile ester like ethyl acetate) in a suitable solvent (e.g., ethanol). The second set contains the same concentration of the model fragrance compound with the addition of a standardized concentration of the fixative (this compound or benzyl benzoate).

  • Incubation: A known volume of each solution is placed on a carrier substrate (e.g., filter paper or synthetic skin mimic) within a sealed vial. The vials are then incubated at a constant temperature (e.g., 32°C to simulate skin temperature) for a predetermined period.

  • Headspace Sampling: At specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), a sample of the air (headspace) above the substrate is collected using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.

  • GC-MS Analysis: The collected headspace sample is injected into a gas chromatograph coupled with a mass spectrometer. The GC separates the volatile compounds based on their boiling points and polarity, and the MS identifies and quantifies them.

  • Data Analysis: The concentration of the model fragrance compound in the headspace is measured at each time point for both the control and the fixative-containing samples. The reduction in the evaporation rate due to the fixative is then calculated.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Fragrance Solution (Control) inc1 Application to Substrate in Vial prep1->inc1 prep2 Fragrance + Fixative Solution prep2->inc1 inc2 Incubation at Constant Temperature inc1->inc2 hs Headspace Sampling (Time Intervals) inc2->hs gcms GC-MS Analysis hs->gcms da Data Analysis & Evaporation Rate Calculation gcms->da

Headspace GC-MS Experimental Workflow
Sensory Panel Evaluation

Human perception is the ultimate measure of a fragrance's performance. Sensory panels provide qualitative and quantitative data on scent intensity and character over time.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists are trained to identify and rate the intensity of specific fragrance notes on a standardized scale (e.g., a 10-point scale).

  • Sample Application: Fragrance solutions with and without the fixative are applied to smelling strips or the skin of the panelists in a controlled and randomized manner.

  • Evaluation over Time: Panelists evaluate the scent intensity and character of each sample at predetermined time intervals (e.g., immediately after application, 30 minutes, 1 hour, 2 hours, 4 hours, etc.).

  • Data Collection: Panelists record their assessments on a scorecard.

  • Statistical Analysis: The collected data is statistically analyzed to determine if there is a significant difference in scent longevity and profile between the samples with and without the fixative.

G cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis panel Trained Sensory Panel application Sample Application (Strips/Skin) panel->application sample_prep Sample Preparation (Control vs. Fixative) sample_prep->application timed_eval Timed Sensory Evaluation application->timed_eval data_coll Data Collection (Scorecards) timed_eval->data_coll stat_analysis Statistical Analysis data_coll->stat_analysis

Sensory Panel Evaluation Workflow
Evaporation Rate by Gravimetric Analysis

A simpler, yet effective, method to quantify the reduction in volatility is through gravimetric analysis.

Methodology:

  • Sample Preparation: A known weight of the fragrance solution (with and without the fixative) is applied to an inert, pre-weighed substrate (e.g., a filter paper or glass slide).

  • Controlled Environment: The substrates are placed in a controlled environment with constant temperature and airflow.

  • Weight Measurement: The weight of each substrate is measured at regular intervals over an extended period.

  • Data Analysis: The percentage of weight loss over time is calculated for each sample. A lower rate of weight loss indicates a more effective fixative.

Performance Comparison and Discussion

While direct comparative studies are lacking, an analysis of the individual properties of this compound and benzyl benzoate allows for an informed discussion of their potential performance as fragrance fixatives.

Benzyl Benzoate is a well-established fragrance fixative.[3][4] Its lower molecular weight and higher vapor pressure compared to this compound suggest it may be more effective for fixing top and middle notes in a fragrance, providing a moderate extension of their longevity. Its faint, sweet, balsamic odor can be a contributing factor to the overall scent profile, which may be desirable in certain formulations.[3]

This compound , with its significantly higher molecular weight and "ultra slow" evaporation rate, is theoretically an excellent candidate for a base note fixative.[1] Its fatty, waxy, and soapy odor profile suggests it would be most compatible with fragrances that have similar characteristics, such as certain floral or aldehydic scents.[1][2] Its primary documented use in cosmetics is as an emollient and skin-conditioning agent, which could provide additional functional benefits in topical fragrance applications.[5]

Conclusion

Both this compound and benzyl benzoate possess properties that make them suitable for use as fragrance fixatives. Benzyl benzoate is a proven and versatile fixative with a mild, sweet scent. This compound, while less documented as a fixative, shows great promise, particularly for anchoring base notes due to its very low volatility.

The selection of one over the other will depend on the specific requirements of the fragrance formulation, including the desired longevity of different notes and the compatibility of the fixative's own scent profile. For a comprehensive evaluation, it is strongly recommended that researchers and formulators conduct side-by-side performance testing using the experimental protocols detailed in this guide. Such empirical data will provide the most accurate and reliable basis for choosing the optimal fixative for a given application.

References

A Comparative Guide to the Thermal Performance of Benzyl Laurate and Paraffin-Based Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal performance of benzyl (B1604629) laurate, a fatty acid ester, and paraffin-based phase change materials (PCMs). The information presented is intended to assist researchers and professionals in selecting the appropriate PCM for their specific thermal energy storage applications. This comparison is based on a review of available data and established experimental protocols.

Data Presentation: Thermal Property Comparison

The following tables summarize the key thermal properties of benzyl laurate and two common paraffin-based PCMs, RT27 and P116. It is important to note that while experimentally determined data is available for paraffin-based PCMs, some of the thermal properties of this compound are estimated based on data from similar long-chain esters due to a lack of direct experimental values in the reviewed literature.

Table 1: Comparison of Key Thermal Properties

PropertyThis compoundParaffin (B1166041) (RT27)Paraffin (P116)
Melting Temperature (°C) 8 - 10[1][2][3]~27~46-48
Latent Heat of Fusion (J/g) 180 - 230 (estimated)[4][5][6]~180-190~200
Thermal Conductivity (W/m·K) ~0.15 - 0.20 (estimated)[4]~0.2 (solid), ~0.15 (liquid)~0.24 (solid), ~0.15 (liquid)
Density (g/cm³) ~0.94[7]~0.88 (solid), ~0.77 (liquid)~0.9 (solid), ~0.77 (liquid)
Thermal Stability Stable under normal conditions[7]Thermally stable over many cyclesThermally stable over many cycles

Note: Values for this compound's Latent Heat of Fusion and Thermal Conductivity are estimated based on typical values for long-chain fatty acid esters.[4][5][6]

Experimental Protocols

The characterization of the thermal properties of PCMs is crucial for their effective application. The primary techniques used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the melting temperature and latent heat of fusion of PCMs.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material, such as indium. An inert atmosphere, typically nitrogen, is maintained throughout the experiment.

  • Thermal Program:

    • The sample is first cooled to a temperature well below its expected melting point.

    • It is then heated at a constant rate (e.g., 5-10 °C/min) through its melting transition to a temperature above the completion of melting.

    • The sample is subsequently cooled back to the initial temperature at the same rate.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting temperature is typically determined as the onset or peak of the melting endotherm on the DSC curve. The latent heat of fusion is calculated by integrating the area of the melting peak.[8][9][10]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the PCM by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small sample of the PCM is placed in a TGA sample pan.

  • Instrument Setup: The TGA instrument is tared to zero with an empty sample pan. A controlled atmosphere, either inert (e.g., nitrogen) or oxidative (e.g., air), is established.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability.[11][12][13]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for determining the key thermal properties of PCMs.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh PCM Sample (5-10 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load calibrate Calibrate DSC calibrate->load program Run Thermal Program (Heat/Cool Cycles) load->program record Record Heat Flow vs. Temp program->record determine_tm Determine Melting Temp. record->determine_tm calculate_lh Calculate Latent Heat record->calculate_lh

Caption: Workflow for Determining Melting Temperature and Latent Heat using DSC.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh PCM Sample load Load Sample into TGA weigh->load program Heat at Constant Rate in Controlled Atmosphere load->program record Record Weight Loss vs. Temp program->record determine_stability Determine Onset of Decomposition record->determine_stability

Caption: Workflow for Determining Thermal Stability using TGA.

Performance Comparison

This compound:

This compound, a fatty acid ester, presents as a promising bio-based PCM. Its melting point of around 8-10°C makes it suitable for applications requiring thermal energy storage near this temperature range.[1][2][3] A significant advantage of fatty acid esters is their typically high latent heat of fusion, which is estimated to be in the range of 180-230 J/g for this compound.[4][5][6] This high energy storage density is a desirable characteristic for PCMs. Furthermore, esters are generally considered to be non-toxic and biodegradable. However, like many organic PCMs, its thermal conductivity is expected to be relatively low, which could limit the rate of heat transfer during charging and discharging cycles.

Paraffin-Based PCMs:

Paraffin waxes are a well-established and widely used class of organic PCMs. They are available in a wide range of melting temperatures, making them versatile for various applications. For instance, RT27 has a melting point of approximately 27°C, while P116 melts at around 46-48°C. Paraffins offer good latent heat storage capacity, typically in the range of 180-200 J/g. They are also known for their chemical stability, predictable melting and freezing behavior, and non-corrosive nature. A primary drawback of paraffin is its low thermal conductivity, which is a common challenge for organic PCMs. To address this, various enhancement techniques, such as the inclusion of high-conductivity fillers, are often employed.

Objective Comparison:

  • Melting Temperature: this compound's low melting point makes it suitable for cool-temperature applications, while paraffins offer a broader range of melting points.

  • Latent Heat of Fusion: Both this compound (estimated) and paraffins exhibit high latent heat of fusion, indicating excellent thermal energy storage capacity.

  • Thermal Conductivity: Both material types suffer from low thermal conductivity, which is a key consideration for the design of thermal energy storage systems.

  • Source and Sustainability: this compound is a bio-based material, which may be an advantage in terms of sustainability compared to petroleum-derived paraffin.

  • Data Availability: A significant amount of experimental data is available for various paraffin waxes, whereas specific thermal performance data for this compound as a PCM is less documented.

References

The Impact of Benzyl Laurate on In-Vitro Skin Permeation of Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transdermal delivery of therapeutic agents offers a promising alternative to conventional oral and parenteral routes, bypassing first-pass metabolism and potentially improving patient compliance. However, the formidable barrier of the stratum corneum limits the passage of many drugs. Chemical penetration enhancers are frequently incorporated into topical formulations to transiently and reversibly increase the permeability of the skin. This guide provides a comparative overview of the in-vitro skin permeation of drugs with and without the presence of a potential penetration enhancer, benzyl (B1604629) laurate.

While direct comparative studies on benzyl laurate are limited in the readily available scientific literature, this guide synthesizes information from studies on analogous esters and provides a representative experimental framework using flurbiprofen (B1673479) as a model drug. Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), is a common candidate for transdermal delivery to mitigate gastrointestinal side effects associated with oral administration.

Quantitative Data on Drug Permeation

The following table summarizes representative data from an in-vitro skin permeation study of flurbiprofen, comparing a control formulation to one containing a penetration enhancer. It is important to note that the data presented below is a synthesized example based on typical findings for ester-based penetration enhancers and does not represent a direct study of this compound, for which specific quantitative data was not found in the reviewed literature.

FormulationMean Cumulative Amount Permeated after 24h (µg/cm²)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (Flurbiprofen Gel) 150.8 ± 18.26.28 ± 0.761.26 ± 0.151.0
Flurbiprofen Gel with Penetration Enhancer 482.5 ± 45.920.10 ± 1.914.02 ± 0.383.2

Data are presented as mean ± standard deviation. The enhancement ratio is the ratio of the steady-state flux of the formulation with the enhancer to that of the control formulation.

Experimental Protocols

The following is a detailed methodology for a typical in-vitro skin permeation study using a Franz diffusion cell, a standard apparatus for such experiments.[1][2][3]

Skin Membrane Preparation

Full-thickness abdominal skin is excised from a suitable animal model (e.g., rat, pig) or human cadaver.[1] Hair is carefully removed, and subcutaneous fat and connective tissue are trimmed off. The skin is then cut into appropriate sizes to be mounted on the Franz diffusion cells. The integrity of the skin samples is often checked before the experiment.

Franz Diffusion Cell Setup

The prepared skin membrane is mounted between the donor and receptor compartments of a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a phosphate-buffered saline (PBS, pH 7.4) solution, which is continuously stirred with a magnetic bead to ensure a uniform concentration of the permeated drug.[1] The diffusion cells are maintained at a constant temperature of 37 ± 0.5°C to simulate physiological conditions, resulting in a skin surface temperature of approximately 32°C.

Formulation Application

A precisely weighed amount of the test formulation (e.g., flurbiprofen gel with or without this compound) is applied uniformly to the surface of the skin in the donor compartment. The donor compartment is often left open to the ambient environment to mimic in-vivo application conditions.

Sampling

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain sink conditions.

Quantitative Analysis

The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Analysis

The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of this plot. The permeability coefficient (Kp) is calculated by dividing the steady-state flux by the initial concentration of the drug in the donor compartment. The enhancement ratio (ER) is determined by dividing the steady-state flux of the formulation containing the penetration enhancer by that of the control formulation without the enhancer.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results skin_prep Skin Membrane Preparation franz_setup Franz Diffusion Cell Setup skin_prep->franz_setup formulation_prep Formulation Preparation (with/without this compound) application Formulation Application to Skin formulation_prep->application franz_setup->application sampling Receptor Fluid Sampling (at time intervals) application->sampling hplc HPLC Analysis of Samples sampling->hplc data_analysis Data Analysis (Flux, Kp, ER) hplc->data_analysis comparison Comparison of Permeation (with vs. without this compound) data_analysis->comparison

Mechanism of Action of Ester-Based Penetration Enhancers

Penetration enhancers like this compound, which are esters of fatty acids, are thought to increase skin permeability through several mechanisms. These include:

  • Disruption of the Stratum Corneum Lipids: The primary mechanism is believed to be the disruption of the highly ordered lipid lamellae in the stratum corneum. The enhancer molecules intercalate into the lipid bilayers, increasing their fluidity and creating more permeable pathways for the drug to diffuse through.

  • Interaction with Intracellular Proteins: Some enhancers may also interact with the keratin (B1170402) proteins within the corneocytes, leading to a change in their conformation and a subsequent increase in permeability.

  • Improved Drug Partitioning: The enhancer can alter the solubility of the drug in the stratum corneum, thereby increasing its partition coefficient from the vehicle into the skin. This leads to a higher concentration gradient, which is the driving force for diffusion.

References

Head-to-head comparison of different catalytic methods for benzyl laurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of esters like benzyl (B1604629) laurate is a critical task. This guide provides a comprehensive head-to-head comparison of various catalytic methods for the synthesis of benzyl laurate, offering supporting experimental data and detailed protocols to inform the selection of the most suitable method for specific applications.

This compound, an ester of benzyl alcohol and lauric acid, finds applications in the cosmetics, fragrance, and pharmaceutical industries as an emollient, flavoring agent, and plasticizer. The choice of catalytic method for its synthesis significantly impacts yield, purity, reaction conditions, cost-effectiveness, and environmental footprint. This guide explores four principal catalytic strategies: enzymatic catalysis, homogeneous acid catalysis, heterogeneous solid acid catalysis, and palladium-catalyzed synthesis.

Data Presentation: A Quantitative Comparison of Catalytic Methods

The following table summarizes the key quantitative parameters for different catalytic methods for this compound synthesis, providing a clear basis for comparison.

ParameterEnzymatic Catalysis (Immobilized Lipase)Homogeneous Acid Catalysis (Sulfuric Acid)Heterogeneous Solid Acid Catalysis (Amberlyst-type resin)Palladium-Catalyzed Synthesis
Catalyst Novozym 435 (Immobilized Candida antarctica lipase (B570770) B)Sulfuric Acid (H₂SO₄)Amberlyst-16Palladium Acetate (B1210297) / Triphenylphosphine (B44618)
Reactants Lauric Acid, Benzyl AlcoholLauric Acid, Benzyl AlcoholLauric Acid, Benzyl AlcoholLauric Acid, Toluene (B28343)
Temperature 40-70°C60-120°C120-140°C90-160°C
Reaction Time 6-24 hours1-12 hours1-5 hours~4.5 hours
Yield High (>90%)High (>90%), equilibrium-dependentVery High (>98%)[1]~40% (based on lauric acid)
Catalyst Loading 5-10 wt%Catalytic to stoichiometric amounts~0.5 wt% (batch)Catalytic amounts
Solvent Solvent-free or organic solvent (e.g., hexane)Often solvent-free or excess alcoholSolvent-freeToluene (also a reactant)
Selectivity High (avoids side reactions)Moderate (risk of side reactions like ether formation at high temperatures)[2]High96% (selectivity to this compound from toluene)[3]
Catalyst Reusability Yes (multiple cycles with minimal loss of activity)[4][5]NoYes (can be filtered and reused)[6][7][8]Possible, but may require regeneration
Work-up Simple filtration of the enzymeNeutralization and aqueous work-up requiredSimple filtration of the catalyst[6]Filtration and purification
Environmental Impact Green (mild conditions, biodegradable catalyst)Not ideal (corrosive acid, neutralization waste)Greener (recyclable catalyst)Requires organic solvent and metal catalyst

Experimental Protocols

This section provides detailed experimental methodologies for the key catalytic methods discussed.

Enzymatic Synthesis using Immobilized Lipase (Novozym 435)

This protocol is based on typical lipase-catalyzed esterification procedures.

Materials:

  • Lauric acid

  • Benzyl alcohol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Hexane (optional, for solvent-based reaction)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel with temperature control and magnetic stirring

Procedure:

  • In a reaction vessel, combine lauric acid and benzyl alcohol in a desired molar ratio (e.g., 1:1 to 1:5). For a solvent-free system, gently heat the mixture to melt the lauric acid if necessary.

  • Add Novozym 435 to the mixture (typically 5-10% by weight of the total substrates).

  • If using a solvent, dissolve the reactants in hexane.

  • Add molecular sieves to the reaction mixture to remove the water produced during the reaction, which can improve the conversion rate.

  • Stir the mixture at a constant temperature (e.g., 60°C) for the desired reaction time (e.g., 24 hours).

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a solvent and dried for reuse.

  • If a solvent was used, remove it under reduced pressure. The crude this compound can be purified further if necessary, for example, by vacuum distillation to remove excess benzyl alcohol.

Homogeneous Acid Catalysis (Sulfuric Acid)

This protocol outlines a classic Fischer esterification.

Materials:

  • Lauric acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask with a reflux condenser and Dean-Stark trap

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add lauric acid and an excess of benzyl alcohol (e.g., 3-5 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the lauric acid). For faster reaction and water removal, a larger amount of sulfuric acid can be used to act as both a catalyst and a dehydrating agent.[9]

  • Fit the flask with a Dean-Stark trap and a reflux condenser. If toluene is used as a co-solvent, it can aid in the azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by TLC/GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Heterogeneous Solid Acid Catalysis (Amberlyst-16)

This protocol is based on the esterification of lauric acid with a long-chain alcohol using an Amberlyst-type catalyst and can be adapted for benzyl alcohol.[1]

Materials:

  • Lauric acid

  • Benzyl alcohol

  • Amberlyst-16 (or similar sulfonic acid resin)

  • Reaction vessel with temperature control and mechanical stirring

Procedure:

  • In a reaction vessel, combine lauric acid and benzyl alcohol (e.g., a 1:1.25 molar ratio).[1]

  • Add the Amberlyst-16 catalyst (e.g., 0.5 wt% of the total reactants for a batch process).

  • Heat the reaction mixture to the desired temperature (e.g., 120-140°C) with constant stirring.[1]

  • Monitor the reaction for completion using appropriate analytical techniques. The reaction is typically fast, with high conversions achieved in a few hours.[1]

  • After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed and reused.

  • The resulting product is of high purity, and further purification to remove excess alcohol can be done by vacuum distillation.

Palladium-Catalyzed Synthesis

This method provides a direct route to this compound from toluene and lauric acid.

Materials:

  • Lauric acid

  • Toluene

  • Palladium(II) acetate

  • Triphenylphosphine

  • Lead(II) acetate

  • Oxygen gas

  • Glass reactor with reflux condenser, mechanical stirrer, Dean-Stark trap, and a gas inlet tube

Procedure:

  • In a glass reactor, melt triphenylphosphine (5.5 g) at 80-90°C.

  • Slowly bubble oxygen through the molten triphenylphosphine and add palladium(II) acetate (1.4 g), stirring until a dark green solution is formed.

  • While maintaining the temperature at 60-90°C, add lauric acid (95 g) to the catalyst solution.

  • Stir in lead(II) acetate (4.0 g) until a clear, homogeneous solution is obtained.

  • Add toluene (30 g) to the reaction mixture.

  • Heat the mixture to reflux while continuously introducing oxygen at a rate of 200 ml/min.

  • After an induction period of approximately 1.5 hours, the temperature will rise from 90°C to about 160°C as the product forms. The water of reaction is continuously removed using the Dean-Stark trap.

  • Continue the reaction for an additional 3 hours, resulting in a this compound concentration of approximately 40% wt/wt.[3]

  • The product can be isolated and purified from the reaction mixture.

Mandatory Visualization

Experimental_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Lauric_Acid Lauric Acid Reaction_Vessel Reaction Vessel (with heating and stirring) Lauric_Acid->Reaction_Vessel Benzyl_Alcohol Benzyl Alcohol / Toluene Benzyl_Alcohol->Reaction_Vessel Catalyst Enzyme / Acid / Pd Complex Catalyst->Reaction_Vessel Reaction Esterification Reaction Reaction_Vessel->Reaction Workup Work-up (Filtration / Neutralization) Reaction->Workup Purification Purification (Distillation / Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the catalytic synthesis of this compound.

Signaling_Pathways cluster_enzymatic Enzymatic Catalysis cluster_acid Acid Catalysis E1 Lauric Acid + Lipase E2 Acyl-Enzyme Intermediate E1->E2 Acylation E3 Benzyl Alcohol Attack E2->E3 Nucleophilic Attack E4 This compound + Lipase E3->E4 Deacylation A1 Protonation of Lauric Acid A2 Nucleophilic Attack by Benzyl Alcohol A1->A2 A3 Tetrahedral Intermediate A2->A3 A4 Proton Transfer A3->A4 A5 Elimination of Water A4->A5 A6 Deprotonation A5->A6 A7 This compound A6->A7

Caption: Simplified reaction pathways for enzymatic and acid-catalyzed esterification.

References

A Comparative Guide to the Validated GC-MS Method for the Determination of Benzyl Laurate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active ingredients and excipients in complex formulations is paramount for quality control, stability testing, and regulatory compliance. Benzyl (B1604629) laurate, an ester used in various cosmetic and pharmaceutical products, requires a robust analytical method for its determination. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of benzyl laurate in complex matrices such as creams and lotions. Furthermore, it presents a comparative analysis with an alternative High-Performance Liquid Chromatography (HPLC) method, supported by experimental data to facilitate informed decision-making.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS

1. Sample Preparation (Ultrasonic Extraction)

  • Accurately weigh approximately 1.0 g of the cosmetic cream or lotion into a 15 mL centrifuge tube.

  • Sonicate the mixture for 30 minutes to ensure complete extraction of this compound from the matrix.

  • Bring the volume up to 10 mL with the same solvent.

  • Carefully collect the supernatant for GC-MS analysis. If necessary, filter the supernatant through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000E GC/TQ or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp to 270°C at a rate of 35°C/min.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be determined from its mass spectrum.

Method Validation and Performance

The following table summarizes typical validation parameters for a GC-MS method for the analysis of esters in complex matrices, providing an expected performance for this compound determination.[1][5][6]

Validation Parameter GC-MS Acceptance Criteria
Specificity High (Mass spectral data confirms identity)No interference at the retention time of the analyte
Linearity (r²) ≥ 0.999r² ≥ 0.995
Range 0.1 - 100 µg/mLInterval demonstrating precision, accuracy, and linearity
Accuracy (% Recovery) 95 - 105%Typically within 90-110%
Precision (RSD) Repeatability: < 2%; Intermediate: < 5%RSD < 5% for repeatability; RSD < 10% for intermediate precision
Limit of Detection (LOD) 0.01 µg/mLSignal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) 0.03 µg/mLSignal-to-noise ratio ≥ 10

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC offers a viable alternative for the quantification of this compound, particularly for thermally labile compounds or when derivatization is not desirable.[7][8]

Experimental Protocol: HPLC

This protocol is based on general HPLC methods for the analysis of preservatives and esters in pharmaceutical and cosmetic formulations.[9][10][11]

1. Sample Preparation

  • Sample preparation follows a similar ultrasonic extraction procedure as described for the GC-MS method, using a solvent compatible with the HPLC mobile phase (e.g., methanol (B129727) or acetonitrile).

2. HPLC Instrumentation and Conditions

  • HPLC System: Shimadzu Nexera LC-30AD or equivalent.[10]

  • Detector: UV Detector.[10]

  • Column: A C18 reverse-phase column (e.g., Hypersil BDS C18, 4.6 mm x 150 mm, 5 µm) is suitable.[10]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40°C.[10]

  • Injection Volume: 10 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined (typically around 220-230 nm for the benzyl moiety).

Comparative Performance

The table below provides a comparison of the expected performance of the GC-MS and HPLC methods for the determination of this compound.

Parameter GC-MS HPLC-UV
Principle Separation based on volatility and polarity; detection by massSeparation based on partitioning between mobile and stationary phases; detection by UV absorbance
Analyte Volatility RequiredNot required
Sensitivity Very HighModerate to High
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectrum)
Sample Throughput ModerateHigh
Instrumentation Cost HighModerate
Typical LOD ~0.01 µg/mL~0.1 µg/mL
Typical LOQ ~0.03 µg/mL~0.3 µg/mL

Workflow and Pathway Diagrams

To visually represent the analytical processes, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh 1g of Sample add_solvent Add 5mL Solvent weigh->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate dilute Dilute to 10mL sonicate->dilute centrifuge Centrifuge at 3000 rpm dilute->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into GC-MS collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for GC-MS determination of this compound.

cluster_advantages_gcms GC-MS Advantages cluster_advantages_hplc HPLC-UV Advantages GCMS GC-MS adv_gcms1 Higher Sensitivity GCMS->adv_gcms1 adv_gcms2 Higher Selectivity (Mass Spec) GCMS->adv_gcms2 adv_gcms3 Structural Information GCMS->adv_gcms3 HPLC HPLC-UV adv_hplc1 No Volatility Requirement HPLC->adv_hplc1 adv_hplc2 Suitable for Thermally Labile Compounds HPLC->adv_hplc2 adv_hplc3 Lower Instrument Cost HPLC->adv_hplc3

Caption: Comparison of advantages between GC-MS and HPLC-UV methods.

Conclusion

The choice between GC-MS and HPLC for the determination of this compound in complex matrices depends on the specific requirements of the analysis. The GC-MS method, with its superior sensitivity and selectivity, is ideal for trace-level quantification and confirmatory analysis. The HPLC-UV method provides a robust and cost-effective alternative, particularly in a quality control environment where high sample throughput is necessary and the concentration of this compound is expected to be within a well-defined range. Both methods, when properly validated, can provide accurate and reliable data for the determination of this compound in complex formulations.

References

Cross-Validation of HPLC and GC Methods for Benzyl Laurate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of benzyl (B1604629) laurate is critical for quality control, formulation development, and stability testing. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of their performance for benzyl laurate analysis, supported by representative experimental data, to aid in method selection and cross-validation.

This compound, an ester of benzyl alcohol and lauric acid, is utilized in a variety of pharmaceutical and cosmetic formulations as a solvent, emollient, and fragrance ingredient.[1] Its analysis requires robust and validated analytical methods to ensure product quality and safety. While both HPLC and GC are powerful separation techniques, they operate on different principles, offering distinct advantages and limitations for the analysis of a semi-volatile compound like this compound.

Methodology Overview

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which possesses a UV-absorbing aromatic ring, UV detection is a common and effective choice. HPLC is particularly well-suited for the analysis of thermally sensitive or high-molecular-weight compounds that are not easily volatilized.[2]

Gas Chromatography (GC) , on the other hand, separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. GC is a well-established and highly sensitive method for the analysis of volatile and semi-volatile compounds.[3] For this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and sensitive detection.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both HPLC and GC.

HPLC Method Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water. A typical starting point would be an 80:20 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40°C to ensure reproducibility.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm, corresponding to the absorbance of the benzyl group.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent like methanol (B129727) to a suitable concentration.

GC Method Protocol

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.[3]

  • Oven Temperature Program: Start at an initial temperature of 150°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10-20°C/min, and hold for 5-10 minutes.[3]

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 1:50).

  • Detector:

    • FID: Temperature at 300°C.

    • MS: Electron Impact (EI) ionization with a scan range of m/z 50-350.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both HPLC and GC methods for the analysis of esters, providing a baseline for what can be expected for this compound analysis. Specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Considerations
Precision (%RSD) < 2%< 5%Both methods demonstrate good precision, with HPLC often showing slightly better performance for liquid injections.[3][4]
Accuracy (Recovery %) 98 - 102%95 - 105%Comparable recovery rates are achievable with optimized extraction procedures.[3][5]
Linearity (r²) > 0.999> 0.995Both techniques exhibit excellent linearity over a defined concentration range.[6]
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 µg/mLGC, especially with an MS detector, generally offers higher sensitivity.[3]
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mL~0.05 - 0.5 µg/mLConsistent with LOD, GC typically provides lower quantification limits.[3]
Robustness Generally highModerateHPLC methods are often less susceptible to minor variations in experimental conditions compared to GC methods, which can be sensitive to changes in temperature and flow rate.
Sample Throughput ModerateHigh (with autosampler)GC run times can often be shorter than HPLC run times, especially with temperature programming.
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability of the analyteThis compound is sufficiently stable for GC analysis, but this is a critical consideration for other esters.

Cross-Validation Workflow

The process of cross-validating HPLC and GC methods involves a systematic comparison of their results to ensure that both methods provide equivalent data for the analysis of this compound.

CrossValidationWorkflow start Start: Define Analytical Requirements for this compound hplc_dev HPLC Method Development (C18, ACN/H2O, UV 254nm) start->hplc_dev gc_dev GC Method Development (DB-5, Temp Program, FID/MS) start->gc_dev hplc_val HPLC Validation hplc_dev->hplc_val gc_val GC Validation gc_dev->gc_val method_val Individual Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) cross_val Cross-Validation Study: Analyze Same Samples by Both Methods hplc_val->cross_val gc_val->cross_val data_comp Data Comparison: Statistical Analysis (e.g., t-test, F-test) of Results cross_val->data_comp equivalence Equivalence Assessment: Do Methods Provide Comparable Results within Acceptance Criteria? data_comp->equivalence end_yes Conclusion: Methods are Interchangeable for this compound Analysis equivalence->end_yes Yes end_no Conclusion: Methods are Not Interchangeable. Investigate Discrepancies or Define Specific Use Cases for Each Method. equivalence->end_no No

Caption: Workflow for the cross-validation of HPLC and GC methods.

Objective Comparison and Recommendations

HPLC is a robust and highly precise method for the analysis of this compound. Its primary advantages lie in its operational simplicity for routine analysis and its suitability for compounds that may be thermally sensitive. The precision of modern HPLC systems is often superior to that of GC systems.[3] However, the sensitivity of UV detection may be a limitation for trace-level analysis.

GC offers superior sensitivity, with significantly lower limits of detection and quantification, making it the preferred method for impurity profiling or the analysis of low concentrations of this compound.[3] The use of a mass spectrometer as a detector provides definitive identification of the analyte, which is a significant advantage for method specificity. The main potential drawback of GC is the requirement for the analyte to be thermally stable and sufficiently volatile.

Both HPLC and GC are suitable methods for the analysis of this compound, and the choice between them depends on the specific analytical requirements.

  • For routine quality control assays where high precision is paramount and sensitivity is not a major concern, HPLC is an excellent choice.

  • For applications requiring high sensitivity, such as the detection of trace impurities or the analysis of low-level residues, GC is the more appropriate technique.

Ultimately, a thorough cross-validation study is essential to demonstrate the equivalence of the two methods for a specific sample matrix and intended purpose. This ensures that data generated by either method is reliable and interchangeable, providing flexibility in laboratory operations and confidence in analytical results.

References

Unraveling the Plasticizing Potential: A Comparative Analysis of Benzyl Laurate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and polymer chemistry, the quest for efficient and environmentally benign plasticizers is a perpetual endeavor. This guide offers a comprehensive comparative analysis of the plasticizing effects of benzyl (B1604629) laurate and its structural isomers, delving into their performance in polymer matrices. Through a meticulous review of experimental data, this report aims to provide a clear and objective evaluation to inform the selection of plasticizers in various applications.

The efficacy of a plasticizer is fundamentally determined by its ability to enhance the flexibility, workability, and durability of a polymer. This is achieved by embedding the plasticizer molecules between the polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg). Benzyl esters of fatty acids have emerged as promising bio-based alternatives to traditional phthalate (B1215562) plasticizers, owing to their favorable toxicological profiles and performance characteristics. Among these, benzyl laurate has garnered significant attention. This analysis extends to its isomers, exploring how variations in the fatty acid chain or the position of substituents on the benzyl group can influence plasticizing efficiency.

Comparative Performance of this compound and Related Benzyl Esters

A key study in the field provides a comparative assessment of various fatty acid benzyl esters, including this compound, in a silica-filled solution-polymerized styrene-butadiene rubber/butadiene rubber (S-SBR/BR) composite. The performance of these bio-based plasticizers was benchmarked against a conventional treated distillate aromatic extract (TDAE) oil. The results highlight the influence of the fatty acid chain length and saturation on the plasticizing effect.

PlasticizerMooney Viscosity (ML 1+4 @100°C)Tensile Strength (MPa)Elongation at Break (%)
TDAE (Control)65.318.5450
This compound58.219.2480
Benzyl Myristate60.118.9465
Benzyl Palmitate62.518.6455
Benzyl Stearate64.818.3440
Benzyl Oleate (B1233923)57.519.5490

Data synthesized from a study on fatty acid benzyl esters as bio-based plasticizers. The table showcases key performance indicators for plasticizer efficiency.

The data reveals that both this compound and benzyl oleate exhibit superior performance compared to the conventional TDAE plasticizer.[1] Specifically, they lead to a reduction in Mooney viscosity, indicating improved processability of the rubber compound. Furthermore, materials plasticized with this compound and benzyl oleate demonstrate enhanced mechanical properties, with higher tensile strength and elongation at break. This suggests a more flexible and resilient material. The performance of other saturated fatty acid benzyl esters, such as myristate, palmitate, and stearate, appears to be intermediate between TDAE and this compound/oleate, indicating that both the chain length and the presence of unsaturation in the fatty acid moiety play a crucial role in determining the plasticizing effect.

Experimental Protocols

To ensure a thorough understanding and enable replication of the findings, the detailed methodologies for key experiments are provided below.

Synthesis of Fatty Acid Benzyl Esters

The synthesis of this compound and its isomers is typically achieved through the esterification of the corresponding fatty acid with benzyl alcohol.

Materials:

  • Lauric acid (or other fatty acids such as myristic, palmitic, stearic, or oleic acid)

  • Benzyl alcohol

  • Toluene (B28343)

  • n-Butyl titanate (catalyst)

Procedure:

  • A mixture of the fatty acid (e.g., 25 g), benzyl alcohol (30 g), and toluene (40 mL) is placed in a reaction vessel.

  • A catalytic amount of n-butyl titanate (250 μL) is added to the mixture.

  • The reaction mixture is refluxed for approximately 10 hours to ensure the complete conversion of the fatty acid.

  • Water produced during the esterification is continuously removed using a Dean-Stark apparatus with an azeotrope of toluene and water.

  • Following the reaction, excess toluene and unreacted benzyl alcohol are removed under vacuum to yield the purified fatty acid benzyl ester.[2]

Evaluation of Plasticizing Effect in a Rubber Matrix

The performance of the synthesized benzyl esters as plasticizers is evaluated by incorporating them into a rubber compound and assessing the resulting properties.

Materials:

  • Solution-polymerized styrene-butadiene rubber (S-SBR)

  • Butadiene rubber (BR)

  • Silica (B1680970) (as a reinforcing filler)

  • Synthesized benzyl ester plasticizer

  • Other standard rubber compounding ingredients (e.g., zinc oxide, stearic acid, antioxidants, accelerators, sulfur)

Compounding Procedure:

  • The rubber (S-SBR and BR) is initially masticated on a two-roll mill.

  • The compounding ingredients, including the silica filler and the benzyl ester plasticizer, are added in a specific sequence and mixed thoroughly to ensure uniform dispersion.

  • The compounded rubber is then vulcanized (cured) in a heated press at a specified temperature and time to form test sheets.

Property Testing:

  • Mooney Viscosity: The processability of the unvulcanized rubber compound is assessed using a Mooney viscometer according to ASTM D1646 standard. This test measures the torque required to rotate a rotor embedded in the rubber sample at a constant speed and temperature (typically 100°C).[1] A lower Mooney viscosity indicates better flow properties and easier processing.

  • Mechanical Properties: The tensile strength and elongation at break of the vulcanized rubber samples are determined using a universal testing machine following ASTM D412 standards. Dumbbell-shaped specimens are stretched at a constant rate until they fracture. Tensile strength is the maximum stress the material can withstand, while elongation at break measures its extensibility.

Experimental Workflow for Evaluating Plasticizing Effect

The following diagram illustrates the systematic workflow for the synthesis and evaluation of this compound and its isomers as plasticizers.

G cluster_synthesis Synthesis of Benzyl Esters cluster_compounding Rubber Compounding cluster_testing Performance Evaluation Materials Fatty Acid Benzyl Alcohol Catalyst Esterification Esterification Reaction (Reflux) Materials->Esterification Purification Purification (Vacuum Distillation) Esterification->Purification Characterization Characterization (FTIR, NMR) Purification->Characterization Plasticizer Synthesized Benzyl Ester Characterization->Plasticizer Rubber S-SBR/BR Rubber Mixing Two-Roll Mill Mixing Rubber->Mixing Vulcanization Curing in Heated Press Mixing->Vulcanization Additives Silica, ZnO, Stearic Acid, Accelerators, Sulfur Additives->Mixing Plasticizer->Mixing Mooney Mooney Viscosity (Processability) Vulcanization->Mooney Mechanical Tensile Strength & Elongation at Break Vulcanization->Mechanical Analysis Comparative Analysis Mooney->Analysis Mechanical->Analysis

Caption: Workflow for Synthesis and Evaluation of Benzyl Ester Plasticizers.

Signaling Pathways and Logical Relationships

The plasticizing effect of this compound and its isomers can be understood through the interplay of molecular structure and its impact on polymer chain mobility.

G cluster_structure Molecular Structure of Plasticizer cluster_interaction Polymer-Plasticizer Interaction cluster_properties Macroscopic Properties ChainLength Fatty Acid Chain Length Intercalation Intercalation between Polymer Chains ChainLength->Intercalation Unsaturation Presence of Unsaturation (e.g., Oleate vs. Laurate) Unsaturation->Intercalation Isomerism Positional Isomerism (on Benzyl Ring) Isomerism->Intercalation IntermolecularForces Reduction of Intermolecular Forces (van der Waals) Intercalation->IntermolecularForces FreeVolume Increase in Free Volume IntermolecularForces->FreeVolume Tg Lowered Glass Transition Temperature (Tg) FreeVolume->Tg Flexibility Increased Flexibility and Elongation Tg->Flexibility Processability Improved Processability (Lower Viscosity) Tg->Processability

Caption: Influence of Molecular Structure on Plasticizing Effect.

References

A Comparative Safety Analysis of Benzyl Laurate and Other Common Cosmetic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the safety profiles of benzyl (B1604629) laurate, isopropyl myristate, and ethylhexyl palmitate, supported by available data and experimental methodologies.

The safety of cosmetic ingredients is a paramount concern for both manufacturers and consumers. Esters, a diverse class of chemical compounds, are widely used in cosmetics for their emollient, solvent, and fragrance properties. This guide provides a comparative evaluation of the safety profile of benzyl laurate against two other commonly used cosmetic esters: isopropyl myristate and ethylhexyl palmitate. The comparison focuses on key toxicological endpoints, including skin irritation, skin sensitization, and cytotoxicity.

Comparative Safety Data

The following table summarizes the available quantitative data for the three cosmetic esters. It is important to note that publicly available quantitative safety data for some cosmetic ingredients, including this compound and ethylhexyl palmitate, is limited. Much of this data is generated during internal safety assessments by manufacturers and is often not published in peer-reviewed literature.

Safety EndpointTest MethodThis compoundIsopropyl MyristateEthylhexyl Palmitate
Skin Irritation Reconstructed Human Epidermis (RhE) Test (OECD 439)Data Not AvailableData Not Available (Described as a mild irritant in animal and human studies)[1]Data Not Available (Generally considered non-irritating)
Skin Sensitization Murine Local Lymph Node Assay (LLNA) (OECD 429)Data Not AvailableWeak Sensitizer (B1316253) (EC3 > 50%)[2][3]Data Not Available (Not considered a sensitizer)
Cytotoxicity MTT Assay (Human Keratinocytes, e.g., HaCaT)Data Not AvailableData Not AvailableData Not Available

Summary of Findings:

  • This compound: Publicly available safety data on this compound is sparse. It is generally described as having low toxicity[4].

  • Isopropyl Myristate: This ester has been more extensively studied. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as used in cosmetics[1]. However, some studies indicate it can be a mild skin irritant, particularly when used undiluted[1]. It is also classified as a weak skin sensitizer based on Local Lymph Node Assay (LLNA) data[2][3].

  • Ethylhexyl Palmitate: The CIR Expert Panel also considers ethylhexyl palmitate safe for use in cosmetics and it is generally regarded as a non-irritant and non-sensitizer[5].

Experimental Protocols

To ensure a comprehensive understanding of the data presented, detailed methodologies for the key toxicological assays are provided below. These protocols are based on internationally recognized guidelines.

Dermal Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test method is used to assess the skin irritation potential of chemicals.[6][7][8][9][10]

  • Test System: A three-dimensional reconstructed human epidermis model that mimics the structure and function of the human epidermis.

  • Procedure:

    • A small amount of the test substance is applied topically to the surface of the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • After incubation, the test substance is removed by washing.

    • The tissue is transferred to fresh medium and incubated for a further 42 hours.

    • Cell viability is then assessed using the MTT assay.

  • Endpoint: The primary endpoint is the percentage of cell viability relative to a negative control. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred in vivo method for identifying potential skin sensitizers.[11][12][13][14][15]

  • Test System: Mice (typically CBA/J strain).

  • Procedure:

    • The test substance, in a suitable vehicle, is applied to the dorsal surface of the mouse's ears for three consecutive days.

    • On day five, a solution of radio-labeled thymidine (B127349) (or a non-radioactive alternative) is injected intravenously.

    • A few hours after the injection, the draining auricular lymph nodes are excised and weighed.

    • The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radio-labeled thymidine.

  • Endpoint: The results are expressed as a Stimulation Index (SI), which is the ratio of lymphocyte proliferation in treated mice to that in control mice. An SI of 3 or greater is generally considered a positive response, indicating that the substance is a sensitizer. The EC3 value, which is the estimated concentration of a chemical required to produce an SI of 3, is also calculated to determine the potency of the sensitizer.[2][3][16]

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a substance.[17][18][19][20]

  • Test System: A cultured cell line, such as human keratinocytes (HaCaT).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach and grow.

    • The cells are then exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

    • After exposure, the medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are then dissolved in a solvent (e.g., DMSO or isopropanol).

  • Endpoint: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The EC50 value, which is the concentration of the substance that causes a 50% reduction in cell viability, is then calculated.

Visualization of Key Biological Processes

Understanding the biological pathways involved in skin reactions is crucial for evaluating the safety of cosmetic ingredients. The following diagrams illustrate a generalized experimental workflow for safety testing and a key signaling pathway involved in skin sensitization.

G cluster_0 In Vitro & In Chemico cluster_1 In Vivo / Ex Vivo cluster_2 Data Integration & Assessment A DPRA (Peptide Reactivity) F Weight of Evidence Analysis A->F B KeratinoSens™ / LuSens (Keratinocyte Activation) B->F C h-CLAT (Dendritic Cell Activation) C->F D Reconstructed Human Epidermis (RhE) (Skin Irritation/Corrosion) D->F E Local Lymph Node Assay (LLNA) (Skin Sensitization) E->F G Safety Assessment Conclusion F->G

Experimental Workflow for Cosmetic Safety Testing

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Response cluster_3 Adverse Outcome MIE Covalent Binding of Ester to Skin Proteins (Haptenation) Keratinocyte Keratinocyte Activation (e.g., Nrf2, MAPK, NF-κB pathways) MIE->Keratinocyte Key Event 1 DC Dendritic Cell (DC) Activation & Maturation Keratinocyte->DC Key Event 2 Migration DC Migration to Lymph Node DC->Migration Key Event 3 TCell T-Cell Priming & Proliferation Migration->TCell ACD Allergic Contact Dermatitis (ACD) upon Re-exposure TCell->ACD Key Event 4

Adverse Outcome Pathway for Skin Sensitization

References

Benchmarking Benzyl Laurate: A Comparative Guide to its Performance as a Phase Change Material in Building Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of phase change materials (PCMs) into building materials presents a promising avenue for enhancing energy efficiency and thermal comfort. Benzyl (B1604629) laurate, a fatty acid ester, has emerged as a potential candidate for these applications. This guide provides an objective comparison of the performance of benzyl laurate-based PCMs with other common alternatives, supported by available data and established experimental protocols.

Data Presentation: A Comparative Analysis of Thermophysical Properties

A direct comparison of this compound with other common PCMs is crucial for its evaluation. Due to the limited availability of specific experimental data for this compound as a PCM in building materials, its properties are presented alongside those of structurally similar fatty acid esters (methyl laurate, ethyl laurate, butyl laurate), as well as established PCMs like paraffin (B1166041) wax and salt hydrates. The data for this compound's latent heat of fusion and thermal conductivity are estimated based on typical values for fatty acid esters, a limitation that should be considered in preliminary assessments.

PropertyThis compoundMethyl LaurateEthyl LaurateButyl LaurateParaffin WaxSalt Hydrates (Typical)
Melting Point (°C) 8.5 - 10[1][2][3][4]4 - 5[5]-10[6][7]-10[8]45 - 7015 - 80
Latent Heat of Fusion (kJ/kg) 150 - 180 (estimated)~188~180~170150 - 250[2]100 - 290
Thermal Conductivity (W/m·K) ~0.15 (estimated)~0.14 - 0.16[9]~0.15~0.140.2 - 0.4[10]0.4 - 1.2
Density (g/cm³) ~0.94[1][2]~0.87[5][11]~0.86[12]~0.86[13][8]~0.91.4 - 1.8
Chemical Class Fatty Acid EsterFatty Acid EsterFatty Acid EsterFatty Acid EsterSaturated HydrocarbonInorganic Salt + Water

Note: Values for this compound's Latent Heat of Fusion and Thermal Conductivity are estimations based on typical values for similar fatty acid esters and require experimental verification.

Experimental Protocols: Methodologies for PCM Performance Evaluation

To ensure accurate and reproducible benchmarking of PCMs, standardized experimental protocols are essential. The following section details the methodologies for determining key thermal properties.

Determination of Melting Point and Latent Heat of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for characterizing the thermal properties of PCMs.[1][14][15]

Experimental Workflow:

prep Sample Preparation (5-10 mg in crucible) cal DSC Calibration (with known standards) prep->cal run DSC Run (Controlled heating/cooling cycles) cal->run analysis Data Analysis (Peak integration for enthalpy, onset for melting point) run->analysis

Figure 1: Experimental workflow for DSC analysis of PCMs.

Protocol:

  • Sample Preparation: A small sample of the PCM (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum crucible. An empty sealed crucible is used as a reference.[14]

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards with known melting points and enthalpies of fusion (e.g., indium, zinc).[1]

  • Measurement: The sample and reference crucibles are placed in the DSC cell. A controlled temperature program is applied, typically involving heating the sample to a temperature above its melting point, holding it isothermally, and then cooling it back to a solid state. This cycle is often repeated to assess thermal stability. A constant heating and cooling rate (e.g., 5-10 °C/min) is maintained.[1][14]

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset temperature of the melting peak. The latent heat of fusion is calculated by integrating the area of the melting peak.[1][14]

Determination of Thermal Conductivity

The thermal conductivity of a PCM, which governs the rate of heat transfer, can be measured using various techniques. The transient plane source (TPS) and transient hot-wire methods are commonly employed.

Logical Relationship for Thermal Conductivity Measurement:

sample PCM Sample (Solid or Liquid) temp_resp Temperature Response (Measured over time) sample->temp_resp sensor Transient Sensor (e.g., TPS or Hot-Wire) sensor->sample power Power Pulse power->sensor model Analytical Model temp_resp->model conductivity Thermal Conductivity (Calculated) model->conductivity

Figure 2: Logical relationship in transient thermal conductivity measurement.

Protocol (Transient Plane Source Method):

  • Sample Preparation: The PCM sample is prepared in a solid or liquid state, ensuring good thermal contact with the sensor. For solid samples, two flat pieces are typically used to sandwich the sensor.

  • Sensor Placement: The TPS sensor, consisting of a thin nickel spiral embedded in an insulating layer, is placed in intimate contact with the sample.

  • Measurement: A short electrical pulse is sent through the sensor, generating a small amount of heat. The temperature increase of the sensor is simultaneously recorded as a function of time.

  • Data Analysis: The thermal conductivity is calculated from the temperature versus time response using a theoretical model that describes the heat flow from the sensor into the material.

Comparison with Alternative PCMs

The suitability of this compound as a PCM in building materials can be assessed by comparing its properties to those of established alternatives.

Paraffin Waxes

Paraffin waxes are a common choice for PCM applications due to their relatively high latent heat of fusion and chemical stability.[2]

  • Advantages: High latent heat of fusion (150-250 kJ/kg), wide range of melting points available, chemically inert, and non-corrosive.[2]

  • Disadvantages: Low thermal conductivity (0.2-0.4 W/m·K), which can limit the rate of heat charge and discharge.[10] They are also derived from petroleum, raising sustainability concerns.

Salt Hydrates

Salt hydrates are inorganic PCMs that offer high thermal energy storage densities.

  • Advantages: High latent heat of fusion (often >200 kJ/kg), high thermal conductivity compared to organic PCMs, non-flammable, and relatively low cost.

  • Disadvantages: Prone to supercooling (cooling below the freezing point without solidifying) and phase segregation upon repeated cycling, which can degrade their performance over time. They can also be corrosive to some metals.

Other Fatty Acid Esters

Esters of other fatty acids, such as methyl, ethyl, and butyl esters, are also being explored as bio-based PCMs.

  • Advantages: Derived from renewable resources, exhibit good thermal reliability, and have a wide range of melting temperatures.

  • Disadvantages: Similar to other organic PCMs, they generally have low thermal conductivity.

Signaling Pathways and Logical Relationships

The performance of a PCM within a building material is not solely dependent on its intrinsic properties but also on its interaction with the surrounding matrix (e.g., concrete, gypsum).

Logical Flow of PCM Integration and Performance:

cluster_pcm PCM Properties cluster_matrix Building Material Matrix cluster_performance System Performance Melting Point Melting Point Thermal Regulation Thermal Regulation Melting Point->Thermal Regulation Latent Heat Latent Heat Latent Heat->Thermal Regulation Thermal Conductivity Thermal Conductivity Thermal Conductivity->Thermal Regulation Porosity Porosity PCM Encapsulation PCM Encapsulation Porosity->PCM Encapsulation Compatibility Compatibility Long-term Stability Long-term Stability Compatibility->Long-term Stability Thermal Mass Thermal Mass Thermal Mass->Thermal Regulation Energy Savings Energy Savings Thermal Regulation->Energy Savings PCM Encapsulation->Long-term Stability

Figure 3: Logical flow from PCM properties to building performance.

This diagram illustrates that the overall performance of a PCM-enhanced building material is a result of the interplay between the PCM's inherent thermal properties and its compatibility and integration within the building material matrix. Effective encapsulation is critical to prevent leakage and ensure long-term stability. The porosity of the matrix influences the amount of PCM that can be incorporated, directly impacting the overall thermal energy storage capacity.

Conclusion

This compound, as a fatty acid ester, shows potential as a phase change material for building applications, particularly due to its expected good thermal reliability and bio-based origin. However, a comprehensive evaluation is currently hampered by the lack of specific experimental data for its latent heat of fusion and thermal conductivity.

Based on the properties of similar fatty acid esters, it is anticipated that this compound will have a moderate latent heat of fusion but a relatively low thermal conductivity, a common characteristic of organic PCMs. Compared to paraffin waxes, it may offer a more sustainable alternative. In comparison to salt hydrates, it is likely to exhibit better cycling stability and lower corrosivity, but with a lower thermal conductivity.

References

A Comparative Study on the Rheological Impact of Different Emollients, Including Benzyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the rheological properties of several common emollients used in topical formulations, with a special focus on benzyl (B1604629) laurate. Understanding the rheological behavior of these ingredients is critical for formulators seeking to control the texture, stability, and sensory perception of creams, lotions, and other semi-solid dosage forms. This document presents quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and application of these excipients.

Data Presentation: Comparative Rheological Properties of Emollients

EmollientChemical ClassViscosity (mPa·s at ~20-25°C)Spreading Value (mm²/10 min)Key Rheological Characteristics
Benzyl Laurate EsterLow (exact value not available)High (exact value not available)Described as non-viscous, providing a silky, non-oily feel.[2][3]
Isopropyl Myristate Ester5 - 8HighA fast-spreading emollient with a light, non-greasy texture.[5]
Coco-Caprylate/Caprate Ester~11~800A lightweight, fast-absorbing emollient considered a natural alternative to silicones.[6]
Octyldodecanol Fatty Alcohol58 - 64MediumA medium-spreading emollient that can also act as a solvent and emulsion stabilizer.[2][7]
Dimethicone (350 cSt) Silicone~350Medium to HighProvides significant slip and reduces tackiness; spreadability is a key feature.
Mineral Oil (Light) Hydrocarbon25 - 80MediumA classic emollient with good lubricity; its rheology can vary with grade.
Caprylic/Capric Triglyceride Triglyceride25 - 35HighA medium-spreading emollient derived from coconut oil, known for its smooth skin feel.

Note: Viscosity and spreading values can vary depending on the specific grade of the material and the measurement conditions.

Experimental Protocols

Accurate and reproducible rheological data is contingent on standardized experimental protocols. The following methodologies are standard in the cosmetic and pharmaceutical industries for characterizing emollients.

Viscosity Measurement using Rotational Rheometry

This method determines the resistance of a fluid to flow and is a critical parameter for predicting the texture and stability of a formulation.

  • Objective: To measure the dynamic viscosity of emollient samples at a controlled temperature and a range of shear rates.

  • Apparatus: A rotational rheometer (e.g., cone-and-plate or parallel-plate geometry) equipped with a temperature control unit.[8][9]

  • Procedure:

    • Set the temperature of the measurement system to 25°C (or other specified temperature) and allow it to equilibrate.

    • Place a sufficient amount of the emollient sample onto the lower plate of the rheometer.

    • Lower the upper geometry (cone or plate) to the specified gap distance (e.g., 1 mm).

    • Remove any excess sample to ensure a clean measurement edge.

    • Allow the sample to rest for a defined period (e.g., 5 minutes) to reach thermal and structural equilibrium.

    • Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹), recording the shear stress.

    • The rheometer software calculates the viscosity at each shear rate.

    • For non-Newtonian fluids, this will generate a flow curve showing how viscosity changes with shear rate (shear thinning or thickening).[10]

  • Data Analysis: The viscosity is typically reported in milliPascal-seconds (mPa·s) or centipoise (cP). For shear-thinning materials, the entire viscosity curve provides a comprehensive rheological profile.

Spreadability Testing

Spreadability is a measure of how easily an emollient applies and covers a surface, which is crucial for consumer acceptance.[11]

  • Objective: To quantify the area an emollient spreads over a standardized surface under a defined load and time.

  • Apparatus: A spreadability rig, often consisting of two glass plates, with the upper plate having a known weight. A ruler or camera with image analysis software is used for measurement.[7]

  • Procedure:

    • Place a precise volume or weight of the emollient (e.g., 1 mL) onto the center of the lower glass plate.

    • Carefully place the upper glass plate onto the emollient.

    • If using weights, place a known weight (e.g., 20 g) onto the center of the upper plate.

    • Start a timer.

    • After a specified time (e.g., 10 minutes), measure the diameter of the spread circle.

    • Repeat the measurement at different angles and calculate the average diameter.

  • Data Analysis: The spreadability is calculated as the area of the circle (πr²) and is reported in mm² per unit of time (e.g., mm²/10 min).

Sensory Panel Analysis

Instrumental data should be correlated with human perception to fully understand an emollient's performance.[12][13]

  • Objective: To obtain quantitative descriptive analysis of the sensory attributes of emollients from a trained panel.[6]

  • Panelists: A panel of 10-15 trained assessors who are proficient in evaluating skin feel attributes.[13]

  • Procedure:

    • A standardized amount of each emollient is applied to a designated area on the panelists' forearms.[13]

    • Panelists are asked to evaluate a set of predefined sensory attributes at specific time points (e.g., during application, after 1 minute, and after 5 minutes).

    • Attributes to be evaluated include:

      • Initial Spreadability: Ease of spreading upon initial application.

      • Playtime/Slip: How long the product remains workable on the skin.

      • Absorbency: The speed at which the emollient is perceived to absorb into the skin.

      • Greasiness/Oliness: The amount of oily residue perceived on the skin.

      • Tackiness/Stickiness: The degree of adhesive feel after application.[13]

      • Afterfeel: The final feel of the skin (e.g., silky, soft, dry).

  • Data Analysis: Panelists rate each attribute on a numerical scale (e.g., 1-10). The data is then statistically analyzed to determine significant differences between the emollients.

Mandatory Visualizations

The following diagrams illustrate key workflows in the rheological characterization of emollients.

Experimental_Workflow_Viscosity cluster_prep Sample Preparation & Setup cluster_measurement Measurement cluster_analysis Data Analysis start Start temp_equil Set Rheometer Temperature to 25°C start->temp_equil load_sample Load Emollient Sample temp_equil->load_sample set_gap Set Measurement Gap load_sample->set_gap trim_sample Trim Excess Sample set_gap->trim_sample rest_period Equilibration Period (5 min) trim_sample->rest_period shear_sweep Perform Shear Rate Sweep (0.1 to 100 s⁻¹) rest_period->shear_sweep record_data Record Shear Stress vs. Shear Rate shear_sweep->record_data calc_viscosity Calculate Viscosity record_data->calc_viscosity gen_flow_curve Generate Flow Curve calc_viscosity->gen_flow_curve end End gen_flow_curve->end

Caption: Workflow for Viscosity Measurement using a Rotational Rheometer.

Logical_Relationship_Rheology_Sensory cluster_instrumental Instrumental Rheological Parameters cluster_sensory Sensory Perception Attributes viscosity Viscosity thickness Thickness / Richness viscosity->thickness directly correlates with playtime Playtime / Slip viscosity->playtime inversely correlates with greasiness Greasiness / Oiliness viscosity->greasiness often correlates with afterfeel Afterfeel (Silky, Dry) viscosity->afterfeel influences spreadability Spreadability ease_of_spread Ease of Spreading spreadability->ease_of_spread directly correlates with absorption Absorption Speed spreadability->absorption can correlate with spreadability->afterfeel influences shear_thinning Shear Thinning Behavior shear_thinning->ease_of_spread influences

Caption: Relationship between Instrumental Rheology and Sensory Perception.

References

Unveiling the Biodegradability Profile of Benzyl Laurate Analogs Under OECD Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of sustainable product development. This guide provides a comparative analysis of the biodegradability of benzyl (B1604629) benzoate (B1203000), a close structural analog to benzyl laurate, and other alternative esters, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals.

While specific OECD-compliant biodegradability data for this compound is not publicly available, an examination of its structural analog, benzyl benzoate, and other esters provides valuable insights into the expected environmental performance. This guide synthesizes available data, details the rigorous experimental protocols of the OECD 301 series, and presents the information in a clear, comparative format to aid in the selection of environmentally conscious chemical alternatives.

Comparative Biodegradability Data

The following table summarizes the ready biodegradability of benzyl benzoate and another alternative ester as determined by OECD 301 guidelines. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment.

SubstanceOECD GuidelineTest DurationBiodegradation (%)Classification
Benzyl BenzoateOECD 301B (presumed)28 days94%[1]Readily Biodegradable
Unspecified EsterOECD 301D28 days66.87%[2]Readily Biodegradable

Experimental Protocols: A Closer Look at the OECD 301 Guideline Series

The OECD 301 guidelines encompass a series of six methods for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.[3] These tests are designed to be stringent, and a passing result suggests that the substance is unlikely to persist in the environment.[4]

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This widely used method quantifies the ultimate biodegradation of a non-volatile, water-soluble organic chemical by measuring the amount of carbon dioxide produced.[5]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[3] The CO₂ evolved during microbial respiration is trapped in a solution of potassium hydroxide (B78521) or another suitable absorbent. The amount of CO₂ produced is then determined by titration or with an inorganic carbon analyzer.[5] The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

Key Parameters:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.[6]

  • Test Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.

  • Temperature: Maintained at a constant 22 ± 2°C.

  • Duration: The standard test duration is 28 days.[3]

  • Pass Criteria: To be classified as "readily biodegradable," the substance must achieve at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[7]

OECD 301D: Closed Bottle Test

This method is suitable for assessing the ready biodegradability of both soluble and insoluble chemicals.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a relatively low concentration of microorganisms and kept in a completely filled, sealed bottle in the dark at a constant temperature. Biodegradation is determined by measuring the consumption of dissolved oxygen over the 28-day test period. The percentage of biodegradation is calculated by comparing the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

Key Parameters:

  • Inoculum: Sourced from activated sludge, sewage effluent, surface water, or soil.

  • Test Concentration: Typically 2-5 mg of the test substance per liter.

  • Temperature: Maintained at a constant 20 ± 1°C.

  • Duration: 28 days.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the logical comparison of biodegradability, the following diagrams are provided.

OECD_301_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis & Classification A Prepare Mineral Medium D Set up Test Vessels: - Test Substance + Inoculum - Inoculum Blank - Reference + Inoculum A->D B Select & Prepare Inoculum (e.g., Activated Sludge) B->D C Prepare Test Substance & Reference Substance (e.g., Sodium Benzoate) C->D E Incubate for 28 days (Aerobic, Dark, 22°C) D->E Start Test F Measure Degradation Parameter (e.g., CO2 evolution, O2 consumption) E->F Periodic Sampling G Calculate % Biodegradation vs. Theoretical Maximum F->G H Apply 10-day Window Criterion G->H I Classify as 'Readily Biodegradable' (if pass criteria met) H->I

Caption: General experimental workflow for an OECD 301 ready biodegradability test.

Biodegradability_Comparison cluster_substances Test Substances cluster_test OECD 301 Ready Biodegradability Test cluster_results Results & Classification A This compound (Data Unavailable) Test 28-day Incubation with Activated Sludge Inoculum A->Test Hypothesized Unknown Expected to be Readily Biodegradable (Based on Analogy) A->Unknown B Benzyl Benzoate (Structural Analog) B->Test B->Unknown Informs C Alternative Ester C->Test ResultB 94% Biodegradation (Passes 10-day window) Test->ResultB ResultC 66.87% Biodegradation (Passes 10-day window) Test->ResultC ClassB Readily Biodegradable ResultB->ClassB ClassC Readily Biodegradable ResultC->ClassC

References

Comparative Irritancy Potential of Benzyl Laurate and Other Benzyl Esters on Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the skin irritancy potential of benzyl (B1604629) laurate and three other commonly used benzyl esters: benzyl benzoate (B1203000), benzyl cinnamate (B1238496), and benzyl salicylate. The information is compiled from available safety assessments, regulatory evaluations, and scientific literature. While direct comparative studies using standardized in vitro skin models are limited, this guide synthesizes the existing data to inform on their relative potential to induce skin irritation.

Executive Summary

The assessment of skin irritation potential is a critical step in the safety evaluation of cosmetic and pharmaceutical ingredients. Benzyl esters are a class of compounds widely used as fragrance ingredients, solvents, and plasticizers. This guide focuses on the comparative irritancy of benzyl laurate against benzyl benzoate, benzyl cinnamate, and benzyl salicylate.

Based on the available data, benzyl benzoate and benzyl cinnamate are generally considered to have a higher potential for skin irritation and sensitization compared to benzyl salicylate. Information regarding this compound's irritation potential is less definitive, with some sources indicating it to be a skin irritant while others suggest it is non-irritating. This highlights a significant data gap for this compound in the scientific literature.

This guide presents the available data in structured tables and outlines the standard methodology for in vitro skin irritation testing to provide a framework for future comparative studies.

Data Presentation: Comparative Irritancy and Sensitization Potential

The following tables summarize the available information on the skin irritancy and sensitization potential of the four benzyl esters. It is important to note the absence of directly comparable quantitative data, such as EC50 values from reconstructed human epidermis (RHE) model studies, for all compounds.

Table 1: Summary of Skin Irritation Potential

Benzyl EsterSummary of Irritation PotentialIn Vitro Data (Reconstructed Human Epidermis)
This compound Information is inconsistent; some sources state it is a skin irritant, while others suggest it is non-irritating.[1]No specific data found.
Benzyl Benzoate Known to be a skin irritant, causing redness, itching, and a burning sensation.[2][3]No specific EC50 data found in the provided search results.
Benzyl Cinnamate Considered a weak skin sensitizer, which can imply a potential for irritation.No specific EC50 data found in the provided search results.
Benzyl Salicylate Generally considered to have low irritation potential, though some studies show mild irritation at higher concentrations.[4][5]No irritation was observed in some in vitro studies on human epidermis.[4]

Table 2: Summary of Skin Sensitization Potential

Benzyl EsterSummary of Sensitization Potential
This compound No specific data on skin sensitization potential was found.
Benzyl Benzoate Can cause allergic contact dermatitis.
Benzyl Cinnamate Recognized as a weak skin sensitizer.
Benzyl Salicylate Considered a weak sensitizer.

Experimental Protocols: In Vitro Skin Irritation Testing

The following is a detailed methodology for assessing skin irritation potential using a reconstructed human epidermis (RHE) model, based on the OECD Test Guideline 439.[6][7][8][9] This protocol is a standard approach for in vitro skin irritation testing and is recommended for any future comparative studies of benzyl esters.

Objective: To determine the skin irritation potential of a test chemical by assessing its effect on cell viability in a reconstructed human epidermis (RhE) model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

  • Assay medium (provided by the RhE model manufacturer)

  • Phosphate-buffered saline (PBS)

  • Test chemicals: this compound, Benzyl benzoate, Benzyl cinnamate, Benzyl salicylate

  • Positive control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)

  • Negative control: Sterile PBS or water

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL in assay medium

  • Isopropanol or other suitable solvent for formazan (B1609692) extraction

  • Multi-well plates (6-well and 24-well)

  • Sterile forceps and other standard cell culture equipment

Procedure:

  • Tissue Preparation: RhE tissues are received and pre-incubated in assay medium at 37°C and 5% CO2 for a specified period according to the manufacturer's instructions to allow for tissue equilibration.

  • Application of Test Chemicals:

    • The assay medium is replaced with fresh, pre-warmed medium.

    • A defined volume or weight of the undiluted test chemical (liquid or solid) is applied topically to the surface of the RhE tissue. Typically, 25-50 µL for liquids or 25-50 mg for solids.

    • The positive and negative controls are applied in the same manner to separate tissues.

  • Exposure Period: The tissues are exposed to the test chemicals for a defined period, typically 15 to 60 minutes, at 37°C and 5% CO2.

  • Rinsing: Following the exposure period, the test chemicals are thoroughly rinsed from the tissue surface using PBS to stop the exposure.

  • Post-incubation: The rinsed tissues are transferred to fresh assay medium and incubated for a post-exposure period, typically 42 hours, at 37°C and 5% CO2 to allow for the development of cytotoxic effects.

  • Cell Viability Assessment (MTT Assay):

    • After the post-incubation period, the tissues are transferred to a solution of MTT and incubated for approximately 3 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan precipitate.

    • The tissues are then transferred to a suitable solvent (e.g., isopropanol) to extract the formazan.

    • The absorbance of the extracted formazan solution is measured using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis:

    • The cell viability for each tissue is expressed as a percentage of the mean viability of the negative control tissues.

    • A chemical is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

    • A chemical is classified as a non-irritant if the mean tissue viability is > 50% of the negative control.

Mandatory Visualization

Experimental_Workflow cluster_prep Tissue Preparation cluster_exposure Chemical Exposure cluster_post_exposure Post-Exposure & Analysis cluster_data Data Interpretation start Receive RhE Tissues pre_incubate Pre-incubate Tissues start->pre_incubate apply_chemical Apply Test Chemical, Positive & Negative Controls pre_incubate->apply_chemical incubate_expose Incubate (15-60 min) apply_chemical->incubate_expose rinse Rinse with PBS incubate_expose->rinse post_incubate Post-incubate (42 hours) rinse->post_incubate mtd_assay MTT Assay (3 hours) post_incubate->mtd_assay extract Extract Formazan mtd_assay->extract read_absorbance Read Absorbance extract->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability classify Classify as Irritant or Non-Irritant calculate_viability->classify

Caption: Experimental workflow for in vitro skin irritation testing using a reconstructed human epidermis model (OECD TG 439).

Skin_Irritation_Pathway cluster_trigger Initiation cluster_cellular_response Cellular Response cluster_signaling Signaling Cascade cluster_mediators Inflammatory Mediator Release cluster_inflammation Inflammatory Response irritant Benzyl Ester (Irritant) keratinocyte Keratinocyte irritant->keratinocyte damage Cell Membrane Damage & Stress keratinocyte->damage nf_kb Activation of NF-κB & other transcription factors damage->nf_kb gene_expression Increased Pro-inflammatory Gene Expression nf_kb->gene_expression cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) gene_expression->cytokines inflammation Recruitment of Immune Cells, Vasodilation (Erythema, Edema) cytokines->inflammation

References

Safety Operating Guide

Proper Disposal of Benzyl Laurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of benzyl (B1604629) laurate, a common emollient ester used in cosmetic formulations and as a fragrance ingredient. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Regulatory Overview

Benzyl laurate is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for a majority of notifications.[1] However, the absence of a harmonized classification does not preclude the need for responsible disposal. As a general principle, all laboratory chemicals should be managed as chemical waste unless explicitly stated otherwise by institutional and local regulations.

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes in the United States.[2][3] It is the responsibility of the waste generator to determine if a substance is hazardous.[2][3] State and local regulations may have additional or more stringent requirements.[2][4] Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Key takeaway: While not acutely hazardous, this compound should be disposed of as a chemical waste. Do not pour it down the drain or dispose of it in regular trash.[5]

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

In the event of a spill, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial absorbent pads.[5] Collect the absorbed material into a designated, labeled container for chemical waste.[5] Clean the spill area thoroughly with soap and water.[5]

This compound Disposal Procedure

The following is a step-by-step guide for the proper disposal of this compound. This procedure is based on best practices for non-hazardous chemical waste.

Step 1: Waste Collection

  • Collect waste this compound in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass).

  • Ensure the container is clearly labeled "Waste this compound" and includes the date of accumulation.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Container Management

  • Keep the waste container securely sealed when not in use.

  • Store the container in a designated satellite accumulation area (SAA) for chemical waste.

  • Ensure the SAA is in a well-ventilated area, away from incompatible materials.

Step 3: Disposal Request

  • Once the container is nearly full, or in accordance with your facility's waste pickup schedule, submit a chemical waste pickup request to your EHS department.

  • Follow your institution's specific procedures for waste manifest documentation.

Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as chemical waste.[6] After triple-rinsing and allowing the container to dry completely, it may be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced or removed.[7]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC19H30O2[1]
Molecular Weight290.4 g/mol [1]
Flash Point> 93.33 °C (> 200 °F)[8]
Water Solubility0.01491 mg/L @ 25 °C (estimated)[8]
GHS HazardGenerally not classified as hazardous[1]

This compound Disposal Workflow

BenzylLaurateDisposal start Start: Have waste this compound? is_spill Is it a spill? start->is_spill contain_spill Contain with inert absorbent is_spill->contain_spill Yes collect_waste Collect in a labeled, compatible waste container is_spill->collect_waste No collect_spill Collect absorbed material into waste container contain_spill->collect_spill clean_area Clean spill area with soap and water collect_spill->clean_area clean_area->collect_waste is_container_empty Is the original container empty? collect_waste->is_container_empty triple_rinse Triple-rinse with appropriate solvent is_container_empty->triple_rinse Yes store_waste Store sealed waste container in Satellite Accumulation Area is_container_empty->store_waste No collect_rinsate Collect rinsate as chemical waste triple_rinse->collect_rinsate deface_label Deface or remove label collect_rinsate->deface_label dispose_container Dispose of empty container in regular lab waste deface_label->dispose_container end End of Process dispose_container->end request_pickup Request chemical waste pickup from EHS store_waste->request_pickup request_pickup->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.

References

Essential Safety and Logistics for Handling Benzyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides essential, immediate safety and logistical information for handling Benzyl (B1604629) laurate, including detailed operational and disposal plans.

Operational Plan: Handling and Storage

Personal Protective Equipment (PPE):

When handling Benzyl laurate, appropriate personal protective equipment is crucial to ensure safety. The following PPE is recommended:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact. Nitrile or neoprene gloves are suitable for handling this compound. It is important to set a regular replacement schedule for gloves to ensure they are renewed before being permeated by the chemical.

  • Eye Protection: Safety glasses or goggles should be worn to protect the eyes from potential splashes.[1]

  • Protective Clothing: A standard laboratory coat should be worn to protect street clothing. For larger quantities or in situations with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, such as working in a fume hood, respiratory protection is generally not required. However, in the case of a large spill or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary.[1]

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is recommended.

  • Avoid Contact: Take precautions to avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[2]

  • Keep containers tightly closed when not in use.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Quantitative Data: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound:

PropertyValue
Molecular Formula C₁₉H₃₀O₂
Molecular Weight 290.44 g/mol
Appearance Colorless to pale yellow liquid
Melting Point 8.0 - 9.5 °C
Boiling Point 369 - 370 °C at 760 mmHg
Flash Point > 93.33 °C (> 200 °F)
Density 0.937 - 0.943 g/cm³ at 25 °C
Solubility in Water 0.01491 mg/L at 25 °C (estimated)

Data sourced from multiple chemical databases.[2]

Operational Plan: Spills and Disposal

Spill Cleanup Protocol:

In the event of a this compound spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.

  • Containment: For liquid spills, create a dike around the spill using inert absorbent materials such as sand, vermiculite, or commercial sorbents to prevent it from spreading.[3][4][5]

  • Absorption: Absorb the spilled material with the inert absorbent. Work from the outside of the spill inwards to minimize the contaminated area.[3][4][5]

  • Collection: Carefully scoop or sweep up the absorbed material and place it into a clearly labeled, sealable container for chemical waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the container with the absorbed material as chemical waste according to institutional and local regulations.

Disposal Plan:

This compound should be disposed of as non-hazardous organic chemical waste.

  • Waste Collection: Collect liquid this compound waste in a designated, properly labeled container for non-halogenated organic solvents.

  • Container Management: Ensure the waste container is made of a compatible material and is kept tightly sealed when not in use. Do not overfill the container.

  • Disposal Request: When the container is full, arrange for pickup and disposal by a licensed chemical waste contractor, following your institution's specific procedures.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation ppe Don Personal Protective Equipment (PPE) - Nitrile/Neoprene Gloves - Safety Glasses - Lab Coat prep->ppe handling Handling ppe->handling procedure Perform Experimental Procedure in a Well-Ventilated Area / Fume Hood handling->procedure storage Temporary Storage procedure->storage If necessary completion Post-Procedure procedure->completion disposal Waste Disposal procedure->disposal decontaminate Decontaminate Work Area completion->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash liquid_waste Collect Liquid Waste in Non-Halogenated Organic Waste Container disposal->liquid_waste solid_waste Collect Contaminated Solids in Designated Solid Waste Container disposal->solid_waste

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.